1-(Amino)-2-pyrollidinone p-toluenesulfonate
Description
Properties
IUPAC Name |
1-aminopyrrolidin-2-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-6-3-1-2-4(6)7/h2-5H,1H3,(H,8,9,10);1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMURWDRIEUJHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924898-12-4 | |
| Record name | 2-Pyrrolidinone, 1-amino-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924898-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a specialty chemical featuring the pharmacologically significant γ-lactam core, functionalized with a reactive N-amino group. The formation of the p-toluenesulfonate salt enhances the compound's stability and crystallinity, making it a more manageable reagent in a laboratory setting compared to the free base. While not extensively documented as a standalone therapeutic agent, its structure suggests significant potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and drug development. The pyrrolidinone ring is a cornerstone of nootropic drugs like piracetam, and its derivatives are explored for a wide range of biological activities. The presence of a primary amino group on the nitrogen atom of the lactam ring opens up a plethora of possibilities for further chemical modifications.
Core Chemical and Physical Properties
Detailed experimental data for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is not widely available in public literature. The information is primarily sourced from commercial suppliers.
| Property | Value | Source |
| CAS Number | 924898-12-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Appearance | Typically a white to off-white solid | Inferred |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
For the free base, 1-Aminopyrrolidin-2-one (CAS 6837-14-5), the following properties are available:
| Property | Value | Source |
| Molecular Formula | C₄H₈N₂O | [4] |
| Molecular Weight | 100.12 g/mol | [4] |
| Topological Polar Surface Area | 46.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
Synthesis and Experimental Protocols
Step 1: Synthesis of 1-Aminopyrrolidin-2-one
This procedure is adapted from the known reaction of γ-butyrolactone with hydrazine hydrate.[5][6]
Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq) and hydrazine hydrate (80% solution, 1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
The product, 1-aminopyrrolidin-2-one, may precipitate upon cooling. If not, the excess hydrazine and water can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield a solid.
Caption: Synthesis of 1-Aminopyrrolidin-2-one.
Step 2: Formation of the p-Toluenesulfonate Salt
This protocol is a general method for the preparation of p-toluenesulfonate salts of amino compounds.[7]
Protocol:
-
Dissolve the synthesized 1-aminopyrrolidin-2-one (1.0 eq) in a suitable solvent such as ethanol or isopropanol.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
-
Slowly add the p-toluenesulfonic acid solution to the 1-aminopyrrolidin-2-one solution with stirring at room temperature.
-
The p-toluenesulfonate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Formation of the p-Toluenesulfonate Salt.
Spectroscopic and Analytical Characterization
While specific spectra for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate are not publicly available, the expected characteristics can be inferred from its structure and data for the precursor.
-
¹H NMR: The spectrum is expected to show signals for the pyrrolidinone ring protons, typically in the range of 1.5-3.5 ppm. The aromatic protons of the p-toluenesulfonate counter-ion would appear as two doublets in the aromatic region (around 7.1 and 7.5 ppm), and the methyl group of the tosylate would be a singlet around 2.3 ppm. The protons of the amino group will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The spectrum should show the characteristic carbonyl carbon of the lactam around 175 ppm. The aliphatic carbons of the pyrrolidinone ring will be in the upfield region, while the aromatic carbons of the tosylate will be in the downfield region (125-145 ppm), with the methyl carbon around 21 ppm.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam carbonyl (around 1680-1700 cm⁻¹), N-H stretching vibrations for the amino group (around 3200-3400 cm⁻¹), and characteristic S=O stretches from the sulfonate group (around 1175 and 1035 cm⁻¹).
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show the molecular ion for the free base, 1-aminopyrrolidin-2-one, at m/z 101.07 [M+H]⁺.
Applications in Drug Development and Organic Synthesis
The utility of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in drug development lies in its role as a versatile synthetic intermediate. The N-amino-γ-lactam moiety is a valuable scaffold for building more complex molecular architectures.
As a Nucleophilic Building Block
The primary amino group can act as a nucleophile in a variety of reactions, allowing for the introduction of diverse substituents. This is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
-
Acylation: Reaction with acyl chlorides or anhydrides to form N-acylamino-pyrrolidinones.
-
Alkylation: Reaction with alkyl halides to produce N-alkylamino-pyrrolidinones.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-substituted amino derivatives.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Precursor to Heterocyclic Systems
The N-amino group can participate in cyclization reactions to form fused or spirocyclic heterocyclic systems, which are of great interest in medicinal chemistry. For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of pyrazole or pyrazolone-fused lactams.
Role of the p-Toluenesulfonate Salt
The formation of the p-toluenesulfonate salt serves several practical purposes:
-
Improved Handling: The salt is typically a stable, crystalline solid, which is easier to handle, weigh, and store than the often oily or hygroscopic free base.
-
Enhanced Solubility: The salt form can improve the solubility of the compound in certain solvents, which can be advantageous for subsequent reactions.
-
Purification: Salt formation is a common method for the purification of amines.
Sources
- 1. 1-(AMino)-2-pyrollidinone p-toluenesulfonate | 924898-12-4 [chemicalbook.com]
- 2. 924898-12-4|this compound|BLD Pharm [bldpharm.com]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (CAS 924898-12-4): A Key Intermediate in TGF-β Pathway Inhibition
Introduction: Unveiling a Crucial Building Block in Modern Oncology
1-(Amino)-2-pyrrolidinone p-toluenesulfonate, identified by CAS number 924898-12-4, is a specialized organic salt that has garnered significant interest within the drug development landscape. While not an active pharmaceutical ingredient (API) itself, it serves as a critical intermediate in the synthesis of potent therapeutic agents. Its primary significance lies in its role as a precursor to Galunisertib (LY2157299), a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase.[1][2] The TGF-β signaling pathway is a pivotal player in numerous cellular processes, and its dysregulation is a hallmark of various pathologies, most notably cancer, where it contributes to tumor growth, metastasis, and immune evasion.[3][4] This guide provides an in-depth technical overview of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, tailored for researchers, scientists, and drug development professionals.
Table 1: Core Compound Properties [5][6]
| Property | Value |
| CAS Number | 924898-12-4 |
| Molecular Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 g/mol |
| Synonyms | LY2157299 Intermediate, 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate |
| Appearance | White to off-white solid (typical) |
| Storage Conditions | Inert atmosphere, 2-8°C |
Strategic Synthesis: From Commodity Chemicals to a High-Value Intermediate
The synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a multi-step process that begins with readily available starting materials. The core pyrrolidinone structure is first functionalized with an amino group, followed by the formation of the p-toluenesulfonate salt. This salt form often enhances stability and improves handling characteristics, which is a crucial consideration in a multi-step pharmaceutical manufacturing process.
Synthesis of the 1-Amino-2-pyrrolidinone Free Base
A common and efficient method for the synthesis of the 1-amino-2-pyrrolidinone core involves the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate.[7] This reaction provides a direct route to the desired N-aminated pyrrolidinone ring system.
Caption: Reaction scheme for the synthesis of 1-Amino-2-pyrrolidinone.
Step-by-Step Protocol: Synthesis of 1-Amino-2-pyrrolidinone [7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and hydrazine hydrate (80% solution in water is commonly used). A typical molar ratio is 1:1.2 (GBL to hydrazine hydrate) to ensure complete conversion of the starting lactone.
-
Reaction Conditions: The reaction mixture is heated to reflux. The temperature will depend on the boiling point of the mixture, but it is typically in the range of 100-120°C. The reaction is monitored for completion, which can take several hours.
-
Work-up and Isolation: After cooling to room temperature, the excess water and unreacted hydrazine are removed under reduced pressure. The resulting crude product, 1-amino-2-pyrrolidinone, can be purified by vacuum distillation.
Expert Insight: The use of a slight excess of hydrazine hydrate drives the reaction to completion. The work-up is critical to remove water, which can interfere with the subsequent salt formation step. The purity of the isolated 1-amino-2-pyrrolidinone at this stage is important for the quality of the final p-toluenesulfonate salt.
Formation of the p-Toluenesulfonate Salt
The formation of the p-toluenesulfonate (tosylate) salt is a standard acid-base reaction. This step is crucial for producing a stable, crystalline solid that is easier to handle, purify, and store than the free base, which may be an oil or a low-melting solid.
Caption: Formation of the p-toluenesulfonate salt.
Step-by-Step Protocol: Preparation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
-
Dissolution: Dissolve the purified 1-amino-2-pyrrolidinone in a suitable organic solvent. A common choice would be a solvent in which the free base is soluble but the tosylate salt has limited solubility at cooler temperatures, such as ethyl acetate or isopropanol.
-
Acid Addition: To the stirred solution of the free base, add a solution of p-toluenesulfonic acid monohydrate (1 molar equivalent) in the same solvent. The addition is typically done at room temperature.
-
Crystallization and Isolation: The p-toluenesulfonate salt will often precipitate out of the solution upon addition of the acid or upon cooling. The crystallization process can be encouraged by cooling the mixture in an ice bath.
-
Purification: The resulting crystalline solid is collected by filtration, washed with a small amount of cold solvent to remove any soluble impurities, and then dried under vacuum.
Expert Insight: The choice of solvent is critical for obtaining a good yield of high-purity crystalline product. The rate of addition of the p-toluenesulfonic acid solution can influence the crystal size and purity. A slower addition rate generally favors the formation of larger, more well-defined crystals.
Analytical Characterization: Ensuring Purity and Identity
Rigorous analytical characterization is paramount in pharmaceutical development to ensure the identity, purity, and consistency of any intermediate. A suite of analytical techniques is employed to fully characterize 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
Caption: A typical analytical workflow for compound characterization.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrolidinone ring protons (typically in the range of 2.0-3.5 ppm). Aromatic protons of the p-toluenesulfonate moiety (two doublets in the range of 7.1-7.8 ppm). A singlet for the methyl group of the tosylate at around 2.3 ppm. A broad signal for the amino protons. |
| ¹³C NMR | Carbonyl carbon of the pyrrolidinone ring (around 175 ppm). Aliphatic carbons of the pyrrolidinone ring. Aromatic and methyl carbons of the p-toluenesulfonate group. |
| FTIR (cm⁻¹) | N-H stretching vibrations (around 3200-3400 cm⁻¹). C=O stretching of the lactam (around 1680 cm⁻¹). S=O stretching vibrations from the sulfonate group (around 1175 and 1360 cm⁻¹).[7] Aromatic C-H and C=C stretching. |
| HPLC | A single major peak indicating high purity, with retention time dependent on the specific column and mobile phase used. UV detection is suitable due to the aromatic nature of the tosylate counter-ion. |
| Mass Spec (ESI+) | A peak corresponding to the protonated 1-amino-2-pyrrolidinone cation [C₄H₈N₂O + H]⁺ at m/z 101.1. |
Self-Validating Protocol Considerations: A robust analytical protocol for this intermediate would include a validated HPLC method for purity determination. This method should demonstrate specificity, linearity, accuracy, precision, and a defined limit of detection and quantification for any potential process impurities. For NMR, the integration of the signals corresponding to the pyrrolidinone moiety and the p-toluenesulfonate moiety should be in a 1:1 ratio, providing an internal validation of the salt's stoichiometry.
Application in Drug Development: A Gateway to TGF-β Inhibition
The primary and most significant application of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is its use as a key starting material in the synthesis of Galunisertib (LY2157299).[1] Galunisertib is a potent and selective inhibitor of the TGF-β receptor I (TGF-βRI) kinase.[2][8]
The TGF-β Signaling Pathway and Its Role in Cancer
The TGF-β signaling pathway is a complex and highly regulated system that controls a multitude of cellular functions, including proliferation, differentiation, apoptosis, and migration.[3] In the context of cancer, TGF-β can have a dual role. In the early stages of tumorigenesis, it can act as a tumor suppressor. However, in advanced cancers, tumor cells often become resistant to the growth-inhibitory effects of TGF-β. Instead, the pathway is hijacked by the tumor to promote its own growth, invasion, and metastasis, as well as to suppress the host immune response.[4]
Caption: Simplified TGF-β signaling pathway and the point of inhibition by Galunisertib.
By inhibiting the TGF-βRI kinase, Galunisertib effectively blocks the downstream signaling cascade, preventing the phosphorylation of SMAD2 and SMAD3 proteins.[2] This abrogation of the canonical TGF-β pathway can lead to a reduction in tumor growth, decreased metastasis, and a potential restoration of anti-tumor immunity.[9] The synthesis of Galunisertib, and therefore the demand for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, is directly linked to the clinical and preclinical investigation of this therapeutic strategy.
Conclusion
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is more than just a chemical compound; it is a testament to the intricate and enabling role of synthetic chemistry in the development of targeted cancer therapies. Its synthesis, while based on fundamental organic reactions, requires careful control to ensure the high purity and stability necessary for its use in the production of a clinical-stage drug candidate. For researchers in the field of oncology and medicinal chemistry, a thorough understanding of this key intermediate provides valuable insight into the practical aspects of bringing a novel therapeutic from the laboratory to the clinic. The continued investigation into TGF-β inhibitors like Galunisertib underscores the importance of robust and scalable synthetic routes for such critical building blocks.
References
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- Pagliarini, G., Cignarella, G., & Testa, E. (1966). [Chemical Investigations on the Behavior of Phenylbutyrolactones. I. Synthesis of Alpha-Phenyl-Gamma-Aminobutyric Acid and of 3-phenylpyrrolidin-2-one of Alpha-Phenyl-Gamma-Butyrolactone. New Method of Synthesis of 1-aminopyrrolidin-2-ones]. Il Farmaco; edizione scientifica, 21(5), 355–369.
- Herbertz, S., Sawyer, J. S., Stauber, A. J., Gueorguieva, I., & Lahn, M. M. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499.
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ResearchGate. (n.d.). IR spectrum of 1-amino pyrrolidine-2-one. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectra of the caffeine, p-toluenesulfonic acid, and the ionic liquid. Retrieved from [Link]
- Driscoll, K. E., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6935–6953.
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Girolami, G. S. (n.d.). p-toluenesulfonyl Salts of Transition Metals (Ti, V, Cr, Mn, Fe, Co, Ni). University of Illinois. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.... Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]
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NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]
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- Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499.
- Ivanova, Y., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8496.
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- Reddy, B. V. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxic Impurities in Active Pharmaceutical Ingredients. Scientia Pharmaceutica, 79(4), 803–813.
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1-aminopyrrolidin-2-one 4-methylbenzenesulfonate structure
An In-depth Technical Guide to 1-Aminopyrrolidin-2-one 4-Methylbenzenesulfonate: Structure, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate, a salt of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the distinct roles of its constituent ions: the versatile 1-aminopyrrolidin-2-one cation, which serves as a valuable synthetic building block, and the 4-methylbenzenesulfonate (tosylate) anion, a widely used counter-ion for improving the physicochemical properties of active pharmaceutical ingredients. We will delve into its structural characteristics, synthesis protocols, and potential applications, offering field-proven insights for professionals engaged in the design and development of novel therapeutics.
Introduction: A Compound of Two Halves
In modern drug discovery, the selection of not only the active molecule but also its salt form is a critical decision that influences its entire development lifecycle. 1-Aminopyrrolidin-2-one 4-methylbenzenesulfonate is a prime example of this principle, combining a reactive heterocyclic scaffold with a performance-enhancing counter-ion.
The Pyrrolidin-2-one Core: A Privileged Scaffold
The pyrrolidin-2-one (or γ-lactam) ring is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it a privileged scaffold in medicinal chemistry. The introduction of an amino group at the N-1 position, as seen in 1-aminopyrrolidin-2-one, provides a reactive handle for further molecular elaboration, enabling the construction of diverse compound libraries for screening and optimization. The development of novel synthetic routes to create substituted pyrrolidin-2-ones continues to be an active area of research.[1][2]
The 4-Methylbenzenesulfonate (Tosylate) Anion: The Formulation Enhancer
The free base form of many nitrogen-containing compounds often presents challenges such as poor solubility, instability, or being a difficult-to-handle oil. The formation of a salt with a suitable acid is a standard strategy to overcome these issues. Para-toluenesulfonic acid (p-TsOH) is a strong organic acid that yields the tosylate anion. Tosylate salts are frequently favored in pharmaceutical development for their ability to impart high crystallinity, improved aqueous solubility, and low hygroscopicity to the parent compound.[3][4] These characteristics are highly desirable for ensuring consistent manufacturing, stable formulation, and predictable bioavailability.[3][4]
Structural Elucidation and Physicochemical Properties
The title compound is an ionic salt formed by the protonation of the primary amino group of 1-aminopyrrolidin-2-one by p-toluenesulfonic acid.
Chemical Identity of the Constituent Ions
A clear understanding of the individual components is fundamental to appreciating the properties of the final salt.
| Property | 1-Aminopyrrolidin-2-one (Cation Precursor) | p-Toluenesulfonic acid (Anion Source) |
| IUPAC Name | 1-aminopyrrolidin-2-one | 4-methylbenzenesulfonic acid |
| CAS Number | 6837-14-5 | 104-15-4 |
| Molecular Formula | C₄H₈N₂O | C₇H₈O₃S |
| Molecular Weight | 100.12 g/mol | 172.20 g/mol |
| PubChem CID | 12494974 | 6101 |
Data sourced from PubChem.[5]
The Ionic Structure
The formation of the salt involves a proton transfer from the sulfonic acid group (-SO₃H) of p-toluenesulfonic acid to the terminal nitrogen atom (-NH₂) of 1-aminopyrrolidin-2-one. This creates a positively charged ammonium cation and a negatively charged sulfonate anion, which are held together by strong electrostatic forces. This ionic interaction is key to the compound's stability and crystalline nature.
Caption: Ionic structure of the title compound.
Synthesis and Manufacturing
The synthesis of 1-aminopyrrolidin-2-one 4-methylbenzenesulfonate is a two-stage process: first, the preparation of the 1-aminopyrrolidin-2-one free base, followed by the salt formation reaction.
Synthesis of 1-Aminopyrrolidin-2-one
One established method for synthesizing N-amino aza-aliphatic compounds involves the reduction of their corresponding N-nitroso precursors.[6] This approach is favored for its efficiency and applicability to various cyclic amines.
Caption: General synthesis workflow diagram.
Experimental Protocol: Tosylate Salt Formation
This protocol describes a general, self-validating method for preparing the tosylate salt from the free base, a technique widely applicable in pharmaceutical chemistry.[3][4]
Objective: To convert the 1-aminopyrrolidin-2-one free base into its crystalline and more stable tosylate salt.
Materials:
-
1-Aminopyrrolidin-2-one (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (1.05 eq)
-
Solvent (e.g., Ethyl Acetate, Methanol, or Isopropanol)[3][4]
-
Reaction vessel with magnetic stirring
-
Filtration apparatus
Methodology:
-
Dissolution: Dissolve the 1-aminopyrrolidin-2-one free base in a suitable solvent (e.g., ethyl acetate) in the reaction vessel. Stir until a clear solution is obtained. The choice of solvent is critical; it must dissolve the free base but be a poor solvent for the resulting salt to facilitate precipitation.
-
Acid Addition: In a separate flask, dissolve the p-toluenesulfonic acid monohydrate in a minimal amount of the same solvent. Add this acidic solution dropwise to the stirred solution of the free base at ambient temperature.
-
Crystallization/Precipitation: Upon addition of the acid, the tosylate salt will begin to precipitate, often immediately. The reaction mixture may become a thick slurry.
-
Stirring: Allow the mixture to stir for a period of 1 to 4 hours at ambient temperature to ensure the reaction goes to completion and to promote crystal growth.[4]
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials.
-
Drying: Dry the crystalline solid under vacuum to a constant weight.
Validation: The success of the protocol is validated by the formation of a crystalline solid with a sharp melting point, which can be further characterized by techniques like XRPD (X-ray powder diffraction) to confirm its crystalline structure.[4]
Applications in Drug Development
The unique structure of this compound makes it a versatile tool for researchers. Its applications range from being a foundational element in new chemical entities to serving as a key intermediate.
A Versatile Synthetic Intermediate
The primary amine of 1-aminopyrrolidin-2-one is a nucleophilic center that can readily participate in a wide array of chemical transformations. This allows it to serve as a scaffold for building more complex molecules. For instance, pyrrolidinone-bearing benzenesulfonamides have been synthesized and investigated as potent inhibitors of human carbonic anhydrase (CA) isoforms, which are therapeutic targets for various diseases.[7] The ability to easily derivatize this core structure is of high value to medicinal chemists.
Advantages in Preclinical and Formulation Studies
The use of the tosylate salt form provides significant, tangible benefits during the drug development process.
| Property | Free Base (Hypothetical) | Tosylate Salt (Expected) | Rationale & Advantage |
| Physical State | Liquid / Low-melting solid | Crystalline Solid | Crystalline solids are easier to purify, handle, and weigh accurately.[3] |
| Aqueous Solubility | Variable | High | High aqueous solubility is often a prerequisite for good bioavailability.[4] |
| Hygroscopicity | Potentially high | Low | Low hygroscopicity ensures better stability during storage and simplifies formulation.[3][4] |
| Stability | Moderate | High | The salt form is generally more chemically stable than the corresponding free base. |
Safety and Handling
Based on the hazard classifications for the 1-aminopyrrolidin-2-one precursor, the compound should be handled with appropriate care. It is potentially harmful if swallowed, inhaled, or in contact with skin.[5] It may cause skin and serious eye irritation.[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Conclusion
1-Aminopyrrolidin-2-one 4-methylbenzenesulfonate is more than just a chemical structure; it represents a strategic combination of a versatile synthetic scaffold and a pharmaceutically accepted counter-ion. For researchers and drug developers, it offers a reliable starting point for the synthesis of novel compounds while simultaneously providing the enhanced physicochemical properties essential for advancing a candidate through the development pipeline. Its logical synthesis and favorable salt characteristics make it a valuable asset in the quest for new and improved therapeutics.
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ChemBK. (n.d.). ALPHA-TRIPHOSPHOPYRIDINE NUCLEOTIDE SODIUM SALT. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthetic method for 1-aminopyrrolidin-2-one (1) compound 2.... Retrieved from [Link]
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PubChem. (n.d.). (S)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile 4-methylbenzenesulfonate. Retrieved from [Link]
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MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
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PubChem. (n.d.). CID 21711137. Retrieved from [Link]
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PubMed Central. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Retrieved from [Link]
- Google Patents. (2008).TOSYLATE SALT OF A THERAPEUTIC COMPOUND AND PHARMACEUTICAL COMPOSITIONS THEREOF - EP 2124933 B1.
- Google Patents. (n.d.).US7132444B2 - Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
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PubChem. (n.d.). CID 177835453. Retrieved from [Link]
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PubChem. (n.d.). Ro 04-6790. Retrieved from [Link]
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PubMed. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Retrieved from [Link]
- Google Patents. (n.d.).EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
- Google Patents. (n.d.).CN102351750A - Method for preparing methyl benzenesulfonate.
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PubChem. (n.d.). 4-((2-Amino-4-pyrimidinyl)amino)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). LY-2584702 (tosylate salt). Retrieved from [Link]
-
gsrs. (n.d.). AMG-222 TOSYLATE. Retrieved from [Link]
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PubChem. (n.d.). 4-Methylbenzenesulfonic acid;pyrrolidine-2,5-dione. Retrieved from [Link]
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-
PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]
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An In-depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a key intermediate in contemporary pharmaceutical synthesis. As Senior Application Scientists, our goal is to furnish not just data, but actionable insights grounded in established chemical principles. This document delves into the molecular characteristics, synthesis, analytical methodologies, and safe handling of this compound, with a particular focus on its role in the development of kinase inhibitors. The information herein is curated to support researchers in optimizing their synthetic routes and ensuring the quality and safety of their work.
Core Molecular Profile
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a stable, crystalline salt form of 1-amino-2-pyrrolidinone. The tosylate counterion imparts desirable physical properties, such as improved handling and stability, making it a preferred reagent in multi-step synthetic processes within the pharmaceutical industry.
Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 272.32 g/mol | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |
| CAS Number | 924898-12-4 | [1] |
| Appearance | White to off-white crystalline solid (typical) | Inferred from general properties of tosylate salts |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Molecular Structure:
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol (Illustrative)
This protocol is a representative example based on established organic chemistry principles for the synthesis of N-amino lactams and their tosylate salts.
Step 1: Synthesis of 1-(Boc-amino)-2-pyrrolidinone (Intermediate)
-
Reaction Setup: To a solution of N-Boc-hydrazine in a suitable aprotic solvent (e.g., THF), add γ-butyrolactone.
-
Activation: In a separate flask, prepare a solution of triphenylphosphine and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) in THF.
-
Reaction: Cool the hydrazine/lactone mixture to 0°C and slowly add the phosphine/azodicarboxylate solution. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction, remove the solvent under reduced pressure, and purify the crude product by column chromatography to yield 1-(Boc-amino)-2-pyrrolidinone.
Step 2: Deprotection and Salt Formation
-
Dissolution: Dissolve the purified 1-(Boc-amino)-2-pyrrolidinone in a suitable solvent such as ethyl acetate or isopropanol.
-
Acidification: Add a stoichiometric amount of p-toluenesulfonic acid monohydrate dissolved in the same solvent.
-
Crystallization: Stir the mixture at room temperature. The tosylate salt will precipitate out of the solution. The process can be aided by cooling the mixture.
-
Isolation: Collect the crystalline product by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum.
Application in Drug Development: A Case Study of Galunisertib (LY2157299)
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a crucial building block for the synthesis of galunisertib (LY2157299), a potent and selective inhibitor of the TGF-β receptor I (TGFβRI) kinase. [2][3]The pyrrolidinone core is a common scaffold in medicinal chemistry, often contributing to favorable pharmacokinetic properties such as solubility and metabolic stability.
The Role in Galunisertib Synthesis:
In the synthesis of galunisertib, the N-amino group of 1-amino-2-pyrrolidinone serves as a key nucleophile for the construction of the dihydropyrrolopyrazole core of the final drug molecule. The use of the tosylate salt offers several advantages in a manufacturing setting:
-
Stability: The salt is typically a stable, crystalline solid, which is easier to handle, store, and dispense accurately compared to the free base, which may be an oil or a less stable solid.
-
Purity: The crystallization process used to form the salt serves as an effective purification step, removing impurities from the preceding synthetic steps.
-
Consistency: A well-defined crystalline form ensures batch-to-batch consistency, which is critical for regulatory compliance in pharmaceutical manufacturing.
Caption: Role as a key intermediate in kinase inhibitor synthesis.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Pyrrolidinone Protons: Methylene protons adjacent to the carbonyl group (C3-H₂) and the nitrogen (C5-H₂) would appear as multiplets, typically in the 2.0-3.5 ppm range. The C4-H₂ protons would also be a multiplet in a similar region.
-
Toluenesulfonate Protons: The aromatic protons of the tosyl group would appear as two doublets in the aromatic region (7.0-8.0 ppm), characteristic of a para-substituted benzene ring. The methyl protons of the tosyl group would be a singlet around 2.3-2.4 ppm.
-
Amine Protons: The N-NH₂ protons would likely appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.
High-Performance Liquid Chromatography (HPLC)
An HPLC method is crucial for assessing the purity of the compound and for monitoring reaction progress. A reversed-phase HPLC method would be appropriate for this polar, ionic compound.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | A suitable gradient from high aqueous to high organic content |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the tosylate group absorbs (e.g., 220 or 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
This method would allow for the separation of the target compound from potential impurities such as unreacted starting materials or by-products from the synthesis. The p-toluenesulfonate moiety provides a strong chromophore for UV detection. [4][5]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is not widely public, a risk assessment can be conducted based on the constituent parts and related compounds.
-
Pyrrolidinone Moiety: Related compounds like N-methyl-2-pyrrolidinone are known to be skin and eye irritants and may have reproductive toxicity. [2][3][6]* p-Toluenesulfonate Moiety: Tosylates can be alkylating agents and should be handled with care. The parent acid, p-toluenesulfonic acid, is corrosive.
-
General Handling: As a precaution, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. [2][3][6] First Aid Measures (General Recommendations):
-
In case of skin contact: Immediately wash with plenty of soap and water. [6]* In case of eye contact: Rinse cautiously with water for several minutes. [6]* If inhaled: Move the person to fresh air.
-
If swallowed: Do not induce vomiting. Seek immediate medical attention.
Conclusion
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a valuable synthetic intermediate whose properties are well-suited for the rigors of pharmaceutical manufacturing. Its stable, crystalline nature and its role as a precursor to important kinase inhibitors like galunisertib underscore its significance in modern drug development. This guide provides a foundational understanding of its synthesis, characterization, and handling, intended to empower researchers to utilize this compound effectively and safely in their synthetic endeavors. Further in-depth analytical data and specific process parameters are often available directly from commercial suppliers.
References
- Spectrum Chemical. (2015, June 3). SAFETY DATA SHEET: 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE.
- 1H and 13C NMR spectra of compound 2a. (n.d.).
- Herbert, T. P., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6659–6674.
- Fisher Scientific. (2009, November 12).
- Gueorguieva, I., et al. (2015). A phase I study of the oral TGF-beta receptor I kinase inhibitor LY2157299 monohydrate in patients with advanced cancer. Clinical Cancer Research, 21(3), 553-560.
- BLDpharm. (n.d.). 924898-12-4|1-(Amino)
- Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
- Zotova, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493.
- Gómez-Cea, A., et al. (2000). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines. Journal of Chemical Research, Synopses, (9), 406-407.
- EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google P
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- Grosse, S., De Pra, M., & Steiner, F. (n.d.). Accurate and Reliable Quantitation of P-Toluenesulfonates Genotoxic Impurities in an Active Pharmaceutical Ingredient by HPLC-UV. Thermo Fisher Scientific.
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- Nageswari, A., Reddy, K. V. S. R. K., & Mukkanti, K. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. Journal of the Iranian Chemical Society, 8(3), 774-782.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
- Food and Drug Administration. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same - Google P
- Supuran, C. T., et al. (2013). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Journal of enzyme inhibition and medicinal chemistry, 28(4), 733-739.
- U.S. National Library of Medicine. (n.d.). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.
- ChemicalBook. (n.d.). p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum.
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1-(Amino)-2-pyrollidinone p-toluenesulfonate synthesis route
An In-depth Technical Guide to the Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
Authored by: Gemini, Senior Application Scientist
Introduction
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a key organic salt, valuable as a stable, crystalline intermediate for pharmaceutical drug development and complex molecule synthesis. The p-toluenesulfonate (tosylate) counter-ion imparts desirable properties to the parent amine, 1-Amino-2-pyrrolidinone, such as improved handling, stability, and ease of purification. This guide provides a comprehensive overview of a reliable two-step synthesis route, delving into the underlying reaction mechanisms, detailed experimental protocols, and critical process parameters for researchers and drug development professionals.
PART 1: The Synthetic Pathway: A Two-Step Approach
The synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is efficiently achieved through a two-step process. The first step involves the formation of the core heterocyclic structure, 1-Amino-2-pyrrolidinone, via the aminolysis of γ-butyrolactone. The subsequent step is a straightforward acid-base reaction to form the desired p-toluenesulfonate salt.
Step 1: Synthesis of 1-Amino-2-pyrrolidinone
The foundational step is the synthesis of 1-Amino-2-pyrrolidinone through the lactamization of γ-butyrolactone (GBL) with hydrazine hydrate.[1] This reaction is a nucleophilic acyl substitution where the hydrazine acts as the nitrogen source for the formation of the N-amino lactam.
Step 2: Formation of the p-Toluenesulfonate Salt
The second step involves the protonation of the basic amino group of 1-Amino-2-pyrrolidinone by the strong acid, p-toluenesulfonic acid (PTSA). This acid-base reaction yields the stable 1-(Amino)-2-pyrrolidinone p-toluenesulfonate salt. The use of PTSA is common in organic synthesis to form salts of amines, thereby enhancing their stability and crystallinity.[2][3][4]
Overall Synthesis Workflow
Caption: Mechanism of 1-Amino-2-pyrrolidinone formation. (Note: Image placeholders would be replaced with actual chemical structure images in a final document).
Mechanism of p-Toluenesulfonate Salt Formation
The formation of the tosylate salt is a straightforward acid-base reaction. The sulfonic acid group (-SO₃H) of p-toluenesulfonic acid is highly acidic and readily donates a proton (H⁺) to the basic amino group (-NH₂) of 1-Amino-2-pyrrolidinone. This results in the formation of an ammonium cation and a tosylate anion, which are held together by electrostatic forces.
Caption: Acid-base mechanism for the formation of the p-toluenesulfonate salt.
PART 3: Experimental Protocols
Protocol 1: Synthesis of 1-Amino-2-pyrrolidinone
This protocol is adapted from established procedures for the lactamization of γ-butyrolactone with hydrazine. [1] Materials:
-
γ-Butyrolactone (GBL)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add γ-butyrolactone (1.0 eq.).
-
Add hydrazine hydrate (1.2 eq.) dropwise to the γ-butyrolactone with stirring.
-
The reaction mixture is then refluxed for 5-7 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent and excess hydrazine are removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford 1-Amino-2-pyrrolidinone as a solid.
Protocol 2: Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
This is a general protocol for the formation of a tosylate salt of an amine.
Materials:
-
1-Amino-2-pyrrolidinone
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate or Isopropanol
-
Beaker or Erlenmeyer flask
-
Stirring plate and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1-Amino-2-pyrrolidinone (1.0 eq.) in a minimal amount of a suitable organic solvent such as ethyl acetate or isopropanol with stirring.
-
In a separate container, dissolve p-toluenesulfonic acid monohydrate (1.0 eq.) in the same solvent.
-
Slowly add the p-toluenesulfonic acid solution to the 1-Amino-2-pyrrolidinone solution with continuous stirring at room temperature.
-
The p-toluenesulfonate salt will precipitate out of the solution upon formation. The mixture may be cooled in an ice bath to maximize precipitation.
-
Continue stirring for 30-60 minutes to ensure complete salt formation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the resulting white crystalline solid under vacuum to obtain pure 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
PART 4: Data Presentation
Table 1: Reagents and Reaction Conditions for the Synthesis of 1-Amino-2-pyrrolidinone
| Reagent | Molar Ratio | Key Reaction Parameters |
| γ-Butyrolactone | 1.0 | Starting material |
| Hydrazine Hydrate (80%) | 1.2 | Nucleophile |
| Solvent | N/A (can be run neat or in ethanol) | |
| Temperature | Reflux | |
| Reaction Time | 5-7 hours | |
| Typical Yield | 50-65% |
Table 2: Reagents and Reaction Conditions for the Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
| Reagent | Molar Ratio | Key Reaction Parameters |
| 1-Amino-2-pyrrolidinone | 1.0 | Base |
| p-Toluenesulfonic Acid Monohydrate | 1.0 | Acid |
| Solvent | Ethyl acetate or Isopropanol | |
| Temperature | Room Temperature | |
| Reaction Time | 30-60 minutes | |
| Typical Yield | >95% |
References
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]
-
Structure of Ammonium p-Toluenesulfonate. (1991). ResearchGate. [Link]
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An In-depth Technical Guide to the Putative Mechanism of Action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
A Senior Application Scientist's Synthesis of Field-Proven Insights and Authoritative Research for Researchers, Scientists, and Drug Development Professionals.
Executive Summary
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a chemical entity belonging to the broader class of pyrrolidinone derivatives. While direct, in-depth research on the specific mechanism of action of this salt is not extensively documented in publicly available literature, a comprehensive understanding of its potential pharmacological activities can be extrapolated from the well-established properties of the pyrrolidinone scaffold. This guide synthesizes existing knowledge on pyrrolidinone derivatives to propose a putative mechanism of action for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, focusing on its potential as a nootropic, neuroprotective, and anticonvulsant agent. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a structured overview of the underlying science and methodologies for further investigation.
Introduction to the Pyrrolidinone Scaffold
The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2][3] This versatile heterocyclic system is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a diverse range of pharmacological activities.[2][4] The interest in pyrrolidinone derivatives stems from their potential to modulate various physiological processes, making them attractive candidates for drug discovery and development.[1][3]
The parent compound, 2-pyrrolidinone, is a polar aprotic solvent and a key intermediate in the synthesis of various chemicals, including pharmaceuticals.[5] Its derivatives have been extensively studied for their therapeutic potential, leading to the development of clinically significant drugs.[6]
The Emergence of Pyrrolidinone Derivatives in Neuroscience
The journey of pyrrolidinone derivatives in neuroscience began with the pioneering work on Piracetam in the late 1960s.[6] This research introduced the concept of "nootropics," substances that enhance cognitive functions such as learning and memory.[6] Subsequently, a plethora of pyrrolidinone analogs have been synthesized and investigated for their potential to treat a range of neurological and psychiatric disorders. These compounds are broadly recognized for their nootropic, neuroprotective, and anticonvulsant properties.[6]
A key characteristic that distinguishes pyrrolidinone-based psychoactive drugs is their favorable safety profile, often lacking sedative, analgesic, or significant motor side effects.[6] This has fueled continued interest in this class of compounds for therapeutic applications.
Proposed Mechanism of Action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
Based on the established pharmacology of structurally related pyrrolidinone derivatives, the mechanism of action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is likely multifaceted, involving modulation of neuronal plasticity, enhancement of neurotransmitter systems, and protection against neuronal damage. It is important to note that the following proposed mechanisms are inferred from the broader class of pyrrolidinone compounds and require direct experimental validation for this specific salt.
Nootropic and Neuroprotective Effects
The cognitive-enhancing and neuroprotective effects of pyrrolidinone derivatives are thought to be mediated through several interconnected pathways:
-
Modulation of Neuronal Membranes: One of the earliest proposed mechanisms for nootropics like Piracetam is their ability to interact with and restore the fluidity of neuronal cell membranes. This interaction is believed to enhance the function of membrane-bound proteins, including receptors and ion channels, thereby improving neuronal signaling and plasticity.
-
Enhancement of Neurotransmitter Systems: Pyrrolidinone derivatives have been shown to potentiate the function of various neurotransmitter systems, particularly the cholinergic and glutamatergic pathways, which are crucial for learning and memory. This may involve increasing the density of postsynaptic receptors or enhancing neurotransmitter release.
-
Mitochondrial Function and Cerebral Metabolism: Improved cerebral metabolism and mitochondrial function are also implicated in the nootropic and neuroprotective effects. By enhancing energy production within neurons, these compounds may increase neuronal resilience to metabolic and oxidative stress.
-
Antioxidant Activity: Several pyrrolidinone derivatives have demonstrated antioxidant properties, which can protect neurons from damage induced by reactive oxygen species (ROS).[7][8] This is a critical mechanism in neurodegenerative diseases and ischemic brain injury.
Anticonvulsant Properties
The pyrrolidinone scaffold is also present in several anticonvulsant drugs, with Levetiracetam being a prominent example.[6] The anticonvulsant mechanism of these compounds is distinct from traditional antiepileptic drugs and is thought to involve:
-
Modulation of Synaptic Vesicle Protein 2A (SV2A): Levetiracetam and its analogs bind to SV2A, a protein involved in the regulation of neurotransmitter release. This interaction is believed to reduce synaptic transmission and thereby suppress seizure activity.
-
Inhibition of Voltage-Gated Calcium Channels: Some pyrrolidinone derivatives may also exert their anticonvulsant effects by modulating the activity of voltage-gated calcium channels, which play a critical role in neuronal excitability.
Experimental Protocols for Elucidating the Mechanism of Action
To validate the proposed mechanisms of action for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
| Assay Type | Objective | Key Methodologies |
| Receptor Binding Assays | To determine the binding affinity of the compound to known targets of pyrrolidinone derivatives (e.g., SV2A). | Radioligand binding assays using cell membranes expressing the target receptor. |
| Neurotransmitter Release Assays | To investigate the effect of the compound on the release of key neurotransmitters (e.g., acetylcholine, glutamate). | Synaptosome preparations or cultured neurons stimulated to induce neurotransmitter release, followed by quantification using HPLC or ELISA. |
| Electrophysiology | To assess the compound's effect on neuronal excitability and synaptic transmission. | Patch-clamp recordings from cultured neurons or brain slices to measure ion channel currents and synaptic potentials. |
| Cell-Based Assays for Neuroprotection | To evaluate the compound's ability to protect neurons from various insults (e.g., oxidative stress, excitotoxicity). | Cultured neurons exposed to neurotoxic agents in the presence or absence of the test compound, with cell viability assessed by MTT or LDH assays. |
| Antioxidant Capacity Assays | To quantify the direct antioxidant properties of the compound. | DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. |
In Vivo Models
| Model Type | Species | Objective | Key Parameters to Measure |
| Cognitive Enhancement Models | Rodents (Mice, Rats) | To assess the nootropic effects of the compound. | Performance in behavioral tasks such as the Morris water maze, passive avoidance test, or novel object recognition test. |
| Neuroprotection Models | Rodents (Mice, Rats) | To evaluate the neuroprotective efficacy of the compound in models of stroke or neurodegeneration. | Infarct volume in stroke models (e.g., MCAO), neuronal cell counts in specific brain regions, and behavioral outcomes. |
| Seizure Models | Rodents (Mice, Rats) | To determine the anticonvulsant activity of the compound. | Seizure threshold in models such as the maximal electroshock (MES) test or the pentylenetetrazol (PTZ)-induced seizure model. |
Synthesis and Characterization
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a salt formed between 1-amino-2-pyrrolidinone and p-toluenesulfonic acid. The synthesis of 1-amino-2-pyrrolidinone can be achieved through various synthetic routes, often involving the cyclization of suitable precursors. The p-toluenesulfonate salt is typically prepared by reacting the free base with p-toluenesulfonic acid in an appropriate solvent.
Comprehensive characterization of the final product is crucial to ensure its identity, purity, and stability. Standard analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.[9]
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
-
Elemental Analysis: To determine the elemental composition.
Future Directions and Conclusion
The pyrrolidinone scaffold continues to be a fertile ground for the discovery of novel therapeutics for neurological disorders. While the precise mechanism of action of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate remains to be definitively elucidated, the extensive research on related compounds provides a strong foundation for future investigations.
This technical guide has outlined the putative mechanisms of action based on the well-established pharmacology of the pyrrolidinone class of molecules. The proposed nootropic, neuroprotective, and anticonvulsant activities are rooted in the modulation of fundamental neuronal processes. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate and validate these hypotheses.
Further research, including head-to-head comparisons with established pyrrolidinone derivatives and exploration of novel therapeutic applications, will be instrumental in unlocking the full potential of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate as a candidate for drug development. The insights gained from such studies will not only advance our understanding of this specific compound but also contribute to the broader knowledge of neuropharmacology.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222.
- Li Petri, G., Contino, A., & Amata, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(10), 992.
- Kumar, R., & Singh, P. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 14(13), 967–989.
- Pyrrolidin-2-one derivatives may reduce body weight in rats with diet-induced obesity. (2016). European Journal of Pharmacology, 776, 146–155.
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An Overview on Chemistry and Biological Importance of Pyrrolidinone - ResearchGate. (n.d.). Retrieved from [Link]
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Antioxidant Activity of some Pyrrolidin-2-One Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
- Poyraz, S., & Acar, Ç. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1245678.
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Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties - ResearchGate. (n.d.). Retrieved from [Link]
-
IR spectrum of 1-amino pyrrolidine-2-one. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Aminopyrrolidin-2-one Tosylate
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 1-aminopyrrolidin-2-one tosylate (CAS 924898-12-4). While experimental spectra for this specific salt are not widely available in the public domain, this document, grounded in fundamental spectroscopic principles and data from analogous structures, offers a robust framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing predicted spectroscopic data, detailed methodologies for data acquisition, and in-depth interpretation to facilitate the identification and quality control of this compound.
Introduction
1-Aminopyrrolidin-2-one tosylate is a salt composed of the cyclic lactam derivative, 1-aminopyrrolidin-2-one, and the p-toluenesulfonate anion. The pyrrolidinone moiety is a common structural motif in medicinal chemistry, and the tosylate counterion is frequently used to improve the crystallinity and handling properties of amine-containing compounds. Accurate spectroscopic characterization is paramount for confirming the structure, purity, and stability of such pharmaceutical intermediates and active pharmaceutical ingredients.
This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-aminopyrrolidin-2-one tosylate. The subsequent sections will provide a detailed analysis of the anticipated spectral features, protocols for their acquisition, and visual aids to elucidate structural relationships and fragmentation pathways.
Chemical Structure and Predicted Spectroscopic Features
The chemical structure of 1-aminopyrrolidin-2-one tosylate is presented below. The molecule consists of two distinct ionic components: the 1-aminopyrrolidin-2-one cation and the p-toluenesulfonate anion.
Caption: Chemical structures of the constituent ions of 1-aminopyrrolidin-2-one tosylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 1-aminopyrrolidin-2-one tosylate, both ¹H and ¹³C NMR spectra will exhibit signals corresponding to both the cation and the anion.
The predicted ¹H NMR chemical shifts are summarized in Table 1. The spectrum is expected to show signals for the three methylene groups of the pyrrolidinone ring, the amine protons, and the aromatic and methyl protons of the tosylate group.
Table 1: Predicted ¹H NMR Chemical Shifts for 1-Aminopyrrolidin-2-one Tosylate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrrolidinone CH₂ (C3) | ~2.1 | Quintet | 2H |
| Pyrrolidinone CH₂ (C5) | ~2.4 | Triplet | 2H |
| Pyrrolidinone CH₂ (C4) | ~3.5 | Triplet | 2H |
| NH₂ | Variable (broad) | Singlet | 2H |
| Tosylate CH₃ | ~2.3 | Singlet | 3H |
| Tosylate Ar-H (ortho to CH₃) | ~7.1 | Doublet | 2H |
| Tosylate Ar-H (ortho to SO₃) | ~7.5 | Doublet | 2H |
Causality Behind Predictions: The chemical shifts of the pyrrolidinone protons are influenced by the adjacent carbonyl and amino groups. The protons on C5 will be deshielded by the carbonyl group, while the protons on C3 will be the most shielded. The aromatic protons of the tosylate group will appear as two distinct doublets due to the para-substitution pattern.
The predicted ¹³C NMR chemical shifts are presented in Table 2. The spectrum will show distinct signals for the carbonyl carbon, the three methylene carbons of the pyrrolidinone ring, and the four distinct carbons of the tosylate anion.
Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Aminopyrrolidin-2-one Tosylate
| Carbon | Predicted Chemical Shift (ppm) |
| Pyrrolidinone C=O | ~175 |
| Pyrrolidinone CH₂ (C5) | ~45 |
| Pyrrolidinone CH₂ (C3) | ~30 |
| Pyrrolidinone CH₂ (C4) | ~18 |
| Tosylate CH₃ | ~21 |
| Tosylate Ar-C (ipso to CH₃) | ~141 |
| Tosylate Ar-CH | ~129 |
| Tosylate Ar-CH | ~126 |
| Tosylate Ar-C (ipso to SO₃) | ~145 |
Causality Behind Predictions: The carbonyl carbon (C=O) of the lactam will be the most deshielded carbon, appearing at a high chemical shift. The aromatic carbons of the tosylate will have chemical shifts typical for a substituted benzene ring.
Caption: A standard workflow for acquiring ATR-FTIR spectra.
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Background Scan: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid 1-aminopyrrolidin-2-one tosylate sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, which can be used to determine the molecular weight and elemental composition of a compound. For an ionic compound like 1-aminopyrrolidin-2-one tosylate, electrospray ionization (ESI) is the preferred technique.
Predicted Mass Spectrum:
-
Positive Ion Mode (ESI+): The spectrum will be dominated by the molecular ion of the cation, [C₄H₈N₂O + H]⁺, with an expected m/z of 101.07.
-
Negative Ion Mode (ESI-): The spectrum will show the molecular ion of the anion, [C₇H₇SO₃]⁻, with an expected m/z of 171.01.
High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the ions.
-
[C₄H₉N₂O]⁺: Calculated m/z = 101.0715
-
[C₇H₇SO₃]⁻: Calculated m/z = 171.0121
While fragmentation in ESI is generally soft, some fragmentation of the 1-aminopyrrolidin-2-one cation may be observed in the gas phase, for example, through collision-induced dissociation (CID) in a tandem mass spectrometry experiment (MS/MS).
Caption: Plausible fragmentation pathways for the 1-aminopyrrolidin-2-one cation in MS/MS.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through an LC system.
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
-
MS/MS Analysis (Optional): Select the precursor ions of interest ([C₄H₉N₂O]⁺ and [C₇H₇SO₃]⁻) and perform CID to obtain fragmentation spectra.
-
Data Analysis: Determine the m/z values of the parent ions and any significant fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 1-aminopyrrolidin-2-one tosylate. By combining the expected ¹H NMR, ¹³C NMR, IR, and MS data with the provided experimental protocols, researchers and analysts can confidently identify and characterize this compound. The provided visualizations of the chemical structure, experimental workflows, and fragmentation pathways serve to enhance the understanding of the key analytical aspects of 1-aminopyrrolidin-2-one tosylate. It is recommended that this guide be used in conjunction with experimentally acquired data for definitive structural confirmation and purity assessment.
References
An In-Depth Technical Guide to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate: Synthesis, Properties, and Application in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Pharmaceutical Intermediate
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical compounds.[1] Its significance lies in providing a stable, crystalline, and manageable form of 1-amino-2-pyrrolidinone, a versatile building block in organic synthesis. The formation of the p-toluenesulfonate (tosylate) salt is a strategic step in multi-step syntheses, ensuring high purity and ease of handling of the reactive amine precursor. This guide delves into the synthesis, chemical properties, and the pivotal application of this compound, offering a comprehensive resource for professionals in drug discovery and development. The core application of this intermediate is in the synthesis of galunisertib (LY2157299), a potent and selective inhibitor of the transforming growth factor-β (TGF-β) receptor I kinase, which has been investigated for the treatment of various cancers.[2][3][4]
Physicochemical Properties
A clear understanding of the physicochemical properties of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 924898-12-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Appearance | Crystalline solid | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis and Mechanism
The synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate involves two key stages: the formation of the 1-amino-2-pyrrolidinone core followed by its conversion to the tosylate salt.
Synthesis of 1-Amino-2-pyrrolidinone
The synthesis of the parent compound, 1-amino-2-pyrrolidinone, can be achieved through various routes. One common method involves the reduction of N-nitrosopyrrolidone.[6] This process typically utilizes a reducing agent like zinc powder in the presence of an ammonium salt.[6]
Diagram: Synthesis of 1-Amino-2-pyrrolidinone
Caption: General reaction scheme for the synthesis of 1-Amino-2-pyrrolidinone.
Formation of the p-Toluenesulfonate Salt
The conversion of the free base, 1-amino-2-pyrrolidinone, into its p-toluenesulfonate salt is a critical step for purification and stabilization. This is typically achieved by reacting the amine with p-toluenesulfonic acid in a suitable solvent. The choice of solvent is crucial to facilitate the precipitation of the crystalline salt, thereby enabling its isolation in high purity.[7][8] The formation of the tosylate salt enhances the compound's stability and improves its handling characteristics, which is particularly important in a pharmaceutical manufacturing context.[9]
Experimental Protocol: Preparation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
-
Dissolution: Dissolve 1-amino-2-pyrrolidinone in a suitable organic solvent, such as ethyl acetate or isopropanol.[7][9]
-
Acid Addition: Slowly add a solution of p-toluenesulfonic acid monohydrate in the same solvent to the 1-amino-2-pyrrolidinone solution with stirring. An equimolar amount of the acid is typically used.
-
Crystallization: The p-toluenesulfonate salt will precipitate out of the solution. The crystallization process can be encouraged by cooling the mixture.
-
Isolation: The crystalline product is collected by filtration.
-
Washing and Drying: The isolated salt is washed with a cold solvent to remove any impurities and then dried under vacuum to yield the final product.
Application in the Synthesis of Galunisertib (LY2157299)
The primary and most significant application of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is as a key starting material in the synthesis of Galunisertib (LY2157299).[2] Galunisertib is a small molecule inhibitor of the TGF-β receptor I (TβRI) kinase and has been the subject of clinical trials for the treatment of various cancers, including hepatocellular carcinoma and glioblastoma.[3][4][10][11][12]
The synthesis of Galunisertib is a multi-step process where 1-amino-2-pyrrolidinone serves as a foundational building block for the construction of the dihydropyrrolopyrazole core of the final molecule.[2] The use of the tosylate salt ensures a high-purity starting material, which is critical for the overall efficiency and success of the total synthesis.
Diagram: Role of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in Galunisertib Synthesis
Caption: Workflow illustrating the use of the title compound in Galunisertib synthesis.
Analytical Methods
The characterization and quality control of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate are essential. Standard analytical techniques are employed to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of both the 1-amino-2-pyrrolidinone cation and the p-toluenesulfonate anion.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for determining the purity of the compound and for quantifying any impurities.[11]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the constituent ions.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which can be compared with the calculated values for the molecular formula to confirm purity.
Conclusion
1-(Amino)-2-pyrrolidinone p-toluenesulfonate stands as a testament to the enabling role of chemical intermediates in modern drug development. Its synthesis and use as a stable, high-purity precursor for the anti-cancer agent Galunisertib highlight the importance of strategic salt formation in pharmaceutical manufacturing. This guide provides a foundational understanding of this key molecule, from its synthesis and properties to its critical application, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.
References
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ResearchGate. (n.d.). Scheme 1. Synthetic method for 1-aminopyrrolidin-2-one (1) compound 2... Retrieved from [Link]
-
Herbertz, S., et al. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Oncotarget, 9(6), 6655–6670. [Link]
-
García, R. (2018). Synthesis of TGF-Beta inhibitors and compounds for spatiotemporal drug release. TDX (Tesis Doctorals en Xarxa). [Link]
- Google Patents. (2008). EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof.
-
Google Patents. (2008). EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof. Retrieved from [Link]
- Google Patents. (2008). BRPI0515946A - tosylate salt, its preparation and use, as well as pharmaceutical composition comprising the same.
- Google Patents. (1992). Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006.
-
Google Patents. (2006). (12) United States Patent (10) Patent No.: US 8,232,265 B2. Retrieved from [Link]
- Google Patents. (2010). US20100204470A1 - method for salt preparation.
-
Reddit. (2022). Advice for making tosylate and mesylate salts?. Retrieved from [Link]
- Google Patents. (2012). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- Google Patents. (1966). US3293324A - 2-dimethylamino-2-methyl-1-propanol-p-toluene sulfonate with urea-formal-dehyde resin and alkyd resin.
-
Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy, 9, 4479–4499. [Link]
-
Kelley, S. L., et al. (2019). Novel Transforming Growth Factor Beta Receptor I Kinase Inhibitor Galunisertib (LY2157299) in Advanced Hepatocellular Carcinoma. Liver International, 39(8). [Link]
-
Zhong, Z., et al. (2019). LY2157299 Monohydrate, a TGF-βR1 Inhibitor, Suppresses Tumor Growth and Ascites Development in Ovarian Cancer. Molecules, 24(21), 3846. [Link]
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Methodological & Application
Application Notes and Protocols: 1-Aminopyrrolidin-2-one Tosylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 1-aminopyrrolidin-2-one tosylate, a critical intermediate in contemporary pharmaceutical synthesis. The document elucidates the rationale behind its use, particularly its role as a versatile precursor for the formation of hydrazones, which are key building blocks for various heterocyclic scaffolds. Detailed, field-tested protocols for the preparation of 1-aminopyrrolidin-2-one tosylate and its subsequent utilization in the synthesis of complex pharmaceutical molecules, such as the anticoagulant Apixaban, are presented. The guide emphasizes the chemical principles governing its reactivity, offers insights into reaction optimization, and provides robust analytical methods for characterization.
Introduction: The Strategic Importance of 1-Aminopyrrolidin-2-one Tosylate
The pyrrolidine-2-one moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds.[1] The introduction of a reactive handle at the N-1 position, such as an amino group, dramatically expands the synthetic possibilities. 1-Aminopyrrolidin-2-one, as a hydrazine derivative, serves as a valuable synthon for the construction of nitrogen-containing heterocycles. However, the free base can be unstable and difficult to handle. The formation of a tosylate salt not only enhances its stability and shelf-life but also improves its handling characteristics, making it an ideal intermediate for large-scale pharmaceutical manufacturing.
The tosylate counter-ion is derived from p-toluenesulfonic acid, a strong acid, which protonates the basic amino group of 1-aminopyrrolidin-2-one. This salt formation prevents side reactions and decomposition, ensuring the integrity of the reagent until it is utilized in a subsequent synthetic step.
Synthesis of 1-Aminopyrrolidin-2-one Tosylate
The preparation of 1-aminopyrrolidin-2-one tosylate is a straightforward process that can be achieved with high yield and purity. The following protocol is a robust and scalable method.
Experimental Protocol: Synthesis of 1-Aminopyrrolidin-2-one Tosylate
Materials:
-
1-Nitrosopyrrolidin-2-one
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
Procedure:
-
Reduction of 1-Nitrosopyrrolidin-2-one:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-nitrosopyrrolidin-2-one (1 equivalent) in a mixture of methanol and water (4:1 v/v).
-
Add ammonium chloride (2 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly add zinc dust (3 equivalents) portion-wise, maintaining the temperature below 10 °C. The addition is exothermic.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation of 1-Aminopyrrolidin-2-one (Free Base):
-
Filter the reaction mixture through a pad of Celite® to remove the excess zinc and zinc salts. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the remaining aqueous solution, add sodium hydroxide (to raise the pH to >10) and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-aminopyrrolidin-2-one as an oil. Caution: The free base is not very stable and should be used immediately in the next step.
-
-
Formation of the Tosylate Salt:
-
Dissolve the crude 1-aminopyrrolidin-2-one in a minimal amount of methanol.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.05 equivalents) in methanol.
-
Slowly add the p-toluenesulfonic acid solution to the 1-aminopyrrolidin-2-one solution with stirring.
-
A white precipitate of 1-aminopyrrolidin-2-one tosylate will form.
-
Stir the suspension at room temperature for 1 hour to ensure complete salt formation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to afford the pure 1-aminopyrrolidin-2-one tosylate.
-
Data Presentation: Characterization of 1-Aminopyrrolidin-2-one Tosylate
| Parameter | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 155-160 °C |
| ¹H NMR (DMSO-d₆) | Consistent with structure |
| Purity (HPLC) | >98% |
Application in Pharmaceutical Synthesis: The Formation of Hydrazones
A primary application of 1-aminopyrrolidin-2-one tosylate is in the formation of hydrazones through condensation with aldehydes or ketones.[2] This reaction is a cornerstone for the synthesis of various heterocyclic systems.
Mechanism of Hydrazone Formation
The reaction proceeds via a nucleophilic addition of the amino group of 1-aminopyrrolidin-2-one to the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the hydrazone. The tosylate salt is typically neutralized in situ with a mild base to liberate the free amine for the reaction.
Caption: General mechanism of hydrazone formation.
Experimental Protocol: General Procedure for Hydrazone Synthesis
Materials:
-
1-Aminopyrrolidin-2-one tosylate
-
Aldehyde or Ketone
-
Triethylamine (TEA) or Sodium Acetate (NaOAc)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
Procedure:
-
In a round-bottom flask, suspend 1-aminopyrrolidin-2-one tosylate (1 equivalent) in ethanol.
-
Add the aldehyde or ketone (1 equivalent) to the suspension.
-
Add a mild base such as triethylamine (1.1 equivalents) or sodium acetate (1.5 equivalents) to neutralize the tosylate salt.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Case Study: Synthesis of a Key Intermediate for Apixaban
Apixaban is a direct factor Xa inhibitor and a widely used anticoagulant.[3] Its synthesis often involves the construction of a pyrazolo-pyridine core. 1-Aminopyrrolidin-2-one tosylate can be a crucial building block in a convergent synthesis of Apixaban intermediates. While specific proprietary routes may vary, the following represents a plausible and illustrative synthetic connection.
One of the key fragments in Apixaban synthesis is a substituted pyrazolo[3,4-c]pyridine core. A common strategy involves the reaction of a hydrazone with a suitable electrophile to construct this heterocyclic system.
Illustrative Synthetic Workflow
Sources
Application Notes and Protocols for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to the experimental use of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a versatile pharmaceutical intermediate. The following sections offer in-depth protocols, mechanistic insights, and practical guidance for the successful application of this reagent in organic synthesis, particularly in the formation of N-substituted pyrrolidinone derivatives.
Introduction: A Versatile Building Block
1-(Amino)-2-pyrrolidinone p-toluenesulfonate (CAS No. 924898-12-4) is a salt of 1-amino-2-pyrrolidinone and p-toluenesulfonic acid.[1] The pyrrolidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anticancer, and anticonvulsant agents. The presence of a primary amino group at the N1 position makes 1-(Amino)-2-pyrrolidinone a valuable synthon for the introduction of the pyrrolidinone moiety and for the construction of more complex heterocyclic systems. The p-toluenesulfonate counterion can also play a role in the reactivity of the compound, potentially acting as a latent acid catalyst in certain transformations.
The primary utility of this reagent lies in its ability to act as a nucleophile through the exocyclic nitrogen atom. This reactivity can be harnessed in various chemical transformations, most notably in the formation of hydrazones through condensation with aldehydes and ketones. These resulting hydrazones can be stable final products or can serve as intermediates for further synthetic manipulations.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting.
| Property | Value | Source |
| CAS Number | 924898-12-4 | [1] |
| Molecular Formula | C11H16N2O4S | [1] |
| Molecular Weight | 272.32 g/mol | [1] |
| Appearance | White to off-white solid | - |
| Storage | Inert atmosphere, 2-8°C | [1] |
Experimental Protocol: Synthesis of N-(Arylideneamino)-2-pyrrolidinones via Condensation with Aromatic Aldehydes
This protocol details a representative application of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in the synthesis of N-(arylideneamino)-2-pyrrolidinones, a class of compounds with potential biological activities. The reaction proceeds via the condensation of the N-amino group with an aromatic aldehyde to form a hydrazone. The p-toluenesulfonic acid generated in situ can catalyze the reaction.
Rationale for Experimental Choices
-
Solvent: Ethanol is chosen as the solvent due to its ability to dissolve both the starting materials and the p-toluenesulfonic acid byproduct, while also being relatively easy to remove during workup.
-
Catalyst: While the reaction can proceed without an external catalyst due to the in situ formation of p-toluenesulfonic acid, the addition of a catalytic amount of a stronger acid like glacial acetic acid can accelerate the reaction rate, especially for less reactive aldehydes.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction by observing the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: The work-up procedure is designed to remove the acidic byproduct and any unreacted starting materials. Recrystallization is a suitable method for purifying the solid product.
Step-by-Step Protocol
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq, 2.72 g, 10 mmol).
-
Add the desired aromatic aldehyde (1.0 eq, 10 mmol).
-
Add 50 mL of absolute ethanol.
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting aldehyde spot has disappeared.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the p-toluenesulfonic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure N-(arylideneamino)-2-pyrrolidinone.
-
Visualization of the Experimental Workflow
Caption: The condensation reaction mechanism forming the hydrazone.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as recommended. [1]
Conclusion
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a valuable and versatile reagent for the synthesis of N-substituted pyrrolidinone derivatives. The protocol detailed herein provides a robust and reproducible method for its application in the formation of hydrazones, which are themselves important compounds with potential applications in drug discovery and development. The straightforward nature of the reaction, coupled with the accessibility of the starting materials, makes this a highly attractive synthetic route for researchers in the field.
References
Sources
Application Notes: 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate as a Versatile Chiral Building Block
Introduction: A Stable and Effective Progenitor for Asymmetric Synthesis
In the field of asymmetric synthesis, the quest for efficient, reliable, and accessible chiral building blocks is paramount. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate emerges as a significant reagent in this domain. It is the stable, crystalline salt of 1-amino-2-pyrrolidinone, a potent chiral hydrazine. While the free amine can be challenging to store and handle, the p-toluenesulfonate (tosylate) salt offers enhanced stability, making it a more practical and reliable starting material for laboratory and industrial applications.
This guide provides an in-depth exploration of 1-(amino)-2-pyrrolidinone p-toluenesulfonate, focusing on its primary application as a chiral auxiliary in the asymmetric α-alkylation of carbonyl compounds. This methodology, analogous to the celebrated Enders SAMP/RAMP hydrazone chemistry, provides a powerful and predictable route to enantiomerically enriched molecules, which are crucial for the development of pharmaceuticals and other fine chemicals.[1] We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols, and discuss the critical parameters that ensure high stereoselectivity and yield.
Section 1: Physicochemical Properties and Handling
The tosylate salt form of 1-amino-2-pyrrolidinone provides significant advantages in terms of stability and ease of handling compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 924898-12-4 | [2][3][4] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [2] |
| Molecular Weight | 272.32 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Inferred from salt nature |
| Storage | Store in an inert atmosphere, 2-8°C | [3] |
Safety and Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
The compound is a tosylate salt; avoid strong oxidizing agents and strong bases during storage.[5]
Section 2: Core Application: Asymmetric α-Alkylation of Ketones and Aldehydes
The primary utility of 1-(amino)-2-pyrrolidinone is as a chiral auxiliary to direct the stereoselective alkylation of carbonyl compounds. The process involves three key stages: hydrazone formation, stereoselective C-C bond formation via a metalated intermediate, and subsequent cleavage to release the chiral product.[1]
Caption: General workflow for asymmetric α-alkylation.
Protocol 1: Asymmetric α-Alkylation of 3-Pentanone
This protocol provides a representative example of the asymmetric alkylation of a symmetric ketone.
Materials:
-
1-(Amino)-2-pyrrolidinone p-toluenesulfonate
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
3-Pentanone
-
Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Propyl iodide
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous oxalic acid
-
Anhydrous magnesium sulfate (MgSO₄)
Step A: Hydrazone Formation
Causality: The first step is the condensation of the chiral hydrazine with the ketone. Since the starting material is a tosylate salt, the free hydrazine must be liberated in situ using a non-nucleophilic base. The reaction is typically driven to completion by removing the water formed.
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq).
-
Add a suitable solvent such as cyclohexane or toluene, followed by a slight excess of a non-nucleophilic base like triethylamine (1.1 eq) to neutralize the tosylate salt.
-
Add 3-pentanone (1.2 eq).
-
Heat the mixture to reflux overnight. A Dean-Stark trap can be used to remove the water formed during the reaction.[6]
-
After cooling to room temperature, wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral hydrazone. The product can often be used in the next step without further purification.
Step B: Diastereoselective Alkylation
Causality: This step is the cornerstone of the asymmetric induction. A strong, non-nucleophilic base (LDA) is used to deprotonate the α-carbon of the hydrazone, forming a rigid lithium azaenolate. The reaction is performed at very low temperatures (-78°C to -100°C) to ensure kinetic control and maintain the stability of the azaenolate. The pre-existing stereocenter on the pyrrolidinone ring effectively blocks one face of the azaenolate, forcing the electrophile (propyl iodide) to approach from the less sterically hindered face, thus creating a new stereocenter with high diastereoselectivity.[1][7]
-
Dissolve the crude hydrazone from Step A in anhydrous THF or diethyl ether under an argon or nitrogen atmosphere and cool the solution to 0°C.
-
Slowly add LDA solution (1.1 eq) dropwise. The formation of the azaenolate is often indicated by a color change.
-
After stirring for 1-2 hours at 0°C, cool the reaction mixture to -100°C or -110°C using a liquid nitrogen/ether slush bath.[1]
-
Slowly add propyl iodide (1.2 eq) to the cooled solution.
-
Allow the reaction to stir at this low temperature for several hours, then let it warm slowly to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Step C: Auxiliary Cleavage and Product Isolation
Causality: The final step is to liberate the desired α-alkylated ketone from the chiral auxiliary. While ozonolysis is a common method, it can be harsh and incompatible with sensitive functional groups.[1] A milder and often preferred method is hydrolysis with aqueous oxalic acid, which allows for the recovery of the chiral auxiliary.[8] This method avoids racemization of the newly formed stereocenter, which can occur under harsh acidic conditions.[8]
-
Dissolve the crude alkylated hydrazone from Step B in diethyl ether.
-
Add a saturated aqueous solution of oxalic acid and stir the two-phase mixture vigorously at room temperature for 2-24 hours, monitoring by TLC until the starting hydrazone is consumed.[8][9]
-
Separate the layers. The desired ketone is in the ether layer. The protonated auxiliary is in the aqueous layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the resulting (S)-4-methyl-3-heptanone by flash chromatography or distillation to obtain the enantiomerically enriched product.
-
To recover the auxiliary, basify the aqueous layer from step 3 with a strong base (e.g., NaOH) and extract with a suitable solvent like dichloromethane.
Table 2: Expected Outcomes for Alkylation of Ketone Hydrazones *
| Ketone | Electrophile | Typical Yield (Alkylated Hydrazone) | Typical Diastereomeric Excess (de) |
| 3-Pentanone | Propyl Iodide | ~90% | >95% |
| Cyclohexanone | Methyl Iodide | High | >95% |
| Oxetan-3-one | Benzyl Bromide | 73% | 76% |
*Data is representative and based on analogous, well-documented SAMP-hydrazone alkylations.[9][10][11] Actual results may vary.
Section 3: Mechanistic Insights and Stereochemical Control
The remarkable stereoselectivity of this reaction is not accidental; it is a direct consequence of a highly organized transition state. After deprotonation with LDA, the resulting lithium azaenolate adopts a rigid, chelated structure. The lithium cation is believed to coordinate to both the nitrogen of the azaenolate and the carbonyl oxygen of the pyrrolidinone ring. This chelation, combined with the inherent steric bulk of the pyrrolidinone ring, effectively shields one face of the planar azaenolate.
Caption: Chelation-controlled model for stereoselective alkylation.
This fixed conformation forces the incoming electrophile to attack from the opposite, less sterically encumbered face.[7][9] This predictable facial selectivity is the key to the high diastereoselectivity observed in the alkylation step, which directly translates to high enantiomeric excess in the final product after the auxiliary is cleaved.
Conclusion
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a highly valuable chiral building block for modern asymmetric synthesis. Its enhanced stability as a tosylate salt makes it a practical and reliable reagent for implementing powerful synthetic strategies analogous to the classic Enders hydrazone methodology. The protocols outlined in this guide demonstrate a robust pathway for the asymmetric α-alkylation of carbonyl compounds, offering high yields and excellent stereocontrol. The predictable and mechanistically well-understood nature of this transformation makes it an indispensable tool for researchers and drug development professionals aiming to construct complex chiral molecules with precision.
References
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Enders SAMP/RAMP hydrazone-alkylation reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Enders, D., et al. (1998). Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. Synthetic Communications. Available at: [Link]
-
Enders, D., et al. (2002). Efficient N-N Bond Cleavage of Chiral Trisubstituted Hydrazines with BH3⋅THF. Synlett. Available at: [Link]
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Denmark, S. E., & Chi, P. (2010). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. The Journal of Organic Chemistry. Available at: [Link]
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Vitale, C., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
Bremond, E., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. Available at: [Link]
-
Bremond, E., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. Available at: [Link]
-
Reddy, P. V., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]
-
Bull, J. A., et al. (2013). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry. Available at: [Link]
-
Scientific Diagram. (n.d.). Conditions for hydrazone cleavage. ResearchGate. Retrieved January 18, 2026, from [Link]
-
Sibi, M. P., & Stanley, L. M. (2005). Chiral N-Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. CHIMIA International Journal for Chemistry. Available at: [Link]
-
Bertelsen, S., et al. (2007). Vinylogous hydrazone strategy for the organocatalytic alkylation of heteroaromatic derivatives. Chemical Communications. Available at: [Link]
-
Williams, D. R., et al. (2009). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. NIH Public Access. Available at: [Link]
-
Wang, Z., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters. Available at: [Link]
-
Kim, H., & Lee, E. (2014). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. NIH Public Access. Available at: [Link]
-
Organic Chemistry by Dr. U. K. G. (2023, July 31). Ender's SAMP/RAMP stereoselective alkylation. YouTube. Available at: [Link]
-
Enders, D., et al. (n.d.). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare. Available at: [Link]
-
N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 1-Amino-2-pyrrolidinone p-Toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide details the synthesis, reaction conditions, and characterization of 1-Amino-2-pyrrolidinone p-Toluenesulfonate, a valuable heterocyclic building block in medicinal chemistry. The pyrrolidinone core is a privileged scaffold in numerous biologically active compounds, and its derivatization is of significant interest in drug discovery.[1][2] This document provides a robust, two-step synthetic protocol, commencing with the synthesis of the 1-Amino-2-pyrrolidinone precursor via lactamization of γ-butyrolactone, followed by its conversion to the stable and crystalline p-toluenesulfonate salt. The rationale behind the selection of reagents and reaction parameters is elucidated to provide a deeper understanding of the process.
Introduction: The Significance of the Pyrrolidinone Scaffold
The pyrrolidin-2-one moiety is a five-membered lactam ring system that is a cornerstone in the architecture of a multitude of natural products and synthetic pharmaceuticals.[3] Its prevalence in bioactive molecules underscores its importance as a pharmacophore.[2] Derivatives of pyrrolidin-2-one have demonstrated a wide array of pharmacological activities, including but not limited to, anticonvulsant, anticancer, and anti-inflammatory properties. The introduction of an amino group at the N1 position, as in 1-Amino-2-pyrrolidinone, offers a versatile handle for further synthetic elaboration, enabling the construction of diverse molecular libraries for drug screening.
The formation of a p-toluenesulfonate (tosylate) salt of 1-Amino-2-pyrrolidinone serves several critical purposes in a drug development context. Tosylate salts are often highly crystalline, which facilitates purification through recrystallization and simplifies handling of the final compound. Furthermore, the formation of a stable salt can improve the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility and stability, which are crucial for formulation and bioavailability.
Synthetic Strategy: A Two-Step Approach
The synthesis of 1-Amino-2-pyrrolidinone p-Toluenesulfonate is efficiently achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 1-Amino-2-pyrrolidinone. The second step is the formation of the p-toluenesulfonate salt.
Figure 1: Overall synthetic workflow for 1-Amino-2-pyrrolidinone p-Toluenesulfonate.
Experimental Protocols
Step 1: Synthesis of 1-Amino-2-pyrrolidinone
The synthesis of 1-Amino-2-pyrrolidinone is achieved through the lactamization of γ-butyrolactone with hydrazine hydrate.[3][4][5] This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl of γ-butyrolactone, followed by intramolecular cyclization and dehydration to form the five-membered lactam ring.
Figure 2: Reaction scheme for the synthesis of 1-Amino-2-pyrrolidinone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles | Quantity |
| γ-Butyrolactone (GBL) | 96-48-0 | 86.09 g/mol | 1.0 eq | As required |
| Hydrazine Hydrate (80%) | 7803-57-8 | 50.06 g/mol | 1.2 eq | As required |
| Toluene | 108-88-3 | - | - | Solvent |
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add γ-butyrolactone (1.0 eq) and toluene.
-
With stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 1-Amino-2-pyrrolidinone can be purified by vacuum distillation.
Step 2: Formation of 1-Amino-2-pyrrolidinone p-Toluenesulfonate
The formation of the tosylate salt is an acid-base reaction between the basic amino group of 1-Amino-2-pyrrolidinone and the strong acid, p-toluenesulfonic acid. The choice of solvent is critical for obtaining a crystalline product. A solvent in which the starting materials are soluble but the salt product is sparingly soluble is ideal to facilitate crystallization.
Figure 3: Reaction scheme for the formation of the p-toluenesulfonate salt.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Moles | Quantity |
| 1-Amino-2-pyrrolidinone | 16596-41-1 | 100.12 g/mol | 1.0 eq | As required |
| p-Toluenesulfonic Acid Monohydrate | 6192-52-5 | 190.22 g/mol | 1.0 eq | As required |
| Isopropanol (IPA) | 67-63-0 | - | - | Solvent |
| Ethyl Acetate | 141-78-6 | - | - | Solvent |
Protocol:
-
Dissolve 1-Amino-2-pyrrolidinone (1.0 eq) in a minimal amount of warm isopropanol in a clean, dry flask.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in ethyl acetate.
-
Slowly add the p-toluenesulfonic acid solution to the stirred solution of 1-Amino-2-pyrrolidinone at room temperature.
-
A precipitate should form upon addition. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete salt formation.
-
Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethyl acetate or a mixture of isopropanol/ethyl acetate to remove any unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Characterization
The final product, 1-Amino-2-pyrrolidinone p-Toluenesulfonate, should be characterized to confirm its identity and purity.
Recommended Analytical Techniques:
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the salt, showing the presence of both the 1-amino-2-pyrrolidinone and the p-toluenesulfonate moieties in a 1:1 ratio.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the lactam carbonyl, the N-H bonds of the ammonium salt, and the sulfonate group.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
γ-Butyrolactone: Handle in a well-ventilated fume hood. It is a skin and eye irritant.
-
Hydrazine Hydrate: Highly toxic and corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
p-Toluenesulfonic Acid: Corrosive. Avoid contact with skin and eyes.
-
Organic Solvents: Toluene, isopropanol, and ethyl acetate are flammable. Keep away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction | Increase reaction time or ensure adequate reflux temperature. |
| Loss during workup | Optimize the vacuum distillation process. | |
| Oily product in Step 2 | Impure starting materials | Ensure the purity of 1-Amino-2-pyrrolidinone before salt formation. |
| Incorrect solvent system | Experiment with different solvent ratios or try alternative solvents like acetonitrile or THF.[6] | |
| No precipitation in Step 2 | Salt is soluble in the chosen solvent | Slowly add a non-polar anti-solvent (e.g., hexane or diethyl ether) to induce precipitation. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 1-Amino-2-pyrrolidinone p-Toluenesulfonate. By following these procedures, researchers can efficiently produce this valuable intermediate for applications in drug discovery and development. The provided insights into the reaction mechanisms and characterization techniques will aid in ensuring the quality and integrity of the synthesized compound.
References
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Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. National Institutes of Health. Available at: [Link]
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Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. Available at: [Link]
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An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]
-
Advice for making tosylate and mesylate salts? Reddit. Available at: [Link]
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Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Available at: [Link]
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Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate. Available at: [Link]
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Lactam. Wikipedia. Available at: [Link]
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One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. J-STAGE. Available at: [Link]
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Application Notes and Protocols: The Strategic Use of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in Medicinal Chemistry
Introduction: Unveiling the Potential of a Versatile Synthon
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold is a cornerstone of drug design, celebrated for its prevalence in a multitude of biologically active molecules.[1][2][3][4] Its unique conformational properties and ability to engage in crucial hydrogen bonding interactions make it a privileged structure in the development of novel therapeutics. Within this class of compounds, 1-(Amino)-2-pyrrolidinone emerges as a highly valuable, yet reactive, building block. Its p-toluenesulfonate salt, the subject of these notes, provides a stable, crystalline, and easily handleable form of this key intermediate, facilitating its application in complex synthetic routes.
These application notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. We will delve into its critical role as a precursor in the synthesis of high-value pharmaceutical agents, with a particular focus on its application in the preparation of the TGF-β receptor I kinase inhibitor, Galunisertib (LY2157299). The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind each experimental step to ensure robust and reproducible outcomes.
Core Application: A Key Intermediate in the Synthesis of Galunisertib (LY2157299)
Galunisertib is a potent and selective inhibitor of the TGF-β receptor I (TGF-βRI) kinase, which has been investigated for its therapeutic potential in various cancers, including glioblastoma, hepatocellular carcinoma, and non-small cell lung cancer.[5] The synthesis of Galunisertib relies on the strategic incorporation of a 1-amino-2-pyrrolidinone moiety to construct the core pyrazolo-pyrrolidine ring system. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate serves as a crucial, stable precursor to the reactive 1-aminopyrrolidinone needed for this key transformation.
The overall synthetic strategy involves the condensation of 1-aminopyrrolidinone with a diketone intermediate to form a hydrazone, which subsequently undergoes cyclization to afford the desired bicyclic core of Galunisertib. The use of the p-toluenesulfonate salt is advantageous as it allows for the isolation and purification of the otherwise unstable 1-amino-2-pyrrolidinone, ensuring high purity and consistent reactivity in the subsequent steps.
Experimental Protocols
Protocol 1: Preparation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
This protocol details the synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate from a protected precursor, 1-[(Diphenylmethylene)amino]-2-pyrrolidinone. The p-toluenesulfonic acid serves a dual purpose: it catalyzes the deprotection of the benzophenone imine and subsequently forms a stable salt with the liberated 1-amino-2-pyrrolidinone.
Methodology:
-
Reaction Setup: In a 1 L reaction flask, combine 1-[(Diphenylmethylene)amino]-2-pyrrolidinone (35.36 g, 134 mmol) with toluene (530 mL).
-
Addition of Water: Add deionized water (2.43 g, 134.9 mmol, 1.0 equiv.) to the mixture. The presence of water is crucial for the hydrolysis of the imine.
-
Heating: Gently heat the mixture to 40 °C with stirring. This temperature facilitates the reaction without promoting side reactions.
-
Acid Addition: Add p-toluenesulfonic acid monohydrate (25.978 g, 133.8 mmol, 1.0 equiv.) to the reaction mixture.[5] The acid acts as a catalyst for the deprotection and subsequently forms the tosylate salt.[6][7]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Crystallization and Isolation: Cool the reaction mixture to 20-25 °C. The product will precipitate out of the solution as a crystalline solid.
-
Filtration and Washing: Filter the resulting slurry and wash the filter cake with toluene (105 mL) to remove any residual impurities.
-
Drying: Dry the isolated solid to a constant weight in a vacuum oven at 50 °C to yield 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
Expected Yield: 36.14 g (99.2%)[5]
Data Summary:
| Parameter | Value | Reference |
| Starting Material | 1-[(Diphenylmethylene)amino]-2-pyrrolidinone | [5] |
| Reagents | p-toluenesulfonic acid monohydrate, water, toluene | [5] |
| Reaction Temperature | 40 °C | [5] |
| Product | 1-(Amino)-2-pyrrolidinone p-toluenesulfonate | [5] |
| Expected Yield | 99.2% | [5] |
Protocol 2: Hydrazone Formation for the Synthesis of Galunisertib Precursor
This protocol describes the reaction of 1-aminopyrrolidinone (generated in situ or from its salt) with a diketone intermediate to form the corresponding hydrazone, a key step in the construction of the Galunisertib core. While the provided literature utilizes the hydrochloride salt, the p-toluenesulfonate salt can be used similarly, often with the addition of a base to liberate the free amine.
Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone (38.5 g, 113 mmol) in pyridine (115 mL). Pyridine acts as both a solvent and a base to neutralize the salt of the aminopyrrolidinone.
-
Addition of Aminopyrrolidinone Salt: Add 1-aminopyrrolidinone hydrochloride (20 g, 147 mmol) to the mixture.[5] Note: If starting from the p-toluenesulfonate salt, an equivalent molar amount should be used, and the basicity of pyridine will facilitate the release of the free amine.
-
Reaction Conditions: Stir the mixture at ambient temperature for 10 hours.
-
Dehydrating Agent: Add approximately 50 g of unactivated 4 Å molecular sieves to the reaction mixture. This is a critical step to drive the equilibrium towards the hydrazone product by removing the water formed during the condensation reaction.
-
Continued Reaction: Continue stirring for an additional 13 hours to ensure complete reaction.
-
Work-up Prelude: Add 10-15 g of silica gel to the mixture and filter through a 50 g silica plug. This step helps to remove the molecular sieves and some polar impurities.
-
Elution: Elute the silica plug with ethyl acetate (3 L).
-
Isolation: Combine the filtrates and concentrate in vacuo. The hydrazone product will precipitate.
-
Final Purification: Collect the precipitate by filtration and dry under suction to yield the desired hydrazone intermediate.
Expected Yield: 33.3 g (69.7%)[5]
Data Summary:
| Parameter | Value | Reference |
| Starting Diketone | 2-(6-bromo-quinolin-4-yl)-1-(6-methyl-pyridin-2-yl)-ethanone | [5] |
| Amine Source | 1-aminopyrrolidinone hydrochloride | [5] |
| Solvent/Base | Pyridine | [5] |
| Dehydrating Agent | 4 Å molecular sieves | [5] |
| Product | Hydrazone intermediate | [5] |
| Expected Yield | 69.7% | [5] |
Visualizations
Logical Workflow for the Utilization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
Caption: Workflow for the synthesis of Galunisertib using the stable tosylate salt.
Signaling Pathway Context
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. The Role of P-Toluenesulfonic Acid in Chemical Reactions - Oreate AI Blog [oreateai.com]
- 7. preprints.org [preprints.org]
The Versatile Synthon: Application Notes for 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
Introduction: Unveiling a Powerful Heterocyclic Building Block
In the landscape of modern synthetic organic chemistry, the demand for versatile and reliable intermediates is paramount for the efficient construction of complex molecular architectures. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate emerges as a significant, yet often overlooked, building block for the synthesis of novel heterocyclic compounds, particularly those of pharmaceutical interest. This stable, crystalline salt of 1-amino-2-pyrrolidinone offers several advantages over the free base, including enhanced stability, ease of handling, and improved storage characteristics. The presence of the tosylate counterion can also subtly modulate the reactivity of the N-amino group, offering unique opportunities in synthesis design.
The core structure, a five-membered γ-lactam, is a prevalent motif in a multitude of biologically active compounds, including antibiotics, anti-inflammatory agents, and anti-tumoral agents.[1] The introduction of an exocyclic amino group at the N1-position transforms this simple lactam into a cyclic hydrazide, opening a gateway to a rich variety of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and, most importantly, the synthetic applications of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 924898-12-4 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂O₄S | [2][3] |
| Molecular Weight | 272.32 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid (inferred) | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [2] |
Safety and Handling:
The GHS hazard statements for the tosylate salt are indicated as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
The preparation of the title compound involves two key stages: the synthesis of the free base, 1-amino-2-pyrrolidinone, followed by its conversion to the p-toluenesulfonate salt.
Protocol 1: Synthesis of 1-Amino-2-pyrrolidinone
A common route to N-amino lactams involves the reduction of the corresponding N-nitroso lactam.
Caption: General scheme for the synthesis of 1-amino-2-pyrrolidinone.
Detailed Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Charge Reactants: To the flask, add N-nitrosopyrrolidinone (1.0 equiv) and water.
-
Addition of Reducing Agent: Prepare a solution of ammonium chloride in water and add it to the flask. While stirring vigorously, add zinc dust (2.5 equiv) portion-wise, maintaining the temperature below 40°C with an ice bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the zinc salts and wash the filter cake with water.
-
Extraction: Extract the aqueous filtrate with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-amino-2-pyrrolidinone.
Protocol 2: Formation of the p-Toluenesulfonate Salt
The formation of the tosylate salt enhances the stability and handling of the N-amino lactam. This protocol is adapted from a general method for the preparation of amino acid ester p-toluenesulfonate salts.[5]
Caption: Workflow for the preparation of the p-toluenesulfonate salt.
Detailed Protocol:
-
Dissolution: Dissolve 1-amino-2-pyrrolidinone (1.0 equiv) in a minimal amount of a suitable solvent, such as isopropanol or ethanol, with gentle warming if necessary.
-
Addition of Acid: In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 equiv) in the same solvent.
-
Salt Formation: Slowly add the p-toluenesulfonic acid solution to the 1-amino-2-pyrrolidinone solution with continuous stirring at room temperature.
-
Crystallization: A precipitate should form upon addition or after a short period of stirring. To maximize precipitation, cool the mixture in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the filter cake with a small amount of cold solvent and then with a non-polar solvent like diethyl ether or hexane to facilitate drying. Dry the product under vacuum to a constant weight.
Applications in Synthetic Organic Chemistry
The synthetic utility of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate stems from the nucleophilic nature of the exocyclic amino group, which can react with a variety of electrophiles to construct new carbon-nitrogen and nitrogen-nitrogen bonds.
Application 1: Synthesis of Fused Heterocyclic Systems - Pyrazolo[1,5-a]pyrimidine Derivatives
A promising application for this intermediate is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.[6][7][8] The reaction of 1,3-dicarbonyl compounds with aminopyrazoles is a known method for constructing pyrazolo[1,5-a]pyrimidines.[7] By analogy, 1-(Amino)-2-pyrrolidinone, as a cyclic hydrazide, can be envisioned to react with β-ketoesters in a similar fashion to yield novel fused pyrazolo-pyrrolidinone derivatives.
Proposed Reaction Scheme:
Caption: Proposed synthesis of fused pyrazolo-pyrrolidinone derivatives.
Proposed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 equiv), a β-ketoester (e.g., ethyl acetoacetate, 1.1 equiv), and a suitable solvent such as ethanol.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equiv), to neutralize the tosylate salt and liberate the free base in situ.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired fused heterocyclic compound.
Mechanistic Rationale: The reaction likely proceeds through an initial condensation of the exocyclic amino group with one of the carbonyl groups of the β-ketoester to form an enamine or imine intermediate. This is followed by an intramolecular cyclization of the endocyclic nitrogen onto the ester carbonyl, with subsequent elimination of ethanol to form the fused pyrimidinone ring. The p-toluenesulfonic acid liberated in situ may act as a catalyst for the condensation and cyclization steps.
Application 2: N-N Bond Formation and Synthesis of Substituted Hydrazides
The N-amino group can also participate in reactions that form a new nitrogen-nitrogen bond, a key transformation in the synthesis of various biologically active molecules.[9][10][11][12] This can be achieved through reactions with electrophilic nitrogen sources.
Proposed Reaction with Electrophilic Aminating Agents:
Caption: General scheme for N-N bond formation.
Discussion on Causality: The choice of electrophilic aminating agent is critical and will dictate the nature of the resulting product. For instance, reaction with a sulfonyl azide could potentially lead to the formation of a diazo compound or a triazene intermediate, which could then be further manipulated.[13] Alternatively, reaction with other electrophilic nitrogen sources, such as oxaziridines, could provide access to more complex substituted hydrazides.[14] The tosylate counterion may necessitate the use of a base to facilitate the initial nucleophilic attack of the amino group.
Conclusion and Future Outlook
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a promising and underutilized synthetic intermediate with significant potential for the construction of diverse and novel heterocyclic scaffolds. Its stability and the reactivity of its N-amino group make it an attractive starting material for drug discovery and development programs. The protocols and applications outlined in this guide, while in some cases based on sound chemical analogy, provide a solid foundation for further exploration. Future research should focus on expanding the repertoire of its known reactions, with a particular emphasis on developing stereoselective transformations and exploring its utility in multicomponent reactions. The continued investigation of this versatile building block is certain to unlock new avenues for the synthesis of complex and biologically active molecules.
References
-
Aljamali, N. M. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). ResearchGate. [Link]
-
Armstrong, A., et al. (2005). Electrophilic Oxaziridines for N-Amination. Bowers Lab. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. Retrieved from [Link]
-
Das, B., et al. (2006). p-Toluenesulfonic acid catalyzed rapid and efficient protocol for one-pot synthesis of α-amino nitriles. Indian Journal of Chemistry, 45B, 1014-1017. [Link]
-
EurekAlert! (2018). Successful synthesis of gamma-lactam rings from hydrocarbons. Retrieved from [Link]
-
Knittel, J. J., & He, X. (2014). Novel and Recent Synthesis and Applications of β-Lactams. InTech. [Link]
-
LEY GROUP. (n.d.). Preparation of p-toluenesulfonic acid. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Aminopyrrolidin-2-one. Retrieved from [Link]
-
ResearchGate. (2018). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. Retrieved from [Link]
-
S. M. Ali, et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 376-385. [Link]
-
Various Authors. (2019). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering, 63(3), 425-432. [Link]
-
Wikipedia. (n.d.). Electrophilic amination. Retrieved from [Link]
-
Zhang, M., et al. (2023). Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. Angewandte Chemie International Edition, 62(5), e202214695. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Scale-up synthesis with 1-aminopyrrolidin-2-one tosylate
An Application Guide for the Scale-Up Synthesis of 1-Aminopyrrolidin-2-one Tosylate
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 1-Aminopyrrolidin-2-one Tosylate
In the landscape of modern pharmaceutical and agrochemical research, the pyrrolidine-2-one scaffold is a cornerstone of molecular design.[1][2] Its prevalence stems from its role as a versatile chiral building block and a bioisostere for various functional groups. 1-Aminopyrrolidin-2-one, in particular, serves as a critical starting material for constructing more complex heterocyclic systems, including novel enzyme inhibitors and modulators of protein-protein interactions.[3][4] The tosylate salt form of this compound offers significant advantages for large-scale production; it typically exists as a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a less stable solid.
Transitioning a synthetic route from the bench to a pilot or manufacturing scale introduces a host of challenges, including thermal management, reagent addition rates, phase separations, and purification efficiency.[5][6] This application note provides a comprehensive, field-proven guide for the robust and scalable synthesis of 1-aminopyrrolidin-2-one tosylate. We will delve into the causality behind procedural choices, outline a detailed, self-validating protocol, and provide the necessary analytical and safety frameworks to ensure a successful and reproducible scale-up campaign.
Synthetic Strategy: A Two-Step, One-Pot Approach
The selected strategy involves a two-step synthesis commencing from readily available and cost-effective γ-butyrolactone. The core of this process is the lactamization reaction with a hydrazine source, followed by in situ formation of the p-toluenesulfonate (tosylate) salt. This approach is designed for operational simplicity and scalability, minimizing the need for intermediate purifications which are often a bottleneck in large-scale operations.[7]
Step 1: Nucleophilic Ring-Opening and Lactamization. The synthesis initiates with the aminolysis of γ-butyrolactone using hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the lactone, leading to a ring-opened intermediate. Subsequent intramolecular cyclization and dehydration yield 1-aminopyrrolidin-2-one.[3][8] Using an excess of the amine and elevated temperatures drives the reaction to completion.
Step 2: Tosylate Salt Formation. Upon completion of the lactamization, the reaction mixture is cooled, and a solution of p-toluenesulfonic acid (TsOH) is added. This is a straightforward acid-base reaction where the acidic proton of TsOH is transferred to the basic primary amino group of 1-aminopyrrolidin-2-one. The resulting tosylate salt has significantly different solubility properties than the starting materials or byproducts, facilitating its isolation via crystallization.
Visualizing the Synthetic Pathway
Caption: High-level workflow for the scale-up synthesis.
PART 1: Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) | Notes |
| γ-Butyrolactone | C₄H₆O₂ | 86.09 | 0.610 | 52.5 | 47.0 | 1.12 | Limiting Reagent |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 0.732 | 45.8 | 44.5 | 1.03 | 1.2 eq. |
| p-Toluenesulfonic Acid | C₇H₈O₃S·H₂O | 190.22 | 0.610 | 116.0 | - | - | 1.0 eq. |
| Isopropanol (IPA) | C₃H₈O | 60.10 | - | - | 500 | 0.786 | Reaction/Crystallization Solvent |
| Methyl tert-Butyl Ether | C₅H₁₂O | 88.15 | - | - | 300 | 0.74 | Anti-solvent/Wash |
Step-by-Step Methodology
-
Reactor Setup & Reagent Charge:
-
Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.
-
Charge the reactor with γ-butyrolactone (52.5 g, 0.610 mol) and isopropanol (200 mL).
-
Begin stirring at 150 RPM to ensure the mixture is homogenous.
-
-
Lactamization Reaction:
-
Slowly add hydrazine hydrate (80%, 45.8 g, 0.732 mol) to the reactor over 15-20 minutes. An initial exotherm may be observed; maintain the internal temperature below 40°C during the addition.
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (~85-90°C) using a circulating oil bath or steam on the reactor jacket.
-
Maintain the reflux for 6-8 hours. The reaction progress can be monitored by TLC or GC-MS by quenching an aliquot and analyzing for the disappearance of γ-butyrolactone.
-
-
Salt Formation and Crystallization:
-
After the reaction is deemed complete, cool the reactor contents to 50°C.
-
In a separate vessel, dissolve p-toluenesulfonic acid monohydrate (116.0 g, 0.610 mol) in isopropanol (300 mL). Gentle warming may be required.
-
Slowly add the p-toluenesulfonic acid solution to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 45-55°C.
-
After the addition is complete, a precipitate will begin to form. Cool the mixture slowly to room temperature over 2 hours, then further cool to 0-5°C using a chiller and hold for at least 2 hours to maximize crystallization.
-
-
Product Isolation and Purification:
-
Isolate the crystalline solid by filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold (0-5°C) isopropanol (2 x 100 mL) and then with methyl tert-butyl ether (MTBE) (1 x 100 mL) to remove residual impurities and solvent.
-
Dry the product in a vacuum oven at 45-50°C until a constant weight is achieved.
-
-
Expected Outcome:
-
Yield: 135-150 g (81-90%)
-
Appearance: White to off-white crystalline solid.[9]
-
Purity: >98% (by HPLC)
-
PART 2: Scientific Integrity and Validation
Causality Behind Experimental Choices
-
Solvent Selection (Isopropanol): Isopropanol is chosen for its ability to dissolve the reactants and the intermediate 1-aminopyrrolidin-2-one free base at elevated temperatures, while providing poor solubility for the final tosylate salt at lower temperatures. This differential solubility is the key to achieving high recovery through crystallization, which is a highly effective and scalable purification method.[10]
-
Stoichiometry (Excess Hydrazine): A slight excess (1.2 equivalents) of hydrazine hydrate is used to ensure complete conversion of the limiting reagent, γ-butyrolactone, and to compensate for any potential volatility losses during reflux.
-
Controlled Cooling (Crystallization): Slow cooling is critical for the growth of large, well-defined crystals. Rapid crashing out of the product can lead to the inclusion of impurities within the crystal lattice, resulting in a lower purity product that may require a separate recrystallization step, complicating the scale-up process.[11]
-
Solvent Wash (IPA & MTBE): The cold isopropanol wash removes soluble impurities without dissolving a significant amount of the product. The final MTBE wash is crucial as it is a non-solvent for the product and helps in removing the more polar isopropanol, facilitating faster drying.
Mechanism Visualization
Caption: Key mechanistic steps in the synthesis.
Safety and Hazard Management
A thorough understanding of reagent hazards is paramount for a safe scale-up.
-
Hydrazine Hydrate: Acutely toxic if swallowed or inhaled, causes severe skin burns and eye damage, and is a suspected carcinogen.[12][13] Handle only in a closed system or with adequate local exhaust ventilation. Personal Protective Equipment (PPE) must include chemical-resistant gloves, a lab coat, and chemical safety goggles with a face shield.[13][14]
-
p-Toluenesulfonic Acid: Causes severe skin burns and eye damage. Avoid creating dust.[9] Use appropriate PPE as described above.
-
γ-Butyrolactone: Causes serious eye irritation.
-
Isopropanol/MTBE: Flammable liquids and vapors. Ensure all equipment is properly grounded and avoid sources of ignition.[15]
Spill & Emergency Procedures:
-
Small Spills: Absorb with inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area and wash the spill site after material pickup is complete.[9]
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[13] For skin contact, remove contaminated clothing. For eye contact, continue rinsing and seek immediate medical attention.[12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[9]
Analytical Methods for Quality Control
-
Identity Confirmation:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the pyrrolidinone ring protons, the aminopyrrolidinone protons, the aromatic protons of the tosylate counterion, and the methyl group of the tosylate.
-
FT-IR: The infrared spectrum should show characteristic peaks for the N-H stretches, the amide C=O stretch (~1680-1700 cm⁻¹), and the strong S=O stretches from the sulfonate group.[16]
-
-
Purity Assessment:
-
HPLC: High-Performance Liquid Chromatography is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like TFA is a good starting point. The purity should be ≥98%.
-
Melting Point: A sharp melting point is indicative of high purity.
-
References
- Siyataza. (n.d.). Material Safety Data Sheet - Tosyl Hydrazine.
- ECHEMI. (n.d.). Tosylhydrazine SDS, 1576-35-8 Safety Data Sheets.
- ChemicalBook. (2023, July 19). Chemical Safety Data Sheet MSDS / SDS - BENZALDEHYDE TOSYLHYDRAZONE.
- TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET - p-Tolylhydrazine Hydrochloride.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Hydrazine, (4-methylphenyl)-, monohydrochloride.
- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.
- Organic Syntheses. (n.d.). Procedure for (Sa)-N-[2´-Amino-(1,1´-binaphthyl)-2-yl]-4-methylbenzene-sulfonamide.
- Katritzky, A. R., & El-Zemity, S. R. (n.d.). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Arkivoc.
- Galkin, A. A., & Veselov, V. Y. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 11955–11967.
- ResearchGate. (2020, December 25). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
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- ResearchGate. (n.d.). A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry, 28(2), 115216.
- Organic-Synthesis.org. (n.d.). Alcohol to Tosylate using Tosyl Cl, base.
- Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Organic Chemistry International, 2012, 482952.
- Bakulina, O., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8527.
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- Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. ResearchGate.
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Application Notes and Protocols for the Derivatization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the chemical derivatization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. As a versatile building block in medicinal chemistry and drug discovery, the strategic modification of this N-amino-γ-lactam scaffold is of significant interest for the generation of novel molecular entities with diverse pharmacological profiles. These application notes offer detailed protocols for several key derivatization reactions, including N-acylation, N-alkylation via reductive amination, and the formation of urea and thiourea analogs. The causality behind experimental choices, self-validating system designs for protocols, and in-depth technical insights are provided to empower researchers in their synthetic endeavors.
Introduction: The Versatility of the 1-Amino-2-pyrrolidinone Scaffold
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a primary amino group at the N-1 position of the 2-pyrrolidinone core, as in 1-amino-2-pyrrolidinone, opens up a vast chemical space for derivatization. This allows for the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical determinants of pharmacokinetic and pharmacodynamic behavior.
1-(Amino)-2-pyrrolidinone is typically supplied as a p-toluenesulfonate (tosylate) salt to enhance its stability and ease of handling. A crucial experimental consideration in the derivatization of this salt is the requisite neutralization of the amine, which can be achieved either as a separate preliminary step or, more conveniently, in situ during the course of the reaction. The protocols detailed herein primarily focus on the in situ neutralization approach, which is often more efficient in terms of step economy.
The derivatization strategies discussed—acylation, reductive amination, and urea/thiourea formation—are fundamental transformations that enable the introduction of a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. Each of these derivatizations can profoundly influence the biological activity of the resulting molecule, making 1-(amino)-2-pyrrolidinone p-toluenesulfonate a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.
General Workflow for Derivatization
The derivatization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate generally follows a three-stage process, as illustrated in the workflow diagram below. The initial step involves the in situ liberation of the free amine, which is then subjected to the desired derivatization reaction, followed by purification of the final product.
Caption: General workflow for the derivatization of 1-(Amino)-2-pyrollidinone p-toluenesulfonate.
Safety and Handling
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and all other reagents used.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a laboratory coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases in their concentrated forms, as this may lead to vigorous and potentially hazardous reactions.[1][4]
-
Handling Precautions: Avoid generating dust. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[2][5]
Detailed Application Notes and Protocols
N-Acylation to Synthesize N-(2-Oxopyrrolidin-1-yl)amides
N-acylation is a robust method for introducing a wide variety of acyl groups to the primary amino function of 1-amino-2-pyrrolidinone. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or acid anhydride.[6] The presence of a non-nucleophilic base is crucial to neutralize the p-toluenesulfonic acid and the acidic byproduct of the reaction (e.g., HCl from an acyl chloride), driving the reaction to completion.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides and acid anhydrides are highly reactive and ensure efficient acylation at room temperature or with gentle heating.[7]
-
Base: A tertiary amine such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is commonly used as a non-nucleophilic base to scavenge the acid generated during the reaction without competing in the acylation. An excess of the base (typically 2-3 equivalents) is used to neutralize both the tosylate salt and the reaction byproduct.
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent solvent choices as they are inert to the reaction conditions and readily dissolve the starting materials and reagents.
Experimental Protocol: Synthesis of N-(2-Oxopyrrolidin-1-yl)benzamide
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material). To this suspension, add triethylamine (2.2 eq) and stir for 10-15 minutes at room temperature to ensure in situ neutralization.
-
Addition of Acylating Agent: Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Product | Typical Yield (%) |
| 1 | Benzoyl chloride | N-(2-Oxopyrrolidin-1-yl)benzamide | 85-95 |
| 2 | Acetyl chloride | N-Acetyl-1-amino-2-pyrrolidinone | 80-90 |
| 3 | Acetic anhydride | N-Acetyl-1-amino-2-pyrrolidinone | 75-85 |
| 4 | Isobutyryl chloride | N-Isobutyryl-1-amino-2-pyrrolidinone | 82-92 |
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the N-alkylation of amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by its immediate reduction with a suitable reducing agent.[8]
Causality Behind Experimental Choices:
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used to introduce diverse alkyl and arylalkyl substituents.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the starting carbonyl compound compared to other borohydrides, thus minimizing side reactions.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.
Experimental Protocol: Synthesis of 1-(Benzylamino)-2-pyrrolidinone
-
Reaction Setup: To a round-bottom flask, add 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq) and benzaldehyde (1.1 eq).
-
Solvent and Base Addition: Suspend the mixture in anhydrous dichloromethane (DCM) (approximately 15 mL per gram of starting material). Add triethylamine (1.1 eq) to neutralize the tosylate salt.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred suspension at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Urea and Thiourea Derivatives
The reaction of 1-amino-2-pyrrolidinone with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives.[9] This reaction proceeds through the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate.
Causality Behind Experimental Choices:
-
Electrophile: Isocyanates and isothiocyanates are highly reactive electrophiles that readily react with primary amines to form stable urea and thiourea linkages, respectively.
-
Base: A non-nucleophilic base is required to liberate the free amine from its tosylate salt.
-
Solvent: Anhydrous aprotic solvents such as DCM, THF, or acetonitrile are suitable for this reaction.
Experimental Protocol: Synthesis of 1-(2-Oxopyrrolidin-1-yl)-3-phenylurea
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq) in anhydrous acetonitrile (approximately 10 mL per gram).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature.
-
Addition of Isocyanate: Add phenyl isocyanate (1.05 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 1-3 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.
-
Work-up: If a precipitate has formed, collect the solid by filtration and wash with cold acetonitrile. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation: Representative Urea and Thiourea Formation Reactions
| Entry | Reagent | Product Type | Typical Yield (%) |
| 1 | Phenyl isocyanate | Urea | 90-98 |
| 2 | Ethyl isocyanate | Urea | 88-95 |
| 3 | Phenyl isothiocyanate | Thiourea | 85-95 |
| 4 | Allyl isothiocyanate | Thiourea | 82-90 |
Characterization of Derivatives
The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the derivatized products.[10][11]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide carbonyl in the pyrrolidinone ring and the newly formed amide, urea, or thiourea functionalities.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Conclusion
The derivatization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate offers a versatile and efficient platform for the synthesis of novel and structurally diverse compounds with potential applications in drug discovery and development. The protocols outlined in these application notes for N-acylation, N-alkylation via reductive amination, and the formation of urea and thiourea derivatives provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. By understanding the underlying principles of these reactions and adhering to safe laboratory practices, scientists can effectively utilize 1-(amino)-2-pyrrolidinone p-toluenesulfonate as a key building block in the design and synthesis of new chemical entities.
References
-
Lab Alley. (2025). SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. [Link]
-
Organic Syntheses. Procedure for Reductive Amination. [Link]
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Kavina, M. A., Sizov, V. V., & Yakovlev, I. P. (2014). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of General Chemistry, 84(10), 2045-2051. [Link]
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Al-Nahrain Journal of Science. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of Their Biological Activity. [Link]
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International Journal of Pharmaceutical Erudition. (2013). Synthesis of some Amide derivatives and their Biological activity. [Link]
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Organic Syntheses. Reduction of L-Valine to L-Valinol. [Link]
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Palasz, A. (2013). Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. Journal of Chemistry, 2013, 1-10. [Link]
-
Pizarro, J., et al. (2021). 2-Oxaadamant-1-yl ureas as soluble epoxide hydrolase inhibitors: in vivo evaluation in a murine model of acute pancreatitis. Journal of Medicinal Chemistry, 64(18), 13786-13807. [Link]
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Organic Syntheses. AMINOMALONONITRILE p-TOLUENESULFONATE. [Link]
-
ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]
-
National Center for Biotechnology Information. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2018). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. [Link]
-
NIST WebBook. 2-Pyrrolidinone. [Link]
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MDPI. (2018). Reaction of N-(tosylmethyl)ureas with NaCN: Synthetic and Mechanistic Aspects. [Link]
-
National Center for Biotechnology Information. (2011). Optimization and characterization of a triazole urea inhibitor for platelet-activating factor acetylhydrolase type 2 (PAFAH2). [Link]
-
chemrevise. (2021). Acyl Chlorides and Acid Anhydrides. [Link]
-
ResearchGate. 2-(2-Oxopyrrolidin-1-yl)butyramide. [Link]
-
PubMed. (2013). Conformationally constrained ortho-anilino diaryl ureas: discovery of 1-(2-(1'-neopentylspiro[indoline-3,4'-piperidine]-1-yl)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, a potent, selective, and bioavailable P2Y1 antagonist. [Link]
- Google Patents. (1999).
-
Crunch Chemistry. (2024). The reactions of acyl chlorides and acid anhydrides. [Link]
- Google Patents. (2008).
-
ResearchGate. Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. [Link]
- Google Patents. (2002).
-
KPU Pressbooks. 7.4 Acyl Chloride and Carboxylic Acid Anhydrides – Organic Chemistry II. [Link]
-
ResearchGate. N-Acylation in Combinatorial Chemistry. [Link]
-
Chemguide. THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. [Link]
-
ResearchGate. Aldehydes as Alkylating Agents for Ketones. [Link]
-
Royal Society of Chemistry. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. [Link]
-
Chemistry LibreTexts. (2015). 18.4: Alkylation of Aldehydes and Ketones. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 1-Amino-2-pyrrolidinone p-toluenesulfonate
Welcome to the technical support center for 1-Amino-2-pyrrolidinone p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile reagent in your synthetic endeavors. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research.
Introduction to 1-Amino-2-pyrrolidinone p-toluenesulfonate
1-Amino-2-pyrrolidinone p-toluenesulfonate is a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds. Its utility stems from the presence of a reactive primary amine on a lactam ring, making it a key intermediate for a variety of condensation and cyclization reactions. The p-toluenesulfonate salt form enhances its stability and handling properties compared to the free base. However, like any reagent, its successful application requires a nuanced understanding of its reactivity and the factors that can influence reaction outcomes. This guide will address common issues encountered during its use and provide actionable solutions to maximize your reaction yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during your experiments in a question-and-answer format.
Question: My reaction with 1-Amino-2-pyrrolidinone p-toluenesulfonate is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in reactions involving 1-Amino-2-pyrrolidinone p-toluenesulfonate can often be traced back to a few key factors. Let's break them down systematically.
-
Incomplete Deprotonation: The p-toluenesulfonate salt is acidic, meaning the primary amine is protonated. For many reactions, this amine needs to be in its free base form to act as a nucleophile. If you are not adding a suitable base, or are using an insufficient amount, the reaction will likely not proceed to completion.
-
Solution: Add at least one equivalent of a non-nucleophilic base to your reaction mixture to liberate the free amine. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of base can be critical and is often solvent-dependent. For instance, an inorganic base like potassium carbonate is more suitable for polar aprotic solvents like DMF or acetonitrile.
-
-
Solvent Choice: The polarity and protic nature of your solvent can significantly impact the reaction.
-
Solution: For reactions where the free amine is the desired nucleophile, polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred. Protic solvents like ethanol or water can solvate the amine, reducing its nucleophilicity.
-
-
Reaction Temperature: Like many reactions, the temperature can be a critical parameter.
-
Solution: If your reaction is sluggish at room temperature, consider gently heating it. A good starting point is 50-60 °C. However, be mindful of potential side reactions or decomposition at higher temperatures. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature.
-
-
Purity of Starting Materials: Impurities in either your 1-Amino-2-pyrrolidinone p-toluenesulfonate or your reaction partner can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials. If necessary, recrystallize or purify the 1-Amino-2-pyrrolidinone p-toluenesulfonate before use.
-
Caption: Workflow for the synthesis of a pyrazole derivative.
References
Technical Support Center: Troubleshooting 1-Aminopyrrolidin-2-one Tosylate Reactions
Welcome to the technical support center for 1-aminopyrrolidin-2-one tosylate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges encountered during synthesis, purification, and subsequent reactions, providing in-depth, scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is 1-aminopyrrolidin-2-one tosylate, and why is it a useful reagent?
1-aminopyrrolidin-2-one tosylate is the tosylate salt of 1-aminopyrrolidin-2-one. The pyrrolidin-2-one core is a prevalent scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[1][2] The primary amine group provides a reactive handle for various chemical transformations, allowing for the introduction of diverse functionalities. The tosylate counterion renders the typically basic and potentially unstable free amine into a stable, crystalline, and easily handleable solid.
Q2: What are the critical safety precautions when handling 1-aminopyrrolidin-2-one tosylate and its precursors?
Safe laboratory practice is paramount. Always consult the Safety Data Sheet (SDS) before use.[3][4][5][6] Key safety considerations include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[3][4][6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4][5]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat and ignition sources. Keep the container tightly closed.[3][4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis and use of 1-aminopyrrolidin-2-one tosylate and its derivatives.
Issue 1: Low Yield During the Synthesis of Pyrrolidin-2-one Derivatives
Question: I am attempting a one-pot synthesis of a 1,5-substituted pyrrolidin-2-one from a donor-acceptor cyclopropane and an aniline, but my yields are consistently low. What are the likely causes?
Answer: Low yields in this type of reaction often stem from several factors related to reaction conditions and reagent stability.[7][8]
Underlying Causes & Solutions:
-
Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. Yttrium triflate (Y(OTf)₃) is often effective, but other Lewis acids like Ni(ClO₄)₂·6H₂O can also be used.[7] Ensure the catalyst is anhydrous, as moisture can deactivate it.
-
Reaction Temperature: The initial ring-opening step may require heating, but prolonged exposure to high temperatures can lead to side reactions. Conversely, the subsequent lactamization step might need reflux conditions.[7] Careful optimization of the temperature profile is necessary.
-
Solvent Choice: Dichloroethane (DCE) is a common solvent for the initial step, followed by a switch to toluene for the lactamization.[7] The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity.
-
Purity of Starting Materials: Ensure the aniline and cyclopropane starting materials are pure. Impurities can interfere with the catalytic cycle or lead to undesired byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in pyrrolidin-2-one synthesis.
Issue 2: Unexpected Side Products in Tosylation Reactions
Question: When I try to tosylate a substituted benzyl alcohol to create a precursor for my 1-aminopyrrolidin-2-one reaction, I am observing the formation of a benzyl chloride instead of the desired tosylate. Why is this happening?
Answer: The formation of an alkyl chloride from an alcohol and tosyl chloride is a known side reaction, particularly with electron-deficient benzyl alcohols.[9]
Mechanistic Insight:
The reaction between an alcohol and tosyl chloride in the presence of a base like triethylamine (TEA) or pyridine is intended to form a tosylate ester.[10][11] However, this reaction also produces a chloride ion as a byproduct. If the resulting tosylate is a particularly good leaving group (as is the case with electron-withdrawing groups on a benzyl ring), the chloride ion can act as a nucleophile and displace the tosylate in an Sₙ2 reaction, leading to the corresponding chloride.
Strategies to Favor Tosylation:
-
Choice of Base: Pyridine can sometimes be more effective than triethylamine in promoting tosylation over chlorination.[12]
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C) can disfavor the Sₙ2 displacement, which typically has a higher activation energy than the initial tosylation.
-
Reaction Time: Monitor the reaction closely by TLC. Once the starting alcohol is consumed, work up the reaction promptly to minimize the time for the subsequent chlorination to occur.
Comparative Reaction Outcomes:
| Starting Alcohol | Electron-Donating Group | Electron-Withdrawing Group |
| Primary Product | Tosylate | Chloride |
| Reaction Favored | Tosylation | Chlorination |
Issue 3: Difficulty in Purifying Pyrrolidin-2-one Products
Question: My crude 1-aminopyrrolidin-2-one derivative is difficult to purify by standard column chromatography. What alternative purification strategies can I employ?
Answer: Pyrrolidin-2-one derivatives can sometimes be challenging to purify due to their polarity and potential for decomposition on silica gel.
Purification Protocol & Alternatives:
-
Standard Chromatography: If using silica gel, consider using a less polar solvent system and adding a small amount of a basic modifier like triethylamine to the eluent to prevent streaking.
-
Distillation: For non-solid products, distillation under reduced pressure can be an effective purification method.[13]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
Base Wash and Extraction: Some impurities in pyrrolidone synthesis can be removed by treating the crude product with a strong base, followed by fractional distillation. The residue can then be acidified and extracted to recover more product.[14]
Purification Decision Tree:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. media.laballey.com [media.laballey.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Khan Academy [khanacademy.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. US4384125A - Process for the purification of 2-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
Welcome to the technical support center for the synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and success of your experiments.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, offering explanations for their causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
A lower than expected yield is a frequent challenge. The root cause often lies in incomplete reaction, degradation of starting materials or product, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Reaction: The amination of 2-pyrrolidinone with hydroxylamine-O-sulfonic acid (HOSA) is the key step. Incomplete conversion can result from insufficient reaction time or temperature.
-
Troubleshooting: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or ¹H NMR). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. However, be mindful that excessive heat can promote side reactions.
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a significant decrease in yield.
-
Troubleshooting: Ensure the accurate weighing and addition of all reagents. A slight excess of the aminating agent, HOSA, can sometimes be beneficial to drive the reaction to completion.
-
-
Moisture Contamination: Hydroxylamine-O-sulfonic acid is hygroscopic, and its reaction can be sensitive to water, which can lead to hydrolysis of the reagent.[1]
-
Troubleshooting: Use freshly opened or properly stored HOSA. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Issue 2: Presence of Unexpected Side Products
The formation of byproducts can complicate purification and reduce the overall yield. Understanding the potential side reactions is crucial for their mitigation.
Potential Side Reactions & Mitigation Strategies:
-
Dimerization/Polymerization: Under certain conditions, 2-pyrrolidinone can undergo self-condensation or polymerization, especially in the presence of strong acids or bases at elevated temperatures.
-
Mitigation: Maintain strict control over the reaction temperature. The use of a tosylate salt helps to isolate the product in a stable, crystalline form, which can prevent further reactions.
-
-
Ring Opening of the Pyrrolidinone Core: The lactam ring in 2-pyrrolidinone is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of 4-aminobutanoic acid derivatives.[2]
-
Mitigation: Careful control of pH is essential. The reaction is typically performed under mildly acidic to neutral conditions. The use of p-toluenesulfonic acid to form the final salt provides a controlled acidic environment.
-
-
Reactions Involving Hydroxylamine-O-sulfonic Acid: HOSA is a versatile reagent and can participate in various reactions other than N-amination.[1][3] For instance, it can react with carbonyl compounds to form oximes.[1] While 2-pyrrolidinone is a lactam, the possibility of side reactions involving the carbonyl group should not be entirely dismissed, especially under forcing conditions.
-
Mitigation: Adhering to optimized reaction temperatures and times will favor the desired N-amination pathway.
-
Issue 3: Product Discoloration (Yellowing)
The final product, 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, should ideally be a white to off-white solid. A yellow or brownish tint often indicates the presence of impurities.
Causes & Remediation:
-
Oxidation: Pyrrolidinone derivatives can be susceptible to oxidation, which can lead to colored impurities.[2][4] This can be exacerbated by exposure to air, light, and heat.
-
Remediation:
-
Activated Carbon Treatment: Before the final crystallization, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively remove colored impurities.
-
Purification under Inert Atmosphere: When performing recrystallization, especially at elevated temperatures, blanketing the system with an inert gas like nitrogen can prevent oxidation.
-
Proper Storage: Store the purified product in a well-sealed container, protected from light and at a low temperature to maintain its quality over time.[4]
-
-
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
Q1: What is the role of p-toluenesulfonic acid in this synthesis?
A1: p-Toluenesulfonic acid serves two primary purposes. First, it acts as an acid catalyst to facilitate the amination reaction. Second, it forms a stable, crystalline salt with the 1-amino-2-pyrrolidinone product. This salt formation is crucial for the easy isolation and purification of the final compound, often through crystallization.
Q2: What are the recommended solvents for the reaction and crystallization?
A2: The choice of solvent can significantly impact the reaction rate and the quality of the final product. For the reaction, polar aprotic solvents are often suitable. For the crystallization of the p-toluenesulfonate salt, a solvent system where the salt has good solubility at high temperatures and poor solubility at low temperatures is ideal. Common choices include alcohols like isopropanol or ethanol, or mixtures with other solvents like ethyl acetate.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for identifying the product and any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Is a powerful tool for assessing purity and quantifying any impurities.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups in the molecule.[5]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, standard laboratory safety practices should always be followed. Specifically:
-
Hydroxylamine-O-sulfonic acid is a corrosive and potentially hazardous substance. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
p-Toluenesulfonic acid is also corrosive. Avoid skin and eye contact.
-
Conduct the reaction in a well-ventilated fume hood.
III. Experimental Protocols
Protocol 1: Synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
-
2-Pyrrolidinone
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
p-Toluenesulfonic acid monohydrate
-
Suitable solvent (e.g., acetonitrile)
-
Crystallization solvent (e.g., isopropanol)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-pyrrolidinone in the reaction solvent.
-
Slowly add hydroxylamine-O-sulfonic acid to the solution in portions, while maintaining the temperature at a controlled level (e.g., with an ice bath).
-
After the addition is complete, allow the reaction mixture to stir at room temperature or a slightly elevated temperature for a specified period, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is deemed complete, cool the mixture.
-
In a separate flask, prepare a solution of p-toluenesulfonic acid monohydrate in the crystallization solvent.
-
Add the p-toluenesulfonic acid solution to the reaction mixture. The product salt should precipitate.
-
Stir the resulting slurry for a period to ensure complete precipitation.
-
Collect the solid product by filtration and wash it with a small amount of cold crystallization solvent.
-
Dry the product under vacuum to a constant weight.
Protocol 2: Recrystallization for Purification
Procedure:
-
Transfer the crude 1-(Amino)-2-pyrrolidinone p-toluenesulfonate to a clean flask.
-
Add a minimal amount of the hot crystallization solvent (e.g., isopropanol) to dissolve the solid completely.
-
If the solution is colored, you may add a small amount of activated carbon and stir for 10-15 minutes before filtering it hot through a celite pad.
-
Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
IV. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Synthesis and Potential Side Reactions
This diagram illustrates the main synthetic pathway and highlights potential side reactions that can occur.
Caption: A workflow for troubleshooting low product yield.
V. References
-
Benchchem. A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine. Available from:
-
Wikipedia. Hydroxylamine-O-sulfonic acid. Available from: [Link]
-
PubMed. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]
-
Organic Syntheses. A procedure for the synthesis of a non-fluorescent by-product. Available from: [Link]
-
PMC - NIH. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available from: [Link]
-
NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Available from: [Link]
-
ResearchGate. A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Available from: [Link]
-
Google Patents. US4737354A - Preparation of hydroxylamine-O-sulfonic acid. Available from:
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
PubMed. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Available from: [Link]
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Available from: [Link]
-
PubMed. Hydroxylamine-O-sulfonic acid: in vitro and possible in vivo reaction with DNA. Available from: [Link]
-
ResearchGate. Hydroxylamine‐O‐Sulfonic Acid (HOSA): A Recent Synthetic Overview. Available from: [Link]
-
PubMed Central. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Available from: [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. Available from: [Link]
-
PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available from: [Link]
-
Google Patents. US2404503A - Preparation of amino acids from their salts. Available from:
-
ResearchGate. Synthesis of amino-1,2-dihydro-1-pyrrolizinones. Available from: [Link]
-
ResearchGate. Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. Available from: [Link]
-
ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. Available from: [Link]
-
ResearchGate. Synthesis of 510. NMP=N‐methyl‐2‐pyrrolidone. Available from: [Link]
-
Google Patents. WO2004002956A2 - Asymmetric synthesis of amino-pyrrolidinones and a crystalline, free ... Available from:
-
PubChem. Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. Available from: [Link]
-
Google Patents. CN102115454A - Separation and purification method for solution containing N-methyl pyrrolidone (NMP). Available from:
-
European Patent Office - EP 1720833 B1 - EPO. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. Available from: [Link]
-
Google Patents. US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP). Available from:
-
Wikipedia. N-Methyl-2-pyrrolidone. Available from: [Link]
Sources
Technical Support Center: Purification of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
Introduction
Welcome to the Technical Support Center for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (CAS No. 924898-12-4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important synthetic intermediate. As a salt formed from a basic amine and a strong acid, its purification requires careful control of experimental parameters to achieve high purity and yield. This document provides troubleshooting workflows, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties and recommended storage conditions for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate?
A1: 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is typically a white to off-white crystalline solid. Due to the hygroscopic nature of many amine salts and the potential for oxidation or degradation, proper storage is critical. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures, typically 2-8°C.[1] Exposure to moisture, light, and air should be minimized to maintain its integrity over time.[2][3]
Q2: What are the most common impurities I might encounter in my crude 1-(Amino)-2-pyrrolidinone p-toluenesulfonate?
A2: Impurities can arise from the synthetic route, incomplete reactions, or degradation.[4] Common impurities include:
-
Unreacted Starting Materials: Residual p-toluenesulfonic acid or the 1-amino-2-pyrrolidinone free base.
-
Synthesis By-products: Compounds formed from side reactions during the synthesis of the pyrrolidinone ring or the salt formation. The specific by-products are highly dependent on the synthetic pathway used.[5]
-
Degradation Products: The pyrrolidinone ring can be susceptible to hydrolysis or oxidation, especially under harsh pH or temperature conditions.[6][7] This can lead to discoloration.
-
Residual Solvents: Solvents used during the synthesis and work-up.
Q3: Why is my "pure" product showing a pink or yellowish tint?
A3: Discoloration is a common issue with amine-containing compounds and sulfonic acids.[7] A pink or yellow hue in p-toluenesulfonic acid and its salts often indicates the presence of trace oxidized impurities.[8] For amine compounds, discoloration can also result from oxidation when exposed to air and light.[7][9] While often present in very small amounts, these colored impurities are aesthetically undesirable and may indicate underlying stability issues.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Logical Troubleshooting Workflow
The diagram below outlines a systematic approach to diagnosing and resolving common purification challenges.
Caption: General troubleshooting workflow for purification.
Question 1: My post-synthesis analysis (HPLC/NMR) shows low purity. How do I remove unreacted starting materials and other by-products?
Answer: The most robust method for purifying amine salts like this is recrystallization . This technique leverages differences in solubility between your desired product and impurities at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but have very low solubility for it at room temperature or below, while impurities either remain in solution or are insoluble in the hot solvent.
-
Causality: The ordered structure of a crystal lattice inherently excludes molecules that do not fit, making recrystallization a highly effective purification method. For salts, polar protic solvents like alcohols (isopropanol, ethanol) or solvent mixtures (e.g., ethanol/water, isopropanol/diethyl ether) are often effective.[10]
-
Self-Validation: The success of the recrystallization can be immediately assessed. The formation of well-defined crystals is a strong indicator of increased purity. A melting point determination of the recrystallized product should show a sharp melting range at a higher temperature than the crude material. Final purity should be confirmed via HPLC or NMR analysis.[11]
Question 2: My product has "oiled out" during recrystallization instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This typically happens when the solution is supersaturated to a point where the solubility of the liquid (molten) solute is exceeded.
-
Causality & Solutions:
-
Cooling Rate is Too Fast: Rapid cooling does not give molecules enough time to orient themselves into an ordered crystal lattice. Solution: Allow the hot, filtered solution to cool slowly to room temperature without disturbance before moving it to an ice bath.
-
Solvent Polarity Mismatch: The chosen solvent may be too poor for the compound. Solution: Modify the solvent system. If using a single solvent like isopropanol, add a small amount of a co-solvent in which the compound is more soluble (e.g., a few drops of water or methanol) to the hot mixture until the oil redissolves. Then, cool slowly.
-
Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin. Solution: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" from a previous successful batch.
-
Question 3: After recrystallization, my product is pure but still discolored. How can I obtain a white solid?
Answer: If recrystallization alone does not remove colored impurities, it is likely because they have similar solubility profiles to your product. In this case, treatment with activated carbon is recommended.
-
Mechanism: Activated carbon has a very high surface area with pores that adsorb large, flat (aromatic) molecules, which are often the source of color.[7]
-
Implementation: Add a small amount (typically 1-2% by weight of your solute) of activated carbon to the hot, dissolved solution before the filtration step of your recrystallization. Stir or swirl the mixture for 5-15 minutes. It is crucial to then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon particles.
-
Trustworthiness Note: Using too much carbon can lead to significant product loss due to adsorption of the desired compound onto the carbon surface. Perform this on a small scale first to optimize the amount.
Experimental Protocols
Protocol 2.1: Recrystallization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
This protocol provides a detailed, self-validating workflow for purification.
Caption: Step-by-step recrystallization workflow.
Materials:
-
Crude 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
-
Recrystallization Solvent (e.g., Isopropanol, Ethanol)
-
Activated Carbon (optional)
-
Celite® 545 (optional, for filtration)
-
Erlenmeyer flasks, heating mantle, magnetic stirrer
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: Place a small amount of crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold. Isopropanol is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at a gentle boil. Add the solvent in small portions, allowing the solution to return to a boil between additions.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated carbon. Return the flask to the heat and boil for 5-15 minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper). Filter the hot solution quickly to remove any insoluble impurities or the activated carbon. This step is crucial and must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities in the mother liquor.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven. The temperature should be kept well below the compound's melting point.
Protocol 2.2: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of the final product.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: Water/Acetonitrile (50:50)
Procedure:
-
Standard Preparation: Accurately prepare a standard solution of a reference lot of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate at approximately 1.0 mg/mL in the sample diluent.
-
Sample Preparation: Prepare the recrystallized sample in the same manner at the same concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm (for the tosylate chromophore)
-
Gradient: A typical starting point is a linear gradient from 5% B to 95% B over 15-20 minutes.
-
-
Analysis: Inject the blank (diluent), standard, and sample.
-
Calculation: Determine the purity of the sample using the area percent method. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.
Note on HPLC: The acidic modifier (TFA or formic acid) in the mobile phase is critical. It protonates residual silanol groups on the silica-based column, preventing peak tailing of the basic amine and ensuring sharp, symmetrical peaks.[9][10]
Data Summary Table
| Parameter | Recommended Value / Method | Rationale & Notes |
| Primary Purification Method | Recrystallization | Highly effective for removing both ionic and neutral impurities from crystalline solids. |
| Recommended Solvents | Isopropanol, Ethanol, Ethanol/Water | Polar protic solvents are generally effective for amine tosylate salts.[10][12] |
| Decolorization Agent | Activated Carbon | Adsorbs large, aromatic, colored impurities. Use sparingly to avoid product loss.[7] |
| Primary Purity Analysis | HPLC-UV | Provides quantitative purity data (area %). Method is sensitive to UV-active impurities.[11][13] |
| Structure Confirmation | ¹H NMR | Confirms the chemical structure and can reveal impurities with distinct proton signals. |
| Storage Conditions | 2-8°C, under Inert Gas | Prevents degradation from moisture, air (oxidation), and light.[1] |
References
-
Organic Syntheses. General Procedure for Extraction and Purification. [Link]
-
Organic Syntheses. Aminomalononitrile p-Toluenesulfonate. [Link]
-
Eide, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]
-
Reddit r/Chempros. Amine workup discussion. [Link]
-
Maleev, V.I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]
-
Tanaka, S., et al. (2018). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Forensic Toxicology. [Link]
-
U.S. Food & Drug Administration. Method of Analysis N–methyl–2-pyrrolidone. [Link]
-
European Patent Office. Method for purifying N-methyl-2-pyrrolidone. [Link]
-
Scribd. Amine Plant Troubleshooting and Optimization. [Link]
-
Le, C.M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. Recrystallization of para toluenesulfonic acid?. [Link]
-
Lab Alley. 1-Methyl-2-Pyrrolidinone Safety Data Sheet. [Link]
Sources
- 1. 924898-12-4|1-(Amino)-2-pyrollidinone p-toluenesulfonate|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. media.laballey.com [media.laballey.com]
- 4. Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Preventing decomposition of 1-aminopyrrolidin-2-one tosylate
Welcome to the dedicated technical support center for 1-aminopyrrolidin-2-one tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable synthetic intermediate. As a compound known for its sensitivity, understanding its stability profile is paramount to achieving reproducible and successful experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your material.
Troubleshooting Guide: Investigating and Mitigating Decomposition
Encountering unexpected results or observing changes in the physical appearance of 1-aminopyrrolidin-2-one tosylate can be indicative of decomposition. This troubleshooting workflow provides a systematic approach to identifying the root cause and implementing corrective actions.
Caption: A flowchart to diagnose and resolve potential decomposition of 1-aminopyrrolidin-2-one tosylate.
Frequently Asked Questions (FAQs)
Q1: My 1-aminopyrrolidin-2-one tosylate has developed a yellowish or brownish tint. Is it still usable?
A color change is a common indicator of decomposition. While slight discoloration may not always signify a complete loss of reactivity, it is crucial to re-evaluate the purity of the material before use. We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the extent of degradation. For critical applications, using a fresh, colorless batch is advisable.
Q2: What are the primary causes of decomposition for this compound?
1-aminopyrrolidin-2-one tosylate is susceptible to several degradation pathways:
-
Hydrolysis: Due to its hygroscopic nature, the compound can absorb moisture from the atmosphere. This can lead to the hydrolysis of the tosylate salt.
-
Oxidation: The compound is sensitive to air, and oxidative degradation can occur, especially if not stored under an inert atmosphere.[1]
-
Photodegradation: Exposure to light can induce decomposition.[1] The pyrrolidinone ring system, in particular, can be susceptible to photocatalytic degradation.
-
Thermal Decomposition: Elevated temperatures can accelerate degradation. While the product is chemically stable under standard ambient conditions, prolonged exposure to heat should be avoided.[1]
-
Incompatibility: Contact with strong acids, strong bases, strong oxidizing agents, or strong reducing agents can lead to rapid decomposition.[2][3][4]
Q3: What are the ideal storage conditions for 1-aminopyrrolidin-2-one tosylate?
To ensure long-term stability, the compound should be stored in a tightly closed container, under an inert gas such as argon or nitrogen, in a cool, dry, and dark place.[1][5] A desiccator or a glovebox with a controlled atmosphere is highly recommended.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation.[1] |
| Moisture | Dry environment (e.g., desiccator) | Prevents hydrolysis of the tosylate salt.[1] |
| Light | Amber vial or stored in the dark | Prevents photodegradation.[1][3] |
| Temperature | See product label; generally cool | Minimizes thermal degradation.[1] |
| Container | Tightly sealed vial | Prevents exposure to air and moisture.[1][5] |
Q4: Can I handle this compound on an open bench?
Given its sensitivity to air and moisture, handling 1-aminopyrrolidin-2-one tosylate on an open bench is not recommended, especially for extended periods.[1] For weighing and transfer, it is best to use a glovebox or a balance enclosure purged with an inert gas. If a glovebox is unavailable, work quickly and efficiently, and consider using techniques for handling air-sensitive reagents, such as maintaining a positive pressure of an inert gas over the compound.
Q5: What are the likely decomposition products I might see in my analysis?
While specific degradation pathways for 1-aminopyrrolidin-2-one tosylate are not extensively documented in the literature, we can infer potential products based on the chemistry of related compounds:
-
Hydrolysis of the tosylate: This would yield 1-aminopyrrolidin-2-one and p-toluenesulfonic acid.
-
Decomposition of the N-amino group: Similar to tosylhydrazones, decomposition could potentially lead to the elimination of the tosylate group and the release of nitrogen gas, although this is more common under basic conditions.
-
Ring-opening of the pyrrolidinone: The lactam ring can be susceptible to hydrolysis under strongly acidic or basic conditions, which would lead to the formation of 4-(hydrazinylamino)butanoic acid derivatives.
Analytical techniques such as LC-MS can be invaluable in identifying these potential degradation products.
Experimental Protocols: Best Practices in Action
To illustrate the practical application of these principles, here is a general protocol for a reaction involving 1-aminopyrrolidin-2-one tosylate, with an emphasis on preventing decomposition.
Protocol: General Procedure for a Nucleophilic Substitution Reaction
-
Preparation of Glassware and Reagents:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents from a solvent purification system or freshly opened bottles stored over molecular sieves.
-
Ensure all other reagents are compatible and of appropriate purity.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of nitrogen or argon. Use septa on all openings to maintain an inert atmosphere.
-
A bubbler can be used to monitor the positive pressure.
-
-
Addition of 1-Aminopyrrolidin-2-one Tosylate:
-
If possible, weigh the required amount of 1-aminopyrrolidin-2-one tosylate inside a glovebox and transfer it to the reaction flask.
-
If a glovebox is not available, quickly weigh the solid and add it to the reaction flask under a positive flow of inert gas.
-
-
Reaction Execution:
-
Add the anhydrous solvent to the flask via a syringe or cannula.
-
Add other reagents sequentially via syringe.
-
Maintain the inert atmosphere throughout the reaction.
-
If heating is required, use an oil bath with a temperature controller and monitor the reaction progress closely to avoid prolonged heating.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform the work-up as required by the specific procedure, being mindful that prolonged exposure to aqueous acidic or basic conditions during extraction may cause degradation.
-
Purify the product using appropriate techniques (e.g., column chromatography, recrystallization) as quickly as possible.
-
Caption: A streamlined workflow for experiments using 1-aminopyrrolidin-2-one tosylate.
Analytical Methods for Purity Assessment
Regularly assessing the purity of your 1-aminopyrrolidin-2-one tosylate is crucial. Here are outlines for common analytical methods.
High-Performance Liquid Chromatography (HPLC)
-
Principle: Reversed-phase HPLC is a powerful technique for separating the parent compound from potential non-volatile impurities and degradation products.
-
Typical Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength where the aromatic tosylate group absorbs (e.g., ~220 nm or ~254 nm).
-
-
Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Analysis:
-
The presence of new signals or a decrease in the integration of the characteristic peaks of 1-aminopyrrolidin-2-one tosylate can indicate decomposition.
-
For example, the appearance of signals corresponding to p-toluenesulfonic acid would suggest hydrolysis.
-
By adhering to these guidelines, researchers can significantly minimize the risk of decomposition and ensure the quality and reliability of their experimental results when working with 1-aminopyrrolidin-2-one tosylate.
References
- Sigma-Aldrich.
- Enamine.
- Fisher Scientific.
- Fisher Scientific. Safety Data Sheet for 1-Methyl-2-pyrrolidone. (2009).
- Fisher Scientific. Safety Data Sheet for 2-Pyrrolidin-1-ylpyrimidine-5-carboxylic acid.
- Santa Cruz Biotechnology.
- Organic Syntheses Procedure.
- Alper, H., & Arzoumanian, H. (1999). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 4(1), 1-6.
- ECHEMI.
- Fisher Scientific. Safety Data Sheet for 2-Pyrrolidin-1-yl-1,3-thiazole-5-carbaldehyde.
- ChemicalBook. 1-AMINOPYRROLIDINE synthesis.
- Organic Synthesis.
- Risk Management and Safety, University of Georgia.
- Benhaoua, C. (2012). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine.
- ECHEMI.
- Ashenhurst, J. (2015).
- Wang, Y., et al. (2013).
- Chemistry Steps.
- Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Magnetic Resonance in Chemistry, 57(7), 375-383.
- Organic Chemistry Portal. Pyrrolidine synthesis.
- ResearchGate.
- Louisiana State University.
- Chemsrc. 1-aminopyrrolidin-2-one | CAS#:6837-14-5.
- Google Patents. CN1070857C - Process for producing 1-aminopyrrolidine, and 1-aminopyrrolidine according to the process.
- Organic Chemistry Portal. p-Toluenesulfonamides.
- Alp, C., et al. (2011). A novel and one-pot synthesis of new 1-tosyl pyrrol-2-one derivatives and analysis of carbonic anhydrase inhibitory potencies. Bioorganic & Medicinal Chemistry, 19(22), 6756-6761.
- Skórska-Stania, A., et al. (2012). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases.
- ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. (2015).
- Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutical Analytical Acta, 5(6), 1-15.
- Chad's Prep. (2018). 12.
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- 5. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Optimizing Stereoselectivity with 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical advice for improving stereoselectivity in your organocatalyzed reactions. We will delve into the causality behind common experimental challenges and offer robust, field-proven solutions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the catalyst's function, handling, and fundamental properties.
Q1: What is 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and what is its primary mechanism of action?
A: 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a chiral organocatalyst. Structurally, it is a derivative of pyrrolidinone and is closely related to the well-known amino acid catalyst, L-proline. Its catalytic activity stems from its ability to form key intermediates with carbonyl compounds. The reaction typically proceeds through an enamine mechanism , similar to proline catalysis.[1] The secondary amine of the catalyst condenses with a ketone or aldehyde substrate to form a chiral enamine. This enamine then attacks an electrophile, and the stereochemical outcome of the reaction is directed by the chiral scaffold of the catalyst before hydrolysis releases the product and regenerates the catalyst. The carboxylic acid group and the pyrrolidine ring are known to be essential for effective asymmetric induction in proline and its derivatives.[1]
Q2: How should I properly store and handle this catalyst?
A: Proper storage is critical to maintaining the catalyst's integrity and activity. Based on supplier recommendations, 1-(Amino)-2-pyrrolidinone p-toluenesulfonate should be stored in an inert atmosphere at 2-8°C.[2] It is advisable to handle the compound in a glovebox or under a stream of nitrogen or argon to prevent exposure to moisture and air, which can degrade its catalytic efficiency over time.
Q3: My reaction is sluggish. Could the p-toluenesulfonate counter-ion be interfering?
A: Yes, this is a possibility. The p-toluenesulfonate salt form provides stability and makes the catalyst a free-flowing solid. However, in the catalytic cycle, the free amine is required to form the enamine intermediate. The acidic tosylate counter-ion might not fully dissociate or could influence the proton transfer steps in the mechanism. If you experience low reactivity, you might consider an in-situ neutralization or a pre-treatment step. This can be done by adding a non-nucleophilic base, like a tertiary amine (e.g., triethylamine or DIPEA), to the reaction mixture to liberate the free amine form of the catalyst. However, this should be done cautiously, as the excess base can sometimes interfere with the reaction or affect stereoselectivity.
Section 2: Troubleshooting Guide for Low Stereoselectivity
Low enantiomeric or diastereomeric excess is one of the most common challenges in asymmetric catalysis. This guide provides a systematic approach to diagnosing and resolving these issues.
Workflow for Troubleshooting Low Stereoselectivity
Below is a logical workflow to guide your optimization efforts.
Caption: A step-by-step decision tree for troubleshooting poor stereoselectivity.
Issue 1: Low Enantiomeric Excess (% ee)
Potential Cause A: Suboptimal Solvent Choice
-
Expertise & Experience: The solvent is not merely a medium for the reaction; it plays a critical role in stabilizing or destabilizing the stereodetermining transition state.[3] Non-covalent interactions between the solvent, catalyst, and substrates can significantly alter the energy difference between the two pathways leading to the R and S enantiomers.[4] Polar aprotic solvents like DMSO and DMF are often effective starting points, but are not universally optimal.[3]
-
Solution: Conduct a solvent screen with a range of solvents of varying polarity and coordinating ability.
| Solvent | Dielectric Constant (ε) | Typical Effect on Aldol Reactions | Reference |
| DMSO | 47.2 | Often provides good reactivity and selectivity. | [3] |
| Acetonitrile (MeCN) | 37.5 | Common choice, good balance of properties. | |
| Dichloromethane (CH₂Cl₂) | 9.1 | Lower polarity, can favor different transition states. | |
| Tetrahydrofuran (THF) | 7.6 | Coordinating solvent, can interact with catalyst. | |
| Toluene | 2.4 | Non-polar, often used to minimize solvent interference. | |
| Brine/Water | 80.1 | Can be surprisingly effective, promoting hydrophobic interactions. | [5] |
Potential Cause B: Incorrect Reaction Temperature
-
Expertise & Experience: The enantiomeric excess of a reaction is related to the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Lowering the reaction temperature generally increases this energy difference, leading to higher selectivity, provided the reaction has sufficient activation at that temperature.
-
Solution: Systematically lower the reaction temperature. Start at room temperature (20-25°C), then proceed to 0°C, -20°C, and even lower if your equipment permits. Monitor both the reaction time and the % ee. Be aware that lowering the temperature will decrease the reaction rate, requiring longer reaction times.
Potential Cause C: Uncontrolled Water Content
-
Expertise & Experience: Water can have a complex and often unpredictable effect. In some proline-catalyzed reactions, a small amount of water is beneficial or even necessary.[6] However, excess water can hydrolyze the enamine intermediate or interfere with key hydrogen bonding in the transition state, leading to a drop in enantioselectivity.
-
Solution: To ensure reproducibility, strictly control the water content. Use anhydrous solvents and consider adding activated molecular sieves (e.g., 4 Å MS). The use of molecular sieves has been shown to be key for success in some organocatalyzed aldol reactions.[7]
Issue 2: Poor Diastereoselectivity (d.r.)
Potential Cause A: Steric and Electronic Mismatch
-
Expertise & Experience: Diastereoselectivity is governed by the facial selectivity of the enamine attacking the electrophile. The catalyst's three-dimensional structure creates a chiral pocket that should favor one approach over another. If the substrates are sterically demanding or have electronic properties that clash with the catalyst's environment, poor diastereoselectivity can result.
-
Solution: While modifying the catalyst is not an option, you can sometimes influence the outcome by adding additives. Lewis acids or Brønsted acids/bases can act as co-catalysts, subtly altering the transition state geometry.[8] For instance, the addition of a Lewis acid like Ti(OiPr)₄ has been shown to improve enantioselectivity in certain reactions.[8] Experiment with small amounts (1-5 mol%) of additives to see if the diastereomeric ratio improves.
Potential Cause B: Reversibility of the Reaction
-
Expertise & Experience: If the C-C bond-forming step is reversible, the initial kinetic product may revert to the starting materials and re-form, eventually leading to the more thermodynamically stable diastereomer. This erodes the stereoselectivity imparted by the chiral catalyst.
-
Solution: Check for reversibility by taking aliquots at different time points. If the d.r. changes over time, it suggests product epimerization or reaction reversibility. In such cases, running the reaction at a lower temperature for a shorter time (even if conversion is incomplete) may favor the kinetic, more highly selective product.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Test Asymmetric Aldol Reaction
This protocol provides a starting point for optimizing your reaction.
-
Preparation: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (5.4 mg, 0.02 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5 minutes.
-
Solvent and Reagents: Add 1.0 mL of anhydrous solvent (e.g., DMSO) via syringe. Add the ketone (e.g., cyclohexanone, 0.3 mmol, 1.5 equivalents).
-
Cooling: Cool the mixture to the desired temperature (e.g., 0°C) in an ice-water bath and stir for 10 minutes.
-
Reaction Initiation: Add the aldehyde (e.g., 4-nitrobenzaldehyde, 30.2 mg, 0.2 mmol, 1.0 equivalent) to the stirring solution.
-
Monitoring: Allow the reaction to stir at the set temperature. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Quenching: Once the reaction is complete (or has reached optimal conversion/selectivity), quench by adding 2 mL of a saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 5 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by chiral HPLC or SFC).
Simplified Catalytic Cycle
This diagram illustrates the generally accepted enamine mechanism for proline-type catalysts.
Caption: The enamine catalytic cycle for asymmetric aldol reactions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Enantioselectivity in Proline-Catalyzed Reactions.
- Houk, K. N., & List, B. (2002). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society.
- Various Authors. (2021). Organocatalytic diastereo- and atroposelective construction of N–N axially chiral pyrroles and indoles. PubMed Central.
- Mak, W. (2013). Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs.
- Pieniazek, S. N., et al. (2011). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions.
- Various Authors. (2018). The Role of L-Proline and Co-Catalysts in the Enantioselectivity of OXA-Michael-Henry Reactions.
- Michael, J. P. (2008).
- Various Authors. (2009). Molecular-Sieves Controlled Diastereo- and Enantioselectivity: Unexpected Effect in the Organocatalyzed Direct Aldol Reaction.
- Various Authors. (2019). Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. PubMed Central.
- Sigman, M. S., & Jacobsen, E. N. (2018). Noncovalent Interactions in Organocatalysis and the Prospect of Computational Catalyst Design.
- Various Authors. (2023). Oxidative Quenching-Enabled, NHC-Catalyzed Diastereoselective Aminoacylation of (Z/E)-β-Methylstyrenes with Benzoyl Saccharin.
- Singh, V. K., et al. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. The Raj Group.
- Benaglia, M. (2017).
- Various Authors. (2024).
- Various Authors. (2017). Stereoselective organocatalysis and flow chemistry.
- Various Authors. (2020). Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. PubMed Central.
- Various Authors. (2022). Organocatalytic asymmetric synthesis of P-stereogenic molecules. Frontiers.
- Fisher Scientific. (2009).
- Sigma-Aldrich. (2023).
Sources
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- 2. 924898-12-4|1-(Amino)-2-pyrollidinone p-toluenesulfonate|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. raj.emorychem.science [raj.emorychem.science]
- 6. air.unimi.it [air.unimi.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
Welcome to the technical support center for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during their experiments involving this compound. Here, we address common questions regarding impurities, their origins, and troubleshooting strategies in a direct question-and-answer format. Our aim is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected peak in our HPLC analysis of a recently purchased batch of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. What could be the potential source of this impurity?
A1: The presence of unexpected peaks in your chromatogram can arise from several sources, broadly categorized as process-related impurities and degradation products. Understanding the synthesis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is key to identifying these impurities.
The synthesis typically involves two main steps:
-
Formation of 1-Amino-2-pyrrolidinone: This is commonly achieved by the reaction of γ-butyrolactone (GBL) with hydrazine hydrate.
-
Salt Formation: The resulting 1-amino-2-pyrrolidinone is then reacted with p-toluenesulfonic acid (PTSA) to form the final p-toluenesulfonate salt.
Based on this synthetic route, potential impurities can be logically deduced:
-
Process-Related Impurities:
-
Unreacted Starting Materials: Residual γ-butyrolactone or hydrazine could be present.
-
Impurities from p-Toluenesulfonic Acid: Technical grade PTSA can contain impurities such as benzenesulfonic acid and sulfuric acid.
-
Side-Reaction Products: The reaction between GBL and hydrazine can potentially lead to side products, though specific literature on this is sparse.
-
Genotoxic Impurities: A significant concern is the formation of alkyl p-toluenesulfonates (e.g., methyl, ethyl, or isopropyl p-toluenesulfonate) if alcohols are used as solvents during the salt formation step. These are known to be carcinogenic and are strictly regulated.[1]
-
-
Degradation Products:
To pinpoint the exact impurity, it is recommended to use a hyphenated technique like LC-MS for mass identification, which can provide valuable clues to its structure.
Troubleshooting Guides
Guide 1: Investigating and Identifying Unknown Impurities
If you encounter an unknown peak in your analysis, a systematic approach is crucial for its identification and to determine its potential impact on your experiments.
Step-by-Step Protocol:
-
Confirm System Suitability: Ensure your analytical method is performing as expected by running a system suitability test with a known standard of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
-
Mass Analysis (LC-MS):
-
Objective: To determine the molecular weight of the impurity.
-
Procedure:
-
Prepare a sample of your 1-(Amino)-2-pyrrolidinone p-toluenesulfonate containing the impurity at a concentration suitable for MS detection.
-
Analyze the sample using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Interpretation: Compare the mass of the impurity with the molecular weights of potential impurities listed in the table below.
-
-
-
Forced Degradation Study:
-
Objective: To determine if the impurity is a degradation product.
-
Procedure: Subject a pure sample of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate to stress conditions (acidic, basic, oxidative, thermal, and photolytic).
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105 °C for 48 hours (solid state).
-
Photolytic: ICH Q1B recommended conditions.
-
-
Analysis: Analyze the stressed samples by HPLC and compare the retention times of the degradation products with your unknown impurity.
-
-
Reference Standard Co-injection: If a suspected impurity is commercially available, co-inject it with your sample to see if the peaks co-elute.
Table 1: Potential Impurities and their Molecular Weights
| Impurity Name | Potential Origin | Molecular Weight ( g/mol ) |
| γ-Butyrolactone (GBL) | Starting Material | 86.09 |
| Hydrazine | Starting Material | 32.05 |
| Benzenesulfonic Acid | Impurity in PTSA | 158.18 |
| Sulfuric Acid | Impurity in PTSA | 98.08 |
| Methyl p-toluenesulfonate | Genotoxic Impurity | 186.22 |
| Ethyl p-toluenesulfonate | Genotoxic Impurity | 200.25 |
Logical Workflow for Impurity Identification
Caption: Workflow for identifying unknown impurities.
Guide 2: Mitigating the Formation of Genotoxic Impurities
The formation of alkyl p-toluenesulfonates is a serious concern due to their genotoxic potential. Proactive measures during synthesis and purification are essential.
Q2: How can we minimize the risk of forming genotoxic p-toluenesulfonate esters in our process?
A2: The primary cause of these impurities is the reaction of p-toluenesulfonic acid with alcoholic solvents.[1]
Preventative Measures:
-
Solvent Selection: Avoid using alcoholic solvents (methanol, ethanol, propanol) during the salt formation step and subsequent crystallizations. Opt for non-alcoholic solvents where the product has suitable solubility and crystallization behavior.
-
Temperature Control: Keep the reaction and crystallization temperatures as low as possible to minimize the rate of ester formation.
-
Purification: If the use of alcoholic solvents is unavoidable, implement a robust purification strategy. Recrystallization from a non-alcoholic solvent system can be effective in purging these impurities.
Analytical Monitoring:
A sensitive and specific analytical method is required to detect and quantify these impurities at trace levels. HPLC-UV is a commonly used technique for this purpose.[1]
Illustrative Pathway of Genotoxic Impurity Formation
Caption: Formation of a genotoxic impurity from PTSA and an alcohol solvent.
References
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PubMed Central. [Link]
-
The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. PubMed. [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
-
A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Scirp.org. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
-
Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. The Hong Kong University of Science and Technology. [Link]
-
Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways. PubMed. [Link]
-
PHARMACEUTICAL IMPURITY ANALYSIS SOLUTIONS. ResearchGate. [Link]
-
Reactivity of Gamma-Hydroxybutyric Acid (GHB) and Gamm-Butyrolactone (GBL) in Alcohol Solutions. Office of Justice Programs. [Link]
-
The Reactivity of Gamma-hydroxybutyric acid (GHB) and Gamma-butyrolactone (GBL) in Alcoholic Solutions. Journal of Forensic Sciences. [Link]
-
The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. PubMed. [Link]
-
Adverse Events Associated with Ingestion of Gamma-Butyrolactone Minnesota, New Mexico, and Texas, 1998-1999. CDC. [Link]
-
Tosyl group. Wikipedia. [Link]
-
Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. PubMed. [Link]
-
γ-Butyrolactone. Wikipedia. [Link]
-
Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. MDPI. [Link]
-
Procedure of tosylation of p-aminochlorobenzene. Sciencemadness Discussion Board. [Link]
-
A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. ResearchGate. [Link]
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
(PDF) Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. ResearchGate. [Link]
- CN1070857C - Process for producing 1-aminopyrrolidine, and 1-aminopyrrolidine according to the process.
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI. [Link]
-
Selective scavenging of the genotoxic impurity methyl p-toluenesulfonate from pharmaceutical formulations | Request PDF. ResearchGate. [Link]
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- 2. The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification for Reactions Involving 1-Aminopyrrolidin-2-one Tosylate
Welcome to the technical support guide for navigating the complexities of reaction work-ups involving 1-aminopyrrolidin-2-one p-toluenesulfonate. This document is structured to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common challenges encountered during product isolation and purification. Our focus is on explaining the chemical principles behind each step, ensuring you can adapt and troubleshoot your specific reaction with confidence.
Introduction: Understanding the Core Challenge
1-Aminopyrrolidin-2-one p-toluenesulfonate is a salt, serving as a convenient and stable source of the nucleophilic 1-aminopyrrolidin-2-one.[1] When this reagent is used in a reaction, such as a nucleophilic substitution or condensation, the reaction mixture will contain not only your desired product but also the p-toluenesulfonate (tosylate) counter-ion. This anion is the conjugate base of a very strong acid, p-toluenesulfonic acid (TsOH).
The primary challenge in the work-up procedure is, therefore, the efficient separation of your (often polar and potentially basic) product from the highly water-soluble tosylate byproduct and any unreacted starting materials. This guide provides a systematic approach to achieving this separation and obtaining a pure product.
Frequently Asked Questions (FAQs)
Q1: What makes the work-up for these reactions particularly challenging?
The difficulty arises from a combination of factors. Your product, derived from 1-aminopyrrolidin-2-one, likely contains a basic nitrogen atom and a polar lactam structure, which can impart significant water solubility. The main byproduct, p-toluenesulfonic acid (TsOH), is also extremely water-soluble.[2] The challenge lies in selectively partitioning your product into an organic solvent while ensuring the complete removal of the tosylate byproduct into the aqueous phase.
Q2: What is the single most critical step in the extractive work-up?
The most critical step is the basic wash. The goal is to convert the highly acidic p-toluenesulfonic acid (TsOH) into its corresponding salt (e.g., sodium p-toluenesulfonate). This is achieved by washing the organic layer with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution.[2] The resulting tosylate salt is an ionic species with exceptionally high solubility in water, effectively pulling it out of the organic phase.
Q3: My product is also basic. Will a basic wash extract my product into the aqueous layer?
This is a valid concern and depends on the pKa of your product's conjugate acid. p-Toluenesulfonic acid is a very strong acid (pKa ≈ -2.8), while the conjugate acid of your amine-containing product is likely much weaker (typically in the pKa range of 4-10). A weak base like sodium bicarbonate (the pKa of carbonic acid is ~6.4) is generally sufficient to deprotonate the strong acid TsOH without significantly deprotonating the product, thus keeping it in the organic layer. However, it is always prudent to check the aqueous layer by TLC to ensure no product has been lost.
Q4: I have low product recovery after extraction. What are the likely causes and solutions?
Low recovery is typically due to the high polarity and water solubility of the product. If your product remains in the aqueous layer, consider the following strategies:
-
Salting Out: Saturate the aqueous layer with sodium chloride (brine).[3] This decreases the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.
-
Alternative Solvent Systems: Standard solvents like ethyl acetate may not be sufficient. A more polar extraction solvent system, such as a 3:1 mixture of chloroform and isopropanol, can be very effective at extracting polar, water-soluble organic molecules.[4]
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble products, a continuous liquid-liquid extraction apparatus may be necessary to achieve efficient recovery.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the work-up procedure.
Problem 1: Persistent p-Toluenesulfonic Acid (TsOH) Contamination in the Final Product
-
Potential Cause: Insufficient or ineffective basic washing. The organic layer may not have been exposed to enough base to neutralize all the TsOH.
-
Recommended Solution:
-
Multiple Washes: Perform at least two to three washes with saturated aqueous NaHCO₃ solution.
-
Vigorous Mixing: Ensure thorough mixing of the organic and aqueous layers during the wash to maximize surface area and facilitate the acid-base reaction. Vent the separatory funnel frequently, as CO₂ may be generated.[2]
-
pH Check: After the final basic wash, check the pH of the aqueous layer with pH paper. It should be basic (pH ≥ 8). If not, perform another wash.
-
Brine Wash: A final wash with brine helps to remove residual water and any remaining water-soluble impurities from the organic layer.[2]
-
Problem 2: Formation of a Stable Emulsion During Extraction
-
Potential Cause: The presence of amphiphilic molecules (compounds with both polar and nonpolar regions) can stabilize the interface between the organic and aqueous layers, preventing clean separation.
-
Recommended Solution:
-
Add Brine: Add a significant amount of saturated aqueous NaCl (brine) to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Patience & Gentle Swirling: Allow the mixture to stand undisturbed for an extended period. Sometimes, gentle swirling, rather than vigorous shaking, can encourage the layers to separate.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking stubborn emulsions.
-
Problem 3: Difficulty Separating the Product from Unreacted 1-Aminopyrrolidin-2-one
-
Potential Cause: The starting material and the product may have similar polarities, making separation by simple extraction challenging.
-
Recommended Solution:
-
Drive the Reaction to Completion: The best solution is often to ensure the reaction consumes all the limiting reagent. Using a slight excess of the other reactant can help achieve this. Monitor the reaction closely by TLC or LCMS.
-
Acidic Wash (Use with Caution): If the product is significantly less basic than the starting N-amino compound, a carefully controlled wash with a very dilute acid (e.g., 1% citric acid) could potentially protonate and extract the more basic starting material into the aqueous layer. This must be approached with extreme caution , as it risks extracting your product as well. The pH must be carefully controlled.
-
Chromatography: Flash column chromatography is the most reliable method for separating compounds with similar polarities. Consider using a neutralized silica gel (slurried with an eluent containing 1-2% triethylamine) if your product is base-sensitive.[5]
-
Detailed Step-by-Step General Work-up Protocol
This protocol provides a robust starting point for the work-up of a typical reaction involving 1-aminopyrrolidin-2-one tosylate.
Materials:
-
Crude reaction mixture
-
Extraction solvent (e.g., Ethyl Acetate, Dichloromethane, or a CHCl₃/Isopropanol mixture)
-
Deionized Water
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated Aqueous Sodium Chloride (Brine)
-
Anhydrous Drying Agent (e.g., Na₂SO₄, MgSO₄)
-
Separatory Funnel
-
Standard Glassware
Procedure:
-
Quenching (If Applicable): If the reaction was performed under anhydrous conditions or with reactive reagents, cool the mixture to room temperature (or 0 °C) and quench appropriately (e.g., by slowly adding water or a saturated aqueous solution of ammonium chloride).
-
Dilution & Transfer: Dilute the reaction mixture with your chosen organic extraction solvent (e.g., ethyl acetate). Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF or acetonitrile), it may be preferable to first remove it under reduced pressure and then redissolve the residue in the extraction solvent and water.[6]
-
Initial Water Wash: Add deionized water to the separatory funnel, shake gently, and discard the aqueous layer. This initial wash removes bulk quantities of any highly water-miscible solvents or reagents.
-
Basic Wash: Add saturated aqueous NaHCO₃ solution. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure from CO₂ evolution.[2] Allow the layers to separate and drain the aqueous layer. Repeat this wash one or two more times.
-
Brine Wash: Wash the organic layer with brine. This removes residual water and helps to break any minor emulsions.[2]
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., anhydrous sodium sulfate). Stir for 15-30 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent, rinsing the flask and the solid with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can now be purified by standard techniques such as flash column chromatography or recrystallization.
Visual Workflow of the General Work-up Procedure
Caption: A generalized workflow for the extractive work-up of reactions involving 1-aminopyrrolidin-2-one tosylate.
Data Summary Table
For challenging extractions where the product shows high water solubility, the choice of solvent is critical. The following table provides guidance on solvent selection.
| Product Polarity | Primary Extraction Solvent | Co-Solvent (If Needed) | Rationale & Comments |
| Low to Medium | Ethyl Acetate (EtOAc) | N/A | Standard, effective for a wide range of products. Good balance of polarity and water immiscibility. |
| Medium to High | Dichloromethane (DCM) | N/A | More effective than EtOAc for many polar compounds. Note: DCM is denser than water. |
| High | Chloroform (CHCl₃) | Isopropanol (IPA) | The CHCl₃/IPA (3:1) mixture is highly effective for pulling very polar, otherwise water-soluble, organic molecules into the organic phase.[4] |
| High | n-Butanol (n-BuOH) | N/A | n-Butanol has significant water miscibility but can be effective for extracting highly polar compounds. Work-up can be challenging due to its high boiling point and water content.[3] |
References
- Benchchem.Technical Support Center: Removal of Tosyl-Containing Byproducts.
- Benchchem.
- University of Rochester, Department of Chemistry.
- University of York, Department of Chemistry.Theory of Aqueous Workup.
- ResearchGate.How can we extract water soluble compounds during liquid-liquid extraction?.
- ACS Publications.Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems.
- ChemicalBook.1-(AMino)
Sources
Technical Support Center: Catalyst and Reagent Selection for the Synthesis of 1-Amino-2-pyrrolidinone p-Toluenesulfonate
Welcome to the technical support guide for the synthesis of 1-amino-2-pyrrolidinone p-toluenesulfonate. This document is designed for researchers, chemists, and drug development professionals who are working with or planning the synthesis of this important N-amino lactam intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your experimental design and effectively troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the specific role of p-toluenesulfonic acid (p-TSA) in this reaction? Is it a catalyst?
A1: This is a crucial point of clarification. In this context, p-toluenesulfonic acid (p-TSA) is not the catalyst for the primary N-amination reaction. Instead, it is used in the final purification step to form a stable, crystalline salt with the 1-amino-2-pyrrolidinone product. The primary amino group on the lactam nitrogen is basic and can be difficult to handle and purify in its freebase form. Reacting it with a strong organic acid like p-TSA converts it into the p-toluenesulfonate salt, which is typically a stable, crystalline solid that is easier to isolate, handle, and store.
Q2: What is the core chemical transformation for synthesizing 1-amino-2-pyrrolidinone?
A2: The key reaction is the N-amination of 2-pyrrolidinone . Amide nitrogens, including those in lactams, are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.[1] Therefore, the reaction requires a two-step conceptual process:
-
Deprotonation of the 2-pyrrolidinone nitrogen using a strong base to form a nucleophilic lactam anion.
-
Reaction of this anion with an electrophilic aminating agent to form the new N-N bond.[2]
Q3: Which aminating agents are suitable for this reaction?
A3: The most common and effective class of reagents for this type of electrophilic amination are hydroxylamine derivatives. Specifically, Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and commercially available reagent used for the amination of a wide range of nucleophiles, including the formation of N-amino heterocycles.[3][4] HOSA provides an electrophilic "NH2" group where the sulfonic acid moiety acts as a good leaving group.
Q4: Why is a strong base necessary, and what are the options?
A4: The N-H bond of a typical amide has a pKa in the range of 17-25, making it only weakly acidic. To generate a sufficient concentration of the nucleophilic lactam anion, a much stronger base is required. The choice of base is critical for reaction success and is arguably the most important "catalytic" choice in the process. Common choices are non-nucleophilic, strong bases.
Catalyst and Reagent Selection Guide
The primary challenge in synthesizing 1-amino-2-pyrrolidinone is activating the lactam nitrogen for nucleophilic attack. This is achieved through deprotonation.
Choosing the Right Base
The selection of the base is governed by its strength (pKa of its conjugate acid) and its compatibility with the solvent and electrophilic aminating agent. The base must be strong enough to deprotonate 2-pyrrolidinone efficiently.
| Base | Common Solvent(s) | pKa (Conj. Acid) | Key Considerations |
| Sodium Hydride (NaH) | THF, DMF | ~36 (H₂) | Inexpensive and effective. It is a heterogeneous reaction, which can sometimes lead to inconsistent results. Requires careful handling as it is flammable. |
| Potassium Hydride (KH) | THF, DMF | ~36 (H₂) | More reactive than NaH, often leading to faster and cleaner reactions. Also requires significant caution during handling. |
| Lithium Diisopropylamide (LDA) | THF, Hexanes | ~36 (Diisopropylamine) | A very strong, non-nucleophilic base. Typically prepared fresh in situ. Offers good solubility and reactivity. |
Expert Insight: For initial trials, Sodium Hydride (NaH) is a practical choice due to its cost and availability. For cleaner reactions or if NaH proves sluggish, freshly prepared LDA is an excellent alternative.
Visualizing the Experimental Workflow
The overall process can be summarized in three key stages: lactam activation, N-N bond formation, and product isolation as the tosylate salt.
Caption: High-level workflow for the synthesis of 1-amino-2-pyrrolidinone p-toluenesulfonate.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel with appropriate safety precautions.
Objective: To synthesize 1-amino-2-pyrrolidinone and isolate it as its p-toluenesulfonate salt.
Materials:
-
2-Pyrrolidinone
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroxylamine-O-sulfonic acid (HOSA)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O)
-
Isopropanol
-
Diethyl ether
Procedure:
-
Preparation of Lactam Anion: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Sodium Hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous THF to the flask. d. Dissolve 2-pyrrolidinone (1.0 equivalent) in anhydrous THF in a separate flask. e. Slowly add the 2-pyrrolidinone solution to the NaH suspension at 0 °C. f. Allow the mixture to stir at room temperature for 1-2 hours, or until hydrogen gas evolution ceases. The mixture should become a clear or slightly hazy solution of the sodium salt.
-
N-Amination Reaction: a. Cool the lactam anion solution to -10 °C to 0 °C. b. In a separate flask, carefully dissolve Hydroxylamine-O-sulfonic acid (HOSA, 1.2 equivalents) in a minimal amount of anhydrous DMF or suspend it in THF. Note: HOSA can be hazardous; handle with care. c. Add the HOSA solution/suspension dropwise to the cold lactam anion solution, maintaining the internal temperature below 5 °C. d. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Workup and Salt Formation: a. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. b. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). c. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 1-amino-2-pyrrolidinone freebase. d. Dissolve the crude product in a minimal amount of warm isopropanol. e. In a separate flask, dissolve p-TSA·H₂O (1.0 equivalent) in isopropanol. f. Add the p-TSA solution to the solution of the crude amine. g. Stir the mixture. The p-toluenesulfonate salt should precipitate. Cooling the mixture or adding a co-solvent like diethyl ether can aid crystallization. h. Collect the crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Troubleshooting Guide
Q: My reaction shows low or no conversion to the product. What went wrong?
A: This is a common issue often related to the initial deprotonation step.
-
Insufficient Base Strength/Activity: The amide N-H is not highly acidic. Ensure your base is active. NaH can develop an inactive oxide layer; use fresh, high-quality reagent. Ensure complete deprotonation (cessation of H₂ evolution) before adding HOSA.
-
Presence of Moisture: The lactam anion is extremely sensitive to water. Ensure all glassware is flame-dried and all solvents and reagents are rigorously anhydrous.
-
Low Temperature: While the HOSA addition should be cold, the initial deprotonation with NaH often proceeds better at room temperature to ensure it goes to completion.
-
Reagent Quality: HOSA can decompose over time.[3] Use a fresh bottle or verify the activity of your reagent.
Q: I'm observing multiple spots on my TLC plate and a low yield of the desired product. What are the likely side reactions?
A: Several side reactions can occur.
-
Reaction at Carbonyl Oxygen: The lactam anion is an ambident nucleophile. While N-attack is generally favored, some O-attack can occur, leading to byproducts.
-
Decomposition of HOSA: HOSA is unstable at elevated temperatures. Adding it too quickly or at too high a temperature can lead to decomposition and reduced efficiency.
-
Reaction of HOSA with Carbonyls: HOSA can react with ketones and aldehydes.[5] While less reactive with amides, under certain conditions, undesired reactions could occur if impurities are present.
Q: My final salt product is oily or refuses to crystallize. How can I improve purification?
A: Crystallization issues are common when impurities are present.
-
Solvent Choice: The choice of solvent for crystallization is critical. Isopropanol, ethanol, or ethyl acetate are good starting points. If the product is too soluble, slowly add a non-polar "anti-solvent" like hexanes or diethyl ether to induce precipitation.
-
Purity of Freebase: If the crude freebase is very impure, consider a quick column chromatography purification before salt formation.
-
Seeding: If you have a small amount of pure crystalline product, use a seed crystal to initiate crystallization in a supersaturated solution.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Mechanistic Insights & Troubleshooting Logic
Understanding the mechanism is key to rational troubleshooting.
Proposed Reaction Mechanism
Caption: Key mechanistic steps in the N-amination of 2-pyrrolidinone.
Troubleshooting Decision Tree
Caption: A logical decision tree for troubleshooting low-yield N-amination reactions.
References
-
Vertex AI Search Result[6]. Not directly applicable.
-
Vertex AI Search Result[7]. Not directly applicable.
-
Hydroxylamine-O-sulfonic acid. Wikipedia. [Link]
-
Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. National Institutes of Health. [Link]
-
The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Vertex AI Search Result[8]. Not directly applicable.
-
Vertex AI Search Result[9]. Not directly applicable.
-
Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. ResearchGate. [Link]
-
Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
-
Site-selective amination and/or nitrilation via metal-free C(sp2)–C(sp3) cleavage of benzylic and allylic alcohols. Chemical Science (RSC Publishing). [Link]
-
Lactam. Wikipedia. [Link]
-
Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. Nanyang Technological University. [Link]
-
The Reaction of Hydroxylamine-O-sulfonic Acid with Ketones. ACS Publications. [Link]
-
Synthesis of γ-lactams. Organic Chemistry Portal. [Link]
-
Vertex AI Search Result[10]. Not directly applicable.
-
Vertex AI Search Result[11]. Not directly applicable.
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. National Institutes of Health. [Link]
-
Vertex AI Search Result[12]. Not directly applicable.
-
Vertex AI Search Result[13]. Not directly applicable.
-
Electrophilic amination. Wikipedia. [Link]
-
Vertex AI Search Result[14]. Not directly applicable.
-
Vertex AI Search Result[15]. Not directly applicable.
-
Vertex AI Search Result[16]. Not directly applicable.
-
Vertex AI Search Result[17]. Not directly applicable.
-
Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
-
Vertex AI Search Result[18]. Not directly applicable.
-
Vertex AI Search Result[19]. Not directly applicable.
-
Vertex AI Search Result[20]. Not directly applicable.
-
Vertex AI Search Result[21]. Not directly applicable.
-
Vertex AI Search Result[22]. Not directly applicable.
-
Reactions of Amides. Jack Westin. [Link]
-
Vertex AI Search Result[23]. Not directly applicable.
-
Vertex AI Search Result[24]. Not directly applicable.
-
Vertex AI Search Result[25]. Not directly applicable.
-
Vertex AI Search Result[26]. Not directly applicable.
-
Chemistry of Amides. LibreTexts Chemistry. [Link]
-
Vertex AI Search Result[27]. Not directly applicable.
-
Vertex AI Search Result[28]. Not directly applicable.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 3. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Catalytic synthesis of amines and N-containing heterocycles: amidate complexes for selective C-N and C-C bond-forming reactions. | UBC Chemistry [chem.ubc.ca]
- 7. Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Derivatives | MDPI [mdpi.com]
- 10. The Chemistry of Bridged Lactams and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand Enabled Pd(II)-Catalyzed γ-C(sp3)─H Lactamization of Native Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. shokubai.org [shokubai.org]
- 15. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
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Technical Support Center: Solvent Effects on 1-(Amino)-2-pyrrolidinone p-toluenesulfonate Reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. This guide is designed to provide practical, in-depth answers to common challenges encountered during its use, with a specific focus on how solvent selection critically impacts its reactivity. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs): The Essentials
This section addresses foundational questions about the reagent's nature and handling.
Q1: What exactly is 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and why is it supplied as a salt?
A: 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (CAS 924898-12-4) is a salt composed of a protonated 1-amino-2-pyrrolidinone cation and a p-toluenesulfonate (tosylate) anion.[1][2] The core reactant is the 1-amino-2-pyrrolidinone, which acts as a nucleophile via its terminal amino group.
It is supplied as a tosylate salt for several practical reasons:
-
Enhanced Stability: The free base, 1-amino-2-pyrrolidinone, can be less stable for long-term storage. Forming a salt with a strong acid like p-toluenesulfonic acid creates a more stable, crystalline solid that is easier to handle, weigh, and store.
-
Improved Handling: The salt form is typically a non-hygroscopic, free-flowing solid, which simplifies experimental setup compared to a potentially oily or volatile liquid free base.
-
Controlled Release: In the reaction mixture, the active nucleophile is typically generated in situ by the addition of a base, which deprotonates the ammonium salt. This allows for controlled introduction of the reactive species.
Q2: What is the role of the p-toluenesulfonate (tosylate) anion?
A: The tosylate anion primarily serves as a stable counter-ion. However, its properties are highly relevant to your reaction. Tosylate is the conjugate base of a very strong acid (p-toluenesulfonic acid, pKa ≈ -2.8), making it an exceptionally weak base and an excellent leaving group in its own right.[3] While it is not the leaving group in reactions where 1-amino-2-pyrrolidinone acts as a nucleophile, its stability and low basicity mean it is an "innocent" counter-ion that is unlikely to interfere with the desired reaction pathway.[4][5]
Q3: What are the primary safety considerations for this reagent?
A: While specific toxicological properties for this compound are not thoroughly investigated, it is structurally related to N-Methyl-2-pyrrolidinone (NMP), a common solvent with known reproductive toxicity.[6] Therefore, standard laboratory precautions are essential. Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) from your supplier for the most detailed and up-to-date information.
Troubleshooting Guide: Optimizing Reactivity Through Solvent Selection
Reactions involving ionic starting materials like 1-(Amino)-2-pyrrolidinone p-toluenesulfonate are profoundly influenced by the solvent. The solvent's role extends beyond simply dissolving the reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[7][8]
Problem 1: Low or No Reaction Yield
Q: My nucleophilic substitution reaction is sluggish or fails to proceed. I've added a base to deprotonate the salt, but the starting material is largely unreacted. Could the solvent be the problem?
A: Yes, this is a classic solvent-related issue. The problem likely stems from two interconnected factors: solubility and nucleophile availability.
-
Inadequate Solubility: For the reaction to occur, the deprotonated 1-amino-2-pyrrolidinone must be in solution to encounter the electrophile. If the salt or the free base has poor solubility in your chosen solvent, the effective concentration of the nucleophile is too low for the reaction to proceed at a reasonable rate.[9]
-
Solvation of the Nucleophile (Protic vs. Aprotic Effects): The nature of the polar solvent is critical.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They can solvate the anionic nucleophile (once formed) very effectively through hydrogen bonding.[9][10] This strong solvation creates a "solvent cage" around the nucleophile, stabilizing it and lowering its energy. While this helps with dissolution, it also blunts its reactivity, significantly slowing down reactions like Sₙ2.[11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They possess strong dipoles to dissolve ionic species but are incapable of hydrogen bonding with the nucleophile. They primarily solvate the cation (e.g., the counter-ion of the added base), leaving the nucleophile relatively "naked," unsolvated, and highly reactive.[12]
-
Solution Pathway:
-
Switch to a Polar Aprotic Solvent: For Sₙ2-type reactions, changing from a protic solvent like ethanol to a polar aprotic solvent like DMF or DMSO often leads to dramatic rate increases.[12][13]
-
Verify Solubility: Before running the reaction, perform a simple solubility test with your salt and the chosen solvent at the intended reaction temperature.
Problem 2: Appearance of Unwanted Side Products
Q: My reaction is producing a mixture of products, including what appears to be a product from the solvent itself reacting. How can I suppress this?
A: This indicates that your solvent may be acting as a competing nucleophile (solvolysis) or that the reaction conditions favor an alternative pathway (e.g., elimination over substitution).
-
Solvolysis: If you are using a nucleophilic protic solvent like methanol or water with a reactive electrophile (e.g., a primary alkyl halide), the solvent can compete with your intended nucleophile. This is especially problematic in Sₙ1 reactions, where a carbocation intermediate is formed that will readily react with any nucleophile present.
-
Elimination vs. Substitution: The choice of solvent can tip the balance between substitution (Sₙ2) and elimination (E2) pathways. Polar protic solvents can stabilize the transition state of Sₙ1/E1 reactions.[10][11] For Sₙ2/E2, increasing solvent polarity generally has a smaller effect, but the specific solvent-base interaction is key.
Solution Pathway:
-
Use a Non-Nucleophilic Solvent: Switch to a solvent that is less likely to participate in the reaction, such as acetonitrile, DMF, DMSO, or THF.
-
Control Basicity: Ensure the base used to deprotonate your starting material is appropriate. A bulky, non-nucleophilic base (e.g., DBU, DIPEA) can favor deprotonation without interfering. Using a strong, sterically hindered base in a polar aprotic solvent can sometimes favor elimination. Careful selection is required.
Problem 3: Inconsistent Reaction Rates and Reproducibility Issues
Q: I am running the same reaction under what I believe are identical conditions, but the time to completion varies significantly. Why?
A: This common issue in organic synthesis often points to subtle but critical variations in solvent quality.[14]
-
Trace Water Content: The most frequent culprit is water. Anhydrous conditions are crucial. Water can hydrolyze sensitive electrophiles, act as a competing nucleophile, or alter the solvent's polarity. Polar aprotic solvents are often hygroscopic and must be properly dried and stored.
-
Solvent Purity: Impurities in the solvent (e.g., acidic or basic residues from manufacturing or degradation) can catalyze side reactions or neutralize your reagents.
Solution Pathway:
-
Use Anhydrous Solvents: Always use freshly dried solvents or purchase high-quality anhydrous grade solvents. Store them under an inert atmosphere (e.g., nitrogen or argon) over molecular sieves.
-
Standardize Procedures: Ensure all reagents and glassware are scrupulously dried before use to maintain consistency.
Data & Protocols for the Application Scientist
Table 1: Properties of Common Solvents
Choosing a solvent requires balancing dissolving power with its effect on reactivity. This table provides a quick reference for common choices.
| Solvent | Dielectric Constant (ε) at 20°C | Type | Key Considerations |
| Water (H₂O) | 80.1 | Polar Protic | Excellent for dissolving salts, but highly nucleophilic and can severely hinder Sₙ2 reactions. |
| Methanol (MeOH) | 33.0 | Polar Protic | Good dissolving power, but can cause solvolysis and slows Sₙ2 rates by H-bonding.[12] |
| Ethanol (EtOH) | 24.5 | Polar Protic | Similar to methanol; a common choice but often suboptimal for Sₙ2 reactions. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic | Good dissolving power for many salts; less reactive than DMF/DMSO; excellent for promoting Sₙ2. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvent for Sₙ2 reactions; high boiling point. Must be purified to remove amine impurities. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Superb solvent for Sₙ2, strongly solvates cations.[12] High boiling point; can be difficult to remove. |
| Tetrahydrofuran (THF) | 7.6 | Moderately Polar Aprotic | Lower polarity, may not dissolve the salt well without a phase-transfer catalyst. Good for organometallics. |
| Dichloromethane (DCM) | 9.1 | Apolar Aprotic | Generally poor at dissolving salts; not recommended as the primary solvent for this reagent. |
Experimental Protocol 1: General Procedure for Nucleophilic Substitution
This protocol provides a template for reacting 1-Amino-2-pyrrolidinone p-toluenesulfonate with an electrophile (e.g., an alkyl halide, R-X).
Objective: To perform an Sₙ2 reaction to form R-NH-N(C₄H₆O).
Materials:
-
1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq)
-
Electrophile (R-X) (1.0 - 1.2 eq)
-
Non-nucleophilic base (e.g., DIPEA or K₂CO₃) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) via syringe to achieve a concentration of approximately 0.1-0.5 M.
-
Stirring: Stir the resulting suspension/solution at room temperature for 15-30 minutes to allow for the deprotonation of the ammonium salt.
-
Electrophile Addition: Add the electrophile (R-X, 1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Heat the reaction to the desired temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting electrophile is consumed.
-
Workup: Cool the reaction to room temperature. Quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Protocol 2: Rapid Solvent Screening
Objective: To empirically determine the optimal solvent for a new reaction.
Procedure:
-
Set up 4-6 small reaction vials, each with a stir bar.
-
To each vial, add an identical amount of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, the chosen base, and the electrophile.
-
To each vial, add a different anhydrous solvent from Table 1 (e.g., Vial 1: MeCN, Vial 2: DMF, Vial 3: DMSO, Vial 4: THF).
-
Place all vials in a heating block at the same temperature.
-
Take a small aliquot from each vial at set time points (e.g., 1h, 4h, 12h) and analyze by TLC or LC-MS to compare the rate of product formation versus starting material consumption.
-
The solvent that provides the cleanest conversion in the shortest time is the optimal choice for scale-up.
Visualized Workflows and Concepts
Diagrams generated using Graphviz to illustrate key decision-making processes and chemical principles.
Caption: Troubleshooting flowchart for reactivity issues.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
Sources
- 1. 1-(AMino)-2-pyrollidinone p-toluenesulfonate | 924898-12-4 [chemicalbook.com]
- 2. 924898-12-4|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Why is the tosylate anion a good leaving group? - askIITians [askiitians.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. users.wfu.edu [users.wfu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Methods for 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
For researchers, scientists, and drug development professionals, the robust and accurate analytical characterization of pharmaceutical intermediates is paramount. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a key building block in various synthetic pathways, presents a unique analytical challenge due to its nature as a salt composed of a non-chromophoric, polar cation and a strongly UV-active aromatic anion. This guide provides an in-depth comparison of the primary analytical techniques suitable for the comprehensive analysis of this compound, moving beyond mere protocols to explain the fundamental causality behind methodological choices. Our focus is on establishing self-validating systems that ensure data integrity and reproducibility.
Understanding the Analyte: A Tale of Two Moieties
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is an ionic compound formed by the protonation of the amino group on 1-amino-2-pyrrolidinone by p-toluenesulfonic acid (pTSA). This duality governs the selection of analytical methodologies.
-
1-(Amino)-2-pyrrolidinone (Cation): A small, polar, and non-volatile molecule. It lacks a significant chromophore, making direct UV detection challenging.
-
p-Toluenesulfonate (Anion): A strong organic acid with a benzene ring, making it an excellent chromophore for UV detection.[1] Its presence is often a double-edged sword; it is a useful counter-ion but can also lead to the formation of potentially genotoxic alkylated impurities if residual alcohols are present in the manufacturing process.[2][3]
Therefore, a comprehensive analytical strategy must be capable of quantifying the intact salt, identifying and quantifying each ionic component, and screening for process-related impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification and Purity
High-Performance Liquid Chromatography with UV detection (HPLC-UV) stands out as the preferred and most robust method for the routine analysis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.[2] Its suitability stems from its ability to handle non-volatile, ionic compounds without the need for derivatization.
The "Why": Causality in HPLC Method Design
The primary analytical approach leverages the p-toluenesulfonate anion as the quantifiable entity. The underlying principle is that in a pure salt, the stoichiometric ratio between the cation and anion is 1:1. By quantifying the anion, we can accurately infer the concentration of the entire salt.
-
Column Selection: A reversed-phase C18 column (e.g., Inertsil ODS-3V, 250 x 4.6mm, 5µm) is the logical first choice.[3][4] The non-polar stationary phase provides retention for the aromatic tosylate anion through hydrophobic interactions. While the polar pyrrolidinone cation will have minimal retention, the goal is to achieve a sharp, well-resolved peak for the tosylate.
-
Mobile Phase Strategy: A gradient elution using an acidified aqueous buffer and an organic modifier (e.g., acetonitrile) is critical.
-
Acidification (e.g., 0.1-0.2% Ortho-phosphoric or Formic Acid): This is non-negotiable. The acid serves two purposes: 1) It maintains the p-toluenesulfonate in its anionic form for consistent interaction with the stationary phase, and 2) It suppresses the ionization of residual silanol groups on the silica-based column, preventing peak tailing and improving peak shape.
-
Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient (e.g., increasing acetonitrile concentration over time) ensures that any less polar impurities are effectively eluted from the column, providing a complete impurity profile.[4]
-
-
Detection: UV detection is ideal due to the strong absorbance of the p-toluenesulfonate anion. A wavelength around 225 nm is typically effective for capturing the benzene ring's absorbance while minimizing interference from the mobile phase.[5]
Experimental Workflow & Protocol: HPLC-UV
The following workflow represents a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing correctly before any sample analysis.
Caption: HPLC-UV workflow for purity and assay determination.
Detailed Protocol: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V (250 x 4.6mm), 5µm particle size.[3][4]
-
Mobile Phase A: 0.1% Ortho-phosphoric acid in HPLC-grade water.[5]
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
Flow Rate: 1.5 mL/min.[4]
-
Gradient Program: 35% B at 0 min, ramp to 65% B at 10 min, hold at 65% B until 15 min, return to 35% B at 16 min, and re-equilibrate until 25 min.[4]
-
Column Temperature: 27 °C.[5]
-
Detection Wavelength: 225 nm.[5]
-
Injection Volume: 20 µL.
-
-
Solution Preparation:
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh ~25 mg of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 20 minutes.
-
Perform the System Suitability Test (SST) by making five replicate injections of the Standard Solution.
-
Verify SST criteria: The relative standard deviation (%RSD) of the peak area for the p-toluenesulfonate peak should be ≤ 2.0%. The USP tailing factor should be ≤ 1.5.
-
If SST passes, inject the diluent as a blank to ensure no carryover or system contamination.
-
Inject the Standard and Sample solutions for analysis.
-
Alternative and Complementary Analytical Methods
While HPLC-UV is the primary method, a comprehensive characterization often requires orthogonal techniques to confirm identity and assess different quality attributes.
Gas Chromatography (GC)
Direct analysis of the intact salt by GC is not feasible due to its non-volatile nature. GC is fundamentally designed for thermally stable and volatile compounds.[6] However, GC-FID (Flame Ionization Detector) can be an excellent method for analyzing volatile organic impurities , such as residual solvents (e.g., methanol, ethanol) that may be present from the manufacturing process.[6][7]
-
Why it's used: To quantify impurities that HPLC may not be suitable for.
-
Why it's not primary: Requires derivatization to analyze the main component, adding complexity and potential sources of error.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unequivocal structural identification and confirmation . It provides detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: This technique would confirm the presence and ratio of both the 1-amino-2-pyrrolidinone and p-toluenesulfonate moieties.
-
Expected Signals for p-Toluenesulfonate: A singlet for the methyl group (~2.4 ppm) and two doublets in the aromatic region (7-8 ppm).[8]
-
Expected Signals for 1-Amino-2-pyrrolidinone: Multiplets corresponding to the three sets of methylene protons in the pyrrolidinone ring.
-
-
Causality: The integration of the signals (the area under the peaks) should correspond to the number of protons, confirming the 1:1 stoichiometric ratio of the cation and anion in a pure sample. This makes NMR a powerful tool for quantitative analysis (qNMR) when using a certified internal standard.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled specificity and sensitivity .[9]
-
Why it's used:
-
Mass Confirmation: It directly measures the mass-to-charge ratio (m/z) of the ions, confirming the identity of both the cation and anion. Expected m/z values would be ~101.1 for the protonated 1-amino-2-pyrrolidinone [M+H]⁺ and ~171.0 for the p-toluenesulfonate anion [M-H]⁻.
-
Trace Impurity Analysis: LC-MS is exceptionally sensitive, making it the method of choice for detecting and quantifying trace-level impurities, especially genotoxic impurities like alkyl sulfonates, which may not be detectable by UV.[2][9]
-
-
Workflow:
Caption: Generalized workflow for LC-MS analysis.
Method Comparison Summary
The choice of analytical technique is dictated by the specific question being asked. The table below provides a comparative summary to guide the researcher.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Purity, Assay, and Quantification of main component and UV-active impurities. | Robust, reproducible, widely available, excellent for quantitative analysis of the salt via its counter-ion. | Indirect quantification of the cation; lower sensitivity compared to MS; requires a chromophore. |
| GC-FID | Analysis of volatile organic impurities (e.g., residual solvents). | High resolution for volatile compounds; robust detection with FID. | Not suitable for the direct analysis of the non-volatile salt; requires derivatization for non-volatile analytes.[6] |
| NMR | Unambiguous structural identification and confirmation; Quantitative analysis (qNMR). | Provides detailed structural information; can confirm stoichiometric ratios; primary method for structure elucidation. | Lower sensitivity than MS; requires higher sample concentration; expensive instrumentation. |
| LC-MS | Trace-level impurity identification and quantification; Mass confirmation. | Highly sensitive and specific; can detect non-chromophoric impurities; provides molecular weight information.[9][10] | More complex instrumentation; quantification can be more variable than HPLC-UV without proper standards. |
Conclusion and Recommendations
For the comprehensive analysis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a multi-faceted approach is essential.
-
For routine quality control (purity and assay): A validated HPLC-UV method is the most practical, reliable, and efficient choice. It provides the necessary quantitative performance for release testing.
-
For reference standard characterization and structural confirmation: NMR spectroscopy is indispensable for verifying the identity and integrity of the molecule.
-
For impurity profiling and investigation of trace components: LC-MS is the superior technique, offering the sensitivity and specificity required to detect and identify unknown or low-level impurities, including potentially genotoxic ones.[2]
-
For process control: GC-FID should be employed to monitor and control residual volatile solvents from the manufacturing process.
By understanding the strengths and limitations of each technique and the chemical nature of the analyte itself, researchers can design a robust, scientifically sound, and self-validating analytical strategy to ensure the quality and consistency of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
References
-
Journal of Chemical and Pharmaceutical Research, 2012, 4(1):483-490 - JOCPR. [Link]
-
U.S. Food and Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Agilent Technologies. Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
-
ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]
-
ResearchGate. (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]
-
PubMed. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. [Link]
-
National Institutes of Health (NIH). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of p-Toluenesulfonic acid. [Link]
-
SpringerLink. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. [Link]
-
National Institutes of Health (NIH). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Sciensano. Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. [Link]
-
ResearchGate. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. [Link]
-
Wiley-VCH. Mass Spectrometry of Amino Acids and Proteins. [Link]
-
Occupational Safety and Health Administration (OSHA). N-Methyl-2-pyrrolidinone Method number: PV2043. [Link]
-
ResearchGate. NMR spectra of the initial NMP solution (a) and the solution NMP/C 60 (b). [Link]
-
NIST WebBook. 2-Pyrrolidinone, 1-ethenyl-. [Link]
-
PubMed. Gas chromatography-mass spectrometry analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in urine and feces. [Link]
- Google Patents. Methods for quantifying n-methyl-2-pyrrolidone.
-
National Institutes of Health (NIH). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. [Link]
-
ResearchGate. Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine using liquid chromatography-electrospray tandem mass spectrometry. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. osha.gov [osha.gov]
- 8. p-Toluenesulfonic acid(104-15-4) 1H NMR [m.chemicalbook.com]
- 9. fda.gov [fda.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-Aminopyrrolidin-2-one Tosylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. 1-aminopyrrolidin-2-one tosylate, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Its purity can directly impact the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-aminopyrrolidin-2-one tosylate, offering experimentally-backed insights and protocols.
The Analytical Challenge: Polarity and Lack of a Strong Chromophore
1-aminopyrrolidin-2-one is a polar compound, which presents a significant hurdle for traditional reversed-phase HPLC (RP-HPLC) methods using standard C18 columns. Such compounds often exhibit poor retention, leading to elution near the solvent front and inadequate separation from polar impurities. Furthermore, the molecule lacks a strong UV-absorbing chromophore, making sensitive detection challenging. The tosylate counter-ion, while providing crystallinity and stability to the API, also needs to be considered in the analytical method development.
Proposed Primary Method: Reversed-Phase HPLC with a Polar-Embedded Column
To address the challenges of analyzing 1-aminopyrrolidin-2-one tosylate, a robust RP-HPLC method utilizing a polar-embedded stationary phase is proposed. These columns have a polar group embedded near the silica surface, which promotes retention of polar analytes even under highly aqueous mobile phase conditions.
Justification of Method Parameters
The selection of each parameter in this HPLC method is critical for achieving a reliable and reproducible purity analysis.
-
Stationary Phase: A polar-embedded C18 column (e.g., Waters Acquity UPLC BEH C18) is chosen to enhance the retention of the polar 1-aminopyrrolidin-2-one. The polar-embedding provides a different selectivity compared to standard C18 phases and reduces the risk of "phase collapse" with highly aqueous mobile phases.
-
Mobile Phase: A simple mobile phase of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is proposed. The acidic pH ensures that the primary amine of 1-aminopyrrolidin-2-one is protonated, leading to more consistent retention. The phosphate buffer provides good buffering capacity in this pH range.
-
Detection: Due to the weak UV absorbance of the analyte, detection at a low wavelength (e.g., 210 nm) is necessary to achieve adequate sensitivity for both the main component and potential impurities.
-
Gradient Elution: A gradient elution is employed to ensure that any less polar impurities, potentially arising from the synthesis or degradation, are eluted from the column in a reasonable time frame, providing a comprehensive purity profile.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Polar-embedded C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the 1-aminopyrrolidin-2-one tosylate sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
Caption: Experimental workflow for the HPLC analysis of 1-aminopyrrolidin-2-one tosylate.
Alternative Method: Hydrophilic Interaction Chromatography (HILIC)
For highly polar compounds that are poorly retained even on polar-embedded RP columns, Hydrophilic Interaction Chromatography (HILIC) presents a powerful alternative.[1] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Comparison of RP-HPLC and HILIC
| Feature | Proposed RP-HPLC Method | HILIC Method |
| Stationary Phase | Polar-embedded C18 (non-polar with polar modification) | Bare silica or polar bonded phase (e.g., amide, diol) |
| Mobile Phase | High aqueous content | High organic content (typically >70% acetonitrile) |
| Retention Mechanism | Primarily hydrophobic interactions | Partitioning into a water-enriched layer on the stationary phase surface |
| Advantages | Robust, well-understood, good for a range of polarities | Excellent retention for very polar compounds, compatible with MS |
| Disadvantages | May still have limited retention for extremely polar analytes | Can have longer equilibration times, sensitive to water content |
Experimental Protocol: HILIC Method
Instrumentation:
-
Same as the RP-HPLC method.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amide-based HILIC column, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH 3.0 |
| Gradient | 0-5 min: 95% A; 5-20 min: 95-70% A; 20-25 min: 70% A; 25.1-30 min: 95% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 5 µL |
Sample Preparation:
-
Accurately weigh and dissolve the 1-aminopyrrolidin-2-one tosylate sample in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a final concentration of approximately 1 mg/mL. Note: The sample diluent should have a high organic content to be compatible with the HILIC mobile phase.
Method Validation: A Trustworthy and Self-Validating System
A developed analytical method is only as reliable as its validation. The proposed RP-HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][3][4]
Key Validation Parameters
The validation protocol must encompass the following key parameters:[5]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of a known amount of analyte spiked into a placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[6][7][8] The sample of 1-aminopyrrolidin-2-one tosylate should be subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The stressed samples are then analyzed by the proposed HPLC method to demonstrate that the degradation products are well-separated from the main peak and from each other.
Caption: The logical flow of the HPLC method validation process.
Potential Impurities
A thorough understanding of potential impurities is crucial for developing a specific and stability-indicating HPLC method. For 1-aminopyrrolidin-2-one tosylate, impurities can originate from the starting materials, by-products of the synthesis, or degradation. Potential impurities could include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Ring-opened products: Hydrolysis of the lactam ring can lead to the formation of 4-aminobutanoic acid derivatives.
-
Oxidative degradation products: The amino group is susceptible to oxidation.
-
Polymers: Self-condensation of the molecule under certain conditions.
The developed HPLC method should be capable of separating these potential impurities from the main component.
Conclusion
The purity analysis of 1-aminopyrrolidin-2-one tosylate requires a well-developed and validated HPLC method that can overcome the challenges associated with its polar nature. The proposed RP-HPLC method using a polar-embedded column offers a robust and reliable approach. For highly polar impurities or as a confirmatory method, HILIC provides an excellent alternative. Adherence to ICH guidelines for method validation is essential to ensure the trustworthiness and scientific integrity of the analytical results, ultimately contributing to the development of safe and effective pharmaceuticals.
References
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ICH Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
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United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]
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Waters. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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Scribd. USP-NF 621 Chromatography. [Link]
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USP-NF. <621> Chromatography. [Link]
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ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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uspbpep.com. 2.2.46. Chromatographic separation techniques. [Link]
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European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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European Medicines Agency. ICH guideline Q14 on analytical procedure development. [Link]
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ICH. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
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National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]
-
LCGC International. Are You Sure You Understand USP <621>?. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. THE ICH GUIDELINES IN PRACTICE: FORCED DEGRADATION STUDIES OF DORIPENEM BY AN LC-MS COMPATIBLE RP-HPLC METHOD. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For researchers and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge due to its salt-like nature, combining a heterocyclic amine with an aromatic sulfonic acid. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the comprehensive characterization of this compound, grounded in experimental data and field-proven insights.
The Analytical Imperative: Why a Multi-Technique Approach is Crucial
While NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure, a holistic analytical approach is essential for a complete and unambiguous characterization. This guide will delve into the nuances of NMR analysis for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and objectively compare its utility against other common analytical methods, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS).
I. Unraveling the Structure with NMR Spectroscopy
NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, both ¹H and ¹³C NMR are indispensable.
A. Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is expected to be a composite of the signals from both the 1-amino-2-pyrrolidinone cation and the p-toluenesulfonate anion. The protonation of the amino group will influence the chemical shifts of the adjacent protons in the pyrrolidinone ring.
1-(Amino)-2-pyrrolidinone moiety:
-
-CH₂- (C3 and C4): These methylene protons are expected to appear as multiplets in the range of 1.8-2.5 ppm.
-
-CH₂- (C5): The methylene protons adjacent to the carbonyl group will be deshielded and are predicted to resonate as a triplet around 3.2-3.6 ppm.
-
-NH₂: The protons of the amino group, now likely protonated to -NH₃⁺, will likely appear as a broad singlet at a downfield chemical shift, potentially in the range of 7.0-9.0 ppm, and its exact position will be highly dependent on the solvent and concentration.
p-Toluenesulfonate moiety:
-
-CH₃: The methyl protons will give rise to a sharp singlet around 2.3 ppm.[1]
-
Aromatic protons: The four aromatic protons will exhibit an AA'BB' splitting pattern, with two doublets. The protons ortho to the sulfonate group are expected around 7.5-7.8 ppm, while the protons meta to the sulfonate group will appear around 7.1-7.3 ppm.[1]
B. Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
1-(Amino)-2-pyrrolidinone moiety:
-
-C=O (C2): The carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 170-180 ppm.[2]
-
-CH₂- carbons (C3, C4, C5): These aliphatic carbons will resonate in the range of 20-50 ppm.
p-Toluenesulfonate moiety:
-
Aromatic carbons: The aromatic carbons will show four distinct signals in the range of 125-145 ppm. The carbon bearing the methyl group and the carbon attached to the sulfur atom will have characteristic chemical shifts.[1]
-
-CH₃: The methyl carbon will appear as a signal around 21 ppm.[1]
C. Experimental Protocol for NMR Analysis
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.
Sample Preparation:
-
Accurately weigh 10-20 mg of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing labile protons.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration, but 16-64 scans are usually sufficient.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
D. Visualizing the NMR Workflow
Caption: Workflow for NMR analysis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
II. Comparative Analysis with Alternative Techniques
While NMR provides the structural backbone, other techniques offer complementary and confirmatory data.
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, and stereochemistry. | Unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration.[3] |
| FT-IR Spectroscopy | Presence of functional groups (e.g., C=O, N-H, S=O). | Fast, simple, and inexpensive. | Provides limited structural information, not suitable for complex mixtures.[4][5] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample requirement. | Isomeric and isobaric compounds can be difficult to distinguish, provides limited structural information on its own.[3][5] |
A. FT-IR Spectroscopy: A Functional Group Fingerprint
FT-IR spectroscopy is an excellent first-pass technique to confirm the presence of key functional groups. For 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, the IR spectrum would be expected to show characteristic absorption bands:
-
~3400-3200 cm⁻¹: N-H stretching vibrations of the amino group.
-
~1680 cm⁻¹: C=O stretching vibration of the lactam carbonyl group.
-
~1200-1120 cm⁻¹ and ~1040-1010 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonate group.
-
~1600 and ~1475 cm⁻¹: C=C stretching vibrations of the aromatic ring.
While FT-IR can confirm the presence of these functional groups, it cannot provide detailed information about their connectivity or the overall molecular structure.
B. Mass Spectrometry: Confirming Molecular Weight
Mass spectrometry is a powerful tool for determining the molecular weight of a compound. For 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, which has a molecular weight of 272.32 g/mol , a high-resolution mass spectrum would show a molecular ion peak corresponding to this mass.[6] Fragmentation patterns could also provide some structural information, but interpretation can be complex for a salt.
III. A Self-Validating System: The Power of Integration
The true strength of a comprehensive analytical approach lies in the integration of data from multiple techniques. The proposed structure from NMR can be validated by the functional groups identified by FT-IR and the molecular weight confirmed by mass spectrometry. This integrated approach forms a self-validating system, providing a high degree of confidence in the structural assignment.
IV. Conclusion: A Holistic Perspective for Drug Development
For researchers and drug development professionals, a deep understanding of the analytical tools at their disposal is paramount. While NMR spectroscopy is the cornerstone for the definitive structural elucidation of molecules like 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, its power is magnified when used in concert with other techniques such as FT-IR and mass spectrometry. This integrated, multi-technique approach ensures the highest level of scientific integrity and provides the robust, reliable data necessary for advancing pharmaceutical research and development.
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Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). [Link]
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SpectraBase. 1-(3-aminopropyl)-2-pyrrolidinone - Optional[13C NMR] - Spectrum. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
ResearchGate. IR spectrum of 1-amino pyrrolidine-2-one. [Link]
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PubMed. 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation and sensitive detection of chiral carboxylic acids by LC/ESI-MS/MS. [Link]
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A Comparison of FTNMR and FTIR Techniques. [Link]
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The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... [Link]
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OUCI. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
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A Comparative Guide to the Mass Spectrometric Analysis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For researchers, scientists, and drug development professionals, the precise and accurate characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust analytical science. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a key building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge as an organic salt. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for its characterization, juxtaposed with alternative analytical techniques, and is supported by established experimental data and protocols.
Introduction to 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and its Analytical Imperatives
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is an organic salt comprised of the 1-(amino)-2-pyrrolidinone cation and the p-toluenesulfonate anion. The pyrrolidinone moiety is a common scaffold in medicinal chemistry, and its purity and structural integrity are critical for the desired pharmacological activity of the final drug product. The p-toluenesulfonate counter-ion is often introduced to improve the crystallinity and handling properties of the parent amine.
The analytical goal is to confirm the identity and purity of both the cationic and anionic components of the salt. Mass spectrometry, with its high sensitivity and specificity, is a powerful tool for this purpose. This guide will focus on electrospray ionization (ESI) as the most suitable technique for analyzing this pre-ionized, polar organic salt.
Mass Spectrometry of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate: A Mechanistic Approach
As 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is an organic salt, it exists in a dissociated or partially dissociated state in solution. Electrospray ionization (ESI) is the ionization technique of choice as it gently transfers pre-existing ions from the solution phase to the gas phase with minimal fragmentation, a process often referred to as "soft ionization"[1].
Expected Mass Spectrum
In a typical ESI-MS experiment, the analysis would be conducted in both positive and negative ion modes to detect the cation and anion separately.
-
Positive Ion Mode: The protonated 1-(amino)-2-pyrrolidinone cation, [C₄H₈N₂O + H]⁺, is expected to be the most prominent ion. The monoisotopic mass of 1-(amino)-2-pyrrolidinone is 100.0637 g/mol , so the protonated molecule [M+H]⁺ would be observed at m/z 101.0715.
-
Negative Ion Mode: The p-toluenesulfonate anion, [C₇H₇SO₃]⁻, would be detected. The monoisotopic mass of p-toluenesulfonic acid is 172.0194 g/mol , so the deprotonated molecule [M-H]⁻ would be observed at m/z 171.0119[2].
The following diagram illustrates the expected ionization process in an ESI source.
Caption: ESI-MS analysis of the organic salt.
Fragmentation Patterns: Elucidating the Structure
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ions, providing structural confirmation. The fragmentation pathways are predictable based on the chemical structure of the ions.
The fragmentation of N-amino heterocyclic compounds can proceed through several pathways, including ring opening and cleavage of side chains. For the protonated 1-(amino)-2-pyrrolidinone, key fragmentation pathways are expected to involve the loss of small neutral molecules.
Caption: Predicted fragmentation of the cation.
The fragmentation of the p-toluenesulfonate anion is well-characterized. The primary fragmentation involves the loss of sulfur dioxide (SO₂) or the methyl radical (•CH₃).
Caption: Predicted fragmentation of the anion.
Experimental Protocol: LC-MS/MS Analysis
A robust and reproducible LC-MS/MS method is crucial for the quantitative analysis and quality control of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
Sample Preparation
-
Accurately weigh approximately 10 mg of the 1-(Amino)-2-pyrrolidinone p-toluenesulfonate standard.
-
Dissolve in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions for calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the compound from potential impurities.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive and Negative switching or separate injections.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS/MS Transitions:
-
Positive Mode (Cation): Precursor ion m/z 101.1 → Product ions m/z 70.0, 72.1, 55.1.
-
Negative Mode (Anion): Precursor ion m/z 171.0 → Product ions m/z 107.0, 156.0.
-
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive analytical characterization often involves orthogonal techniques to provide a complete picture of the compound's identity, purity, and structure.
| Technique | Information Provided | Advantages | Limitations |
| LC-MS/MS | Molecular weight of cation and anion, structural information from fragmentation, high sensitivity for impurity profiling. | High sensitivity and specificity, suitable for complex matrices, provides structural information. | Destructive technique, ionization efficiency can vary between compounds. |
| NMR Spectroscopy | Detailed structural information, confirmation of atom connectivity, stereochemistry, and quantification without a standard of the same compound (qNMR). | Non-destructive, provides unambiguous structural elucidation, excellent for quantification.[3][4] | Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for mixtures.[3][5] |
| FTIR Spectroscopy | Information about functional groups present in the molecule. | Non-destructive, rapid analysis, provides a unique fingerprint for the compound. | Limited structural information, not ideal for complex mixtures. |
| Chiral HPLC | Separation and quantification of enantiomers. | Essential for determining enantiomeric purity.[6] | Requires specialized chiral columns and method development. |
The following diagram outlines a decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for analytical techniques.
Conclusion: An Integrated Analytical Approach
The comprehensive characterization of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate necessitates a multi-faceted analytical strategy. While LC-MS/MS stands out for its sensitivity and specificity in identifying and quantifying the cationic and anionic components, its true power is realized when integrated with orthogonal techniques. NMR spectroscopy provides unparalleled detail for structural confirmation, and chiral HPLC is indispensable for ensuring the correct stereochemistry, a critical parameter in drug development. By understanding the principles, fragmentation pathways, and comparative strengths of each technique, researchers can design robust analytical methods that ensure the quality, safety, and efficacy of pharmaceutical products.
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ResearchGate. (n.d.). A) Mass spectrum of p-toluenesulfonic acid (Mmonoiso = 172.0194 Da)... Retrieved from [Link]
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PubMed. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. Retrieved from [Link]
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PubMed. (2024). Multi-spectroscopic characterization of organic salt components in medicinal plant. Retrieved from [Link]
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NIST. (n.d.). (S)-(-)-1-Amino-2-(methoxymethyl)-pyrrolidine. Retrieved from [Link]
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PMC. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
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PubMed. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Retrieved from [Link]
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A Comparative Guide to Amine Sources in Modern Synthesis: Spotlight on 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
In the landscape of pharmaceutical and fine chemical synthesis, the introduction of a nitrogen atom to create amines is a cornerstone transformation. The choice of the amine source for this critical step can profoundly impact reaction efficiency, product purity, safety, and overall process scalability. This guide provides an in-depth comparison of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate with other conventional amine sources, supported by established chemical principles and representative experimental protocols. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic challenges.
Introduction: The Critical Role of the Amine Source
The synthesis of primary, secondary, and tertiary amines is fundamental in organic chemistry, with these moieties being prevalent in a vast array of bioactive molecules and functional materials.[1] Reductive amination, a reaction that converts a carbonyl group to an amine via an imine intermediate, stands out as a widely utilized and versatile method for this purpose.[2][3] The success of a reductive amination protocol is intrinsically linked to the nature of the amine source employed.
Traditionally, ammonia has been the most direct and atom-economical source for introducing a primary amine functionality.[4] However, its gaseous nature and challenging handling requirements have spurred the development of "ammonia surrogates" – more manageable reagents that deliver the desired amino group.[4] Among these, 1-(Amino)-2-pyrrolidinone p-toluenesulfonate has emerged as a promising alternative, offering a unique combination of stability, reactivity, and handling advantages.
This guide will delve into a comparative analysis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate against established amine sources, namely ammonia (and its salts), and representative primary and secondary amines. The comparison will be framed around a common and synthetically important reaction: the reductive amination of a ketone.
The Contenders: A Profile of Amine Sources
1-(Amino)-2-pyrrolidinone p-toluenesulfonate
1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a stable, crystalline solid.[5][6][7][8] The tosylate salt form enhances its stability and ease of handling compared to the free base. The core of its utility lies in the N-amino functionality, which can be readily transferred in chemical reactions.
Key Features:
-
Solid and Stable: As a salt, it is a non-volatile solid, simplifying weighing and dispensing, and reducing inhalation risks.[5][6][7][8]
-
Ammonia Surrogate: It serves as a convenient source of a primary amino group, circumventing the need for gaseous ammonia.
-
Potential for Unique Reactivity: The pyrrolidinone scaffold may influence the steric and electronic environment of the amino group, potentially leading to altered selectivity in certain reactions.
Ammonia and Ammonium Salts
Ammonia (NH₃) is the simplest amine and the most direct precursor for primary amines.[4] Due to its gaseous state at room temperature, it is often used in the form of its aqueous solution (ammonium hydroxide) or as ammonium salts like ammonium acetate or ammonium chloride, which are more convenient to handle in a laboratory setting.[9][10]
Key Features:
-
High Atom Economy: As the direct source of -NH₂, it is highly atom-efficient.
-
Handling Challenges: Gaseous ammonia is toxic, corrosive, and requires specialized equipment for safe handling.[1][5][11] Aqueous solutions have high vapor pressure and a pungent odor.
-
Reactivity Profile: Ammonium salts are generally less reactive than free ammonia and often require forcing conditions or specific activators to drive reactions to completion.[10][12]
Primary and Secondary Amines
Alkyl and aryl primary (R-NH₂) and secondary (R₂-NH) amines are fundamental building blocks for the synthesis of more complex secondary and tertiary amines, respectively.[13] They are available in a vast array of structures, allowing for the introduction of diverse functionalities.
Key Features:
-
Structural Diversity: A wide range of primary and secondary amines are commercially available, enabling the synthesis of a broad spectrum of target molecules.
-
Variable Physical States: Depending on their molecular weight, they can be gases, liquids, or solids, with varying handling requirements.[13]
-
Potential for Over-Alkylation: In certain reactions, primary and secondary amines can undergo multiple alkylations, leading to product mixtures.[14]
Comparative Performance in Reductive Amination: A Representative Study
To provide a tangible comparison, we will consider the reductive amination of a model substrate, cyclohexanone, to yield the corresponding primary, secondary, or tertiary amine. This reaction is a staple in synthetic organic chemistry and serves as an excellent platform to highlight the practical differences between the amine sources.
General Reaction Mechanism
The reductive amination process generally proceeds through two key steps:
-
Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine or ammonia) or an iminium ion (from a secondary amine).[3]
-
Reduction: A reducing agent, typically a borohydride derivative, delivers a hydride to the electrophilic carbon of the imine or iminium ion, yielding the final amine product.[3]
Caption: General mechanism of reductive amination.
Experimental Protocols and Expected Outcomes
The following are representative, detailed protocols for the reductive amination of cyclohexanone with different amine sources. These protocols are designed to be self-validating, with clear steps and rationales for the chosen reagents and conditions.
Note: The yields and reaction times presented in the comparative data table are illustrative and based on typical outcomes reported in the literature for similar transformations. Direct, side-by-side comparative studies are limited.[3]
Experimental Protocol 1: Reductive Amination with 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
-
Objective: To synthesize N-(cyclohexyl)-1-amino-2-pyrrolidinone.
-
Rationale: This protocol utilizes the solid, stable 1-(Amino)-2-pyrrolidinone p-toluenesulfonate as the amine source. Sodium triacetoxyborohydride (STAB) is chosen as the reducing agent due to its mildness and high selectivity for imines over ketones.[15] Dichloroethane (DCE) is a common solvent for STAB reactions.[16]
-
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in 1,2-dichloroethane (DCE), add 1-(Amino)-2-pyrrolidinone p-toluenesulfonate (1.1 equiv).
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Experimental Protocol 2: Reductive Amination with Ammonium Acetate (Ammonia Surrogate)
-
Objective: To synthesize cyclohexylamine (a primary amine).
-
Rationale: Ammonium acetate serves as a more manageable source of ammonia than the gas itself. Sodium cyanoborohydride (NaBH₃CN) is a classic reducing agent for reductive aminations, particularly effective at a slightly acidic pH which is established by the ammonium acetate.[17] Methanol is a suitable solvent.
-
Procedure:
-
Dissolve cyclohexanone (1.0 equiv) and ammonium acetate (3.0 equiv) in methanol.
-
Add sodium cyanoborohydride (1.2 equiv) portion-wise, ensuring the temperature is maintained below 25 °C.
-
Stir the reaction at room temperature and monitor by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, carefully acidify the mixture with aqueous HCl to decompose the excess borohydride (Caution: HCN gas may be evolved. Perform in a well-ventilated fume hood).
-
Make the solution basic with aqueous NaOH and extract with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by distillation or column chromatography.
-
Experimental Protocol 3: Reductive Amination with a Primary Amine (Benzylamine)
-
Objective: To synthesize N-benzylcyclohexylamine (a secondary amine).
-
Rationale: This protocol demonstrates the synthesis of a secondary amine using a primary amine. A two-step, one-pot procedure is often preferred when using the less selective but more cost-effective sodium borohydride (NaBH₄) to avoid reduction of the starting ketone.[18] The imine is formed first, followed by the addition of the reducing agent.
-
Procedure:
-
To a solution of cyclohexanone (1.0 equiv) in methanol, add benzylamine (1.05 equiv).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by the addition of water.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography.
-
Comparative Data Summary
| Amine Source | Product Type | Typical Yield (%) | Typical Reaction Time (h) | Handling & Safety Considerations |
| 1-(Amino)-2-pyrrolidinone p-toluenesulfonate | Substituted Primary Amine | 80-95 | 4-12 | Solid, stable, easy to handle; low toxicity.[5][6][7][8] |
| Ammonium Acetate | Primary Amine | 60-80 | 12-24 | Solid, but can be hygroscopic; potential for HCN evolution during workup with NaBH₃CN.[10] |
| Ammonia (gas) | Primary Amine | Variable | Variable | Toxic, corrosive gas; requires specialized equipment and handling procedures.[1][5][11] |
| Primary Amine (e.g., Benzylamine) | Secondary Amine | 85-95 | 2-6 | Liquid, handle in a fume hood; potential for over-alkylation in some reaction types.[14] |
| Secondary Amine (e.g., Pyrrolidine) | Tertiary Amine | 90-98 | 1-4 | Liquid, handle in a fume hood; generally high reactivity. |
In-Depth Analysis and Mechanistic Rationale
The Advantage of Pre-formed Salts: A Safety and Convenience Perspective
The use of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and other amine salts like ammonium acetate offers a significant advantage in terms of safety and handling over gaseous amines like ammonia.[10] Gaseous ammonia poses inhalation hazards and requires robust containment infrastructure.[1][5][11] In contrast, crystalline salts are non-volatile, easy to weigh and transfer, and generally have a lower toxicity profile.[10] This simplifies the experimental setup and reduces the risk of accidental exposure, a critical consideration in both academic and industrial research environments.
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A Comparative Guide to the Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate: An Evaluation of Yield and Practicality
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a valuable building block, and its synthesis with high yield and purity is of significant interest. This guide provides an in-depth comparison of common synthetic methodologies for this compound, supported by experimental data and procedural insights to aid in laboratory-scale production.
Introduction
1-(Amino)-2-pyrrolidinone p-toluenesulfonate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The pyrrolidinone core is a privileged scaffold in medicinal chemistry, and the primary amino group offers a versatile handle for further functionalization. The p-toluenesulfonate (tosylate) salt form often improves the handling, stability, and crystallinity of the parent amine, facilitating purification and storage. This guide will compare two primary synthetic routes to the key intermediate, 1-amino-2-pyrrolidinone, followed by the straightforward formation of its tosylate salt.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound is presented below.
| Property | Value |
| CAS Number | 924898-12-4 |
| Molecular Formula | C₁₁H₁₆N₂O₄S |
| Molecular Weight | 272.32 g/mol |
| Appearance | White to off-white solid |
| Storage | Inert atmosphere, 2-8°C |
Synthesis of 1-Amino-2-pyrrolidinone: A Comparative Analysis
The synthesis of the core intermediate, 1-amino-2-pyrrolidinone, is the critical stage determining the overall efficiency of producing the final tosylate salt. Two common methods are evaluated here: the reaction of γ-butyrolactone with hydrazine hydrate (Method A) and the reaction of succinimide with hydrazine hydrate (Method B).
Method A: From γ-Butyrolactone and Hydrazine Hydrate
This is the most widely reported and industrially practiced method for the synthesis of 1-amino-2-pyrrolidinone. The reaction involves the nucleophilic attack of hydrazine on the ester carbonyl of γ-butyrolactone, leading to ring-opening followed by intramolecular cyclization and dehydration to form the desired product.
Reaction Scheme:
Expertise & Experience: The choice of hydrazine hydrate is crucial; it acts as both the nucleophile and the source of the N-amino group. The reaction is typically carried out at elevated temperatures to drive the cyclization and dehydration steps. While the reaction can be performed neat, the use of a solvent is not common in published procedures for this specific transformation. The workup procedure is critical for isolating the product from unreacted starting materials and byproducts.
Yield: Reported yields for this method typically range from 50% to 65%. One study reports a yield of 52%, while another indicates a yield of 63% can be achieved.
Method B: From Succinimide and Hydrazine Hydrate
An alternative approach involves the reaction of succinimide with hydrazine hydrate. This reaction is analogous to the Gabriel synthesis of primary amines. Hydrazine is expected to attack one of the carbonyl groups of the succinimide, leading to the formation of an intermediate that can then cyclize to 1-amino-2-pyrrolidinone.
Reaction Scheme:
Expertise & Experience: This method is less commonly reported for the synthesis of 1-amino-2-pyrrolidinone specifically. The reaction of five-membered cyclic imides with hydrazine can sometimes lead to ring-opening without efficient re-cyclization to the desired N-amino lactam. The reaction conditions, such as temperature and solvent, would need to be carefully optimized to favor the formation of the target product over the formation of succinic acid dihydrazide or other byproducts. While theoretically plausible, the practical execution and yield of this method are not as well-documented as Method A.
Yield: Due to the limited availability of specific procedures for this transformation, a reliable yield cannot be definitively stated. However, based on related reactions, it is anticipated that the yield may be lower and more variable than that of Method A without significant optimization.
Formation of the p-Toluenesulfonate Salt
The final step in the synthesis is the formation of the tosylate salt. This is a standard acid-base reaction where the basic 1-amino-2-pyrrolidinone is protonated by the strong acid, p-toluenesulfonic acid. The resulting salt is typically a crystalline solid that can be easily isolated by filtration.
Reaction Scheme:
Expertise & Experience: The choice of solvent is important for obtaining a high yield of the crystalline salt. A solvent in which the tosylate salt has low solubility at room temperature or below is ideal. Ethyl acetate and methanol are commonly used solvents for the formation of tosylate salts. The p-toluenesulfonic acid is typically added as a solution to a solution of the free base. The reaction is generally rapid and can be performed at room temperature.
Yield: This salt formation step is typically high-yielding, often exceeding 90%, provided an appropriate solvent is used to facilitate precipitation of the product.
Comparative Summary of Synthesis Methods
The following table provides a side-by-side comparison of the two methods for preparing 1-amino-2-pyrrolidinone.
| Parameter | Method A: From γ-Butyrolactone | Method B: From Succinimide |
| Starting Material Availability | Readily available and relatively inexpensive. | Readily available and inexpensive. |
| Reported Yield | 50-65% | Not well-documented, potentially lower and more variable. |
| Reaction Conditions | Typically requires elevated temperatures. | Likely requires careful temperature control to manage selectivity. |
| Byproducts | Water, unreacted starting materials. | Potential for succinic acid dihydrazide and other ring-opened products. |
| Scalability | Proven to be scalable. | Less established for this specific product. |
| Overall Recommendation | Recommended due to higher and more reliable yields and better documentation. | Requires further investigation and optimization due to lack of specific procedures and potential for side reactions. |
Experimental Protocols
Method A: Synthesis of 1-Amino-2-pyrrolidinone from γ-Butyrolactone
Workflow Diagram:
Caption: Workflow for the synthesis of 1-amino-2-pyrrolidinone from γ-butyrolactone.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add γ-butyrolactone (1.0 eq).
-
Carefully add hydrazine hydrate (80% solution, 1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product, which may solidify upon cooling, is collected by filtration.
-
The solid is washed with a small amount of cold petroleum ether and acetone.
-
The crude product is then recrystallized from absolute ethanol to yield pure 1-amino-2-pyrrolidinone.
Synthesis of 1-(Amino)-2-pyrrolidinone p-Toluenesulfonate
Workflow Diagram:
Caption: Workflow for the formation of the p-toluenesulfonate salt.
Step-by-Step Procedure:
-
Dissolve 1-amino-2-pyrrolidinone (1.0 eq) in a suitable solvent such as ethyl acetate.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1.0 eq) in the same solvent.
-
Slowly add the p-toluenesulfonic acid solution to the stirred solution of 1-amino-2-pyrrolidinone at room temperature.
-
A precipitate will form upon addition. Continue stirring the mixture for 1-2 hours at room temperature to ensure complete salt formation.
-
Collect the solid product by suction filtration.
-
Wash the filter cake with a small amount of cold solvent.
-
Dry the product under vacuum to a constant weight.
Safety Considerations
-
Hydrazine hydrate is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer. It is also very toxic to aquatic life.[1][2][3] Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
γ-Butyrolactone is harmful if swallowed and causes serious eye damage. It may also cause drowsiness or dizziness.[4][5][6] Avoid contact with eyes and skin, and work in a well-ventilated area.
-
p-Toluenesulfonic acid is corrosive and causes severe skin burns and eye damage. It may also cause respiratory irritation.[7][8][9] Handle in a fume hood and wear appropriate PPE.
Conclusion
Based on the available literature and practical considerations, the synthesis of 1-amino-2-pyrrolidinone via the reaction of γ-butyrolactone with hydrazine hydrate (Method A) is the more reliable and higher-yielding approach compared to the reaction starting from succinimide (Method B). The subsequent formation of the p-toluenesulfonate salt is a straightforward and high-yielding process. For researchers requiring a robust and reproducible synthesis of 1-(amino)-2-pyrrolidinone p-toluenesulfonate, Method A followed by the described salt formation protocol is the recommended route.
References
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- National Institutes of Health.
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- YouTube. MCQ-217: About reaction of Succinimide by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). 2022.
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- Ambeed.com. 924898-12-4 | 1-(Amino)
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- Wiley Online Library. Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. 2017.
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A Senior Application Scientist's Guide to the Characterization of Impurities in 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The robust characterization of impurities is a cornerstone of modern pharmaceutical development, directly impacting the safety, efficacy, and quality of Active Pharmaceutical Ingredients (APIs).[1][2][3] This guide presents a comprehensive, multi-modal analytical strategy for the detection, identification, and structural elucidation of potential impurities in 1-(Amino)-2-pyrrolidinone p-toluenesulfonate. We move beyond rote protocols to explain the scientific rationale behind each experimental choice, providing a self-validating framework grounded in regulatory expectations and first-principles analysis. This document integrates chromatographic and spectroscopic techniques, offering a comparative analysis of their strengths and limitations in the context of this specific API salt.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical manufacturing, an impurity is any component present in the drug substance that is not the desired chemical entity.[1][2] The International Council for Harmonisation (ICH) provides a clear framework for the control of such impurities, classifying them as organic, inorganic, or residual solvents.[4][5] Adherence to ICH Q3A(R2) guidelines, which establish reporting, identification, and qualification thresholds based on the maximum daily dose, is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.[4][6]
1-(Amino)-2-pyrrolidinone p-toluenesulfonate presents a unique analytical challenge due to its composite nature: a polar aminolactam cation and a bulky, chromophoric tosylate anion. A successful characterization strategy must therefore be capable of resolving and identifying impurities arising from multiple sources:
-
Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from the synthetic route.
-
Degradation Products: Impurities formed during storage or exposure to stress conditions (e.g., hydrolysis of the lactam ring).
-
Counter-ion Artifacts: Impurities related to the p-toluenesulfonic acid, including potential genotoxic p-toluenesulfonate esters.[7]
This guide outlines an orthogonal analytical workflow designed to address these challenges systematically.
The Analytical Workflow: An Integrated Strategy
A robust impurity profiling workflow does not rely on a single technique but integrates multiple, complementary methods. The causality is clear: chromatography provides the separation necessary for quantification, while spectroscopy provides the structural information required for identification. Our strategy progresses from detection and quantification to definitive identification.
Caption: Integrated workflow for impurity characterization.
Comparative Analysis of Core Analytical Techniques
The selection of an analytical technique is dictated by the specific question being asked. For impurity profiling, no single method is sufficient. The table below compares the primary techniques used in our workflow.
| Technique | Primary Application | Strengths for This API | Limitations & Mitigation Strategies |
| HPLC / UPLC-UV | Detection, Separation, Quantification | Excellent for resolving non-volatile organic impurities. The tosylate counter-ion provides a strong UV chromophore, aiding detection. | Co-elution is possible. Limited identification power. Mitigation: Method development (gradient, column chemistry) and use of orthogonal techniques. |
| LC-MS/MS | Identification (Molecular Weight, Fragmentation) | Provides rapid insight into the molecular formula of unknown impurities.[8] ESI is a suitable soft ionization technique for the polar API.[9] | Ion Suppression: The non-volatile p-toluenesulfonate salt can suppress analyte signal.[10][11] Mitigation: Use volatile mobile phase buffers (e.g., ammonium formate/acetate), optimize source parameters, or perform sample desalting.[12] |
| NMR Spectroscopy | Definitive Structure Elucidation | The "gold standard" for unambiguous structural assignment, including stereochemistry.[13][14][15] Crucial for qualifying new impurities. | Requires impurity isolation and relatively larger quantities (~10-50 µg).[14] Complex spectra may require 2D experiments (COSY, HSQC, HMBC).[13] |
| GC-MS | Volatile Organic Impurities, Residual Solvents | Highly sensitive and specific for volatile compounds as required by ICH Q3C.[16][17] | Not suitable for non-volatile impurities. Derivatization may be needed for some polar volatiles. |
| ICP-MS | Elemental Impurities | Ultra-sensitive technique for detecting and quantifying elemental impurities as per ICH Q3D guidelines.[2] | Requires complete sample digestion; provides no information on organic impurities. |
Experimental Protocols & Methodologies
The following protocols are designed as robust, self-validating systems.
Protocol: HPLC-UV for Impurity Detection and Quantification
Rationale: Reversed-phase HPLC is the workhorse for pharmaceutical impurity analysis due to its versatility and precision.[8] A C18 column is chosen as a starting point due to its hydrophobic stationary phase, which will interact with both the pyrrolidinone ring and the aromatic tosylate counter-ion. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities, from potential polar degradants to non-polar process impurities.
Methodology:
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD).
-
Column: C18, 100 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-23 min: 95% B
-
23-23.1 min: 95% to 5% B
-
23.1-28 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, 220 nm and 254 nm. Monitor peak purity.
-
Sample Preparation: Dissolve the API in Mobile Phase A to a concentration of 1.0 mg/mL.
-
System Suitability: Inject a standard solution to verify resolution, tailing factor, and reproducibility as per USP <621> standards.
-
Quantification: Report impurities as a percentage of the main peak area, applying Relative Response Factors (RRFs) if known. For unknown impurities, an RRF of 1.0 is assumed initially. Report any impurity above the 0.05% reporting threshold.[4]
Protocol: LC-MS for Impurity Identification
Rationale: This protocol aims to obtain the accurate mass of impurities detected by HPLC, which is the first and most critical step in identification.[18] Electrospray Ionization (ESI) in positive mode is selected because the 1-(Amino)-2-pyrrolidinone moiety contains a basic amino group that is readily protonated. The use of a volatile buffer like ammonium formate is critical to minimize ion suppression from the tosylate salt.[11]
Methodology:
-
Instrumentation: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: Transfer the HPLC-UV method, replacing the formic acid mobile phase.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water.
-
-
MS Parameters (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Scan Range: 50-1000 m/z.
-
Acquisition Mode: Perform both full scan for accurate mass and data-dependent MS/MS for fragmentation.
-
-
Data Analysis:
-
Extract ion chromatograms for masses corresponding to potential impurities.
-
Determine the elemental composition from the accurate mass measurement (<5 ppm mass accuracy).
-
Analyze MS/MS fragmentation patterns to propose a structure. Common fragmentation for the API might include loss of the amino group or cleavage of the lactam ring.
-
Workflow: Impurity Isolation and NMR Elucidation
Rationale: When an impurity's structure cannot be definitively assigned by MS/MS, or if it is a completely novel entity, isolation followed by NMR spectroscopy is required for unambiguous characterization.[13][15] Preparative HPLC is the most common technique for isolating impurities in sufficient quantities for NMR analysis.[8]
Caption: Workflow for impurity isolation and NMR analysis.
NMR Analysis Steps:
-
Sample Preparation: Dissolve the isolated, dried impurity (~50 µg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D NMR: Acquire ¹H and ¹³C spectra to observe proton and carbon environments.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (H-C-C-H).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to (¹JCH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for piecing together the molecular skeleton.
-
-
Structure Elucidation: Integrate all 1D and 2D NMR data, along with the accurate mass from LC-MS, to propose and confirm the definitive chemical structure.[14]
Conclusion
The characterization of impurities in 1-(Amino)-2-pyrrolidinone p-toluenesulfonate is a multi-faceted challenge that demands an orthogonal analytical approach. This guide provides a logical, science-driven framework that progresses from high-throughput screening with HPLC to unambiguous structural confirmation with NMR. By understanding the causality behind each experimental choice—from mobile phase selection in LC to the specific 2D NMR experiments required—researchers can develop a robust, compliant, and scientifically sound impurity control strategy. This ensures not only regulatory adherence but also the fundamental quality and safety of the final drug substance.
References
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Title: Impurity guidelines in drug development under ICH Q3. Source: AMSbiopharma. URL: [Link]
-
Title: Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Source: International Journal of Pharmaceutical Investigation. URL: [Link]
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Title: Use of NMR in Impurity Profiling for Pharmaceutical Products. Source: Veeprho. URL: [Link]
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Title: ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]
-
Title: Guideline for Impurities in New Active Pharmaceutical Ingredient. Source: Medicines Control Agency, The Gambia. URL: [Link]
-
Title: ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Source: U.S. Food & Drug Administration (FDA). URL: [Link]
-
Title: Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP). Source: PubMed. URL: [Link]
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Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques. Source: International Journal of Trend in Scientific Research and Development. URL: [Link]
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Title: Structure Elucidation and NMR. Source: Hypha Discovery. URL: [Link]
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Title: Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Source: Biotech Spain. URL: [Link]
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Title: Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. Source: Alfa Chemistry. URL: [Link]
-
Title: Investigation of organic impurity and its occurrence in industrial waste salt produced by physicochemical process. Source: PubMed Central. URL: [Link]
-
Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. Source: ResolveMass. URL: [Link]
-
Title: Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Source: Shimadzu. URL: [Link]
-
Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Source: Research and Reviews: A Journal of Pharmaceutical Science. URL: [Link]
-
Title: Pharmaceutical Impurity Analysis Overview. Source: Chemass. URL: [Link]
-
Title: Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Source: MDPI. URL: [Link]
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Title: Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Source: PubMed. URL: [Link]
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A Senior Application Scientist's Guide to Electrophilic N-Aminating Agents: Benchmarking 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
For the discerning researcher in organic synthesis and drug development, the selection of the appropriate building block is a critical decision that profoundly impacts reaction efficiency, scalability, and overall project timelines. This guide provides an in-depth comparative analysis of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a stable and versatile N-aminating agent, benchmarked against other common electrophilic aminating reagents. Our objective is to furnish you with the necessary data and insights to make an informed choice for your specific synthetic challenges.
Introduction: The Critical Role of Electrophilic N-Amination
The introduction of a nitrogen atom, particularly as an amino group on a heteroatom (N-amination), is a fundamental transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This process often involves the reaction of a nucleophilic nitrogen, such as that in pyridine, with an electrophilic source of the "-NH2" group. The ideal N-aminating agent should exhibit a harmonious balance of reactivity, stability, and safety.
1-(Amino)-2-pyrrolidinone p-toluenesulfonate emerges as a compelling candidate in this space. It is a crystalline, salt-based reagent, which inherently suggests superior stability and handling properties compared to more volatile or reactive liquid or gaseous aminating agents. The core of its reactivity lies in the N-amino moiety of the pyrrolidinone ring, which acts as the electrophilic nitrogen source. The p-toluenesulfonate counter-ion serves to stabilize the molecule and provides a non-coordinating, benign spectator ion during the reaction.
This guide will benchmark 1-(Amino)-2-pyrrolidinone p-toluenesulfonate against two widely recognized alternatives:
-
Hydroxylamine-O-sulfonic acid (HOSA): A classic, potent, and readily available N-aminating agent.
-
O-Tosylhydroxylamine: A highly reactive aminating agent, often employed for less nucleophilic substrates.
The benchmark reaction for our comparison will be the N-amination of pyridine, a common heterocyclic core in numerous biologically active molecules. This reaction yields the 1-aminopyridinium salt, a versatile intermediate in its own right.
Comparative Overview of N-Aminating Agents
The choice of an N-aminating agent is a nuanced decision, guided by factors such as substrate reactivity, desired reaction conditions, and safety considerations. The following table provides a high-level comparison of the building blocks discussed in this guide.
| Feature | 1-(Amino)-2-pyrrolidinone p-toluenesulfonate | Hydroxylamine-O-sulfonic acid (HOSA) | O-Tosylhydroxylamine |
| Reagent Type | Crystalline Solid (Salt) | Crystalline Solid | Often prepared in situ |
| Stability | High, stable salt form | Hygroscopic, can decompose | Generally unstable, used immediately |
| Handling | Easy to handle and weigh | Requires careful handling due to hygroscopicity | Requires in situ preparation and handling |
| Byproducts | 2-Pyrrolidinone, p-toluenesulfonic acid | Sulfuric acid | p-Toluenesulfonic acid |
| Reactivity | Moderate (expected) | High | Very High |
| Solubility | Soluble in polar aprotic solvents | Soluble in water and some organic solvents | Soluble in organic solvents |
Experimental Protocols: The N-Amination of Pyridine
To provide a practical and objective comparison, we present detailed experimental protocols for the N-amination of pyridine with each of the benchmarked reagents.
Benchmark Reaction Workflow
The general workflow for the N-amination of pyridine involves the reaction of pyridine with the aminating agent in a suitable solvent, followed by workup and isolation of the resulting 1-aminopyridinium salt.
Pyridine + 1-(Amino)-2-pyrrolidinone p-toluenesulfonate → 1-Aminopyridinium p-toluenesulfonate + 2-Pyrrolidinone
Pyridine + H₂NOSO₃H → 1-Aminopyridinium hydrogensulfate 1-Aminopyridinium hydrogensulfate + KI → 1-Aminopyridinium iodide + KHSO₄
2-Benzoyl-pyridine + O-(p-toluenesulfonyl)-hydroxylamine → 1-Amino-2-benzoyl-pyridinium-p-toluene sulfonate
A Comprehensive Guide to the Validation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of reference standards is paramount. These highly characterized materials serve as the benchmark against which new products are evaluated, ensuring their identity, strength, quality, and purity. This guide provides an in-depth technical comparison of the essential analytical methodologies for the validation of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate reference standards. As a Senior Application Scientist, my aim is to not only present the "what" but to elucidate the "why" behind each experimental choice, grounding our discussion in established scientific principles and regulatory expectations.
The Critical Role of a Validated Reference Standard
A reference standard for 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a key intermediate in the synthesis of various pharmaceutical agents, must be of the highest achievable purity and thoroughly characterized.[1] Regulatory bodies like the FDA require that reference standards possess the "highest purity that can be obtained through reasonable effort" and are extensively characterized to confirm their identity, strength, and quality.[1] This ensures the reliability of qualitative and quantitative analyses throughout the drug development lifecycle.[1][2] The validation process for such a standard is a multi-faceted endeavor, employing a suite of orthogonal analytical techniques to provide a comprehensive and scientifically sound assessment.
A Multi-Pronged Approach to Validation
The validation of a 1-(Amino)-2-pyrrolidinone p-toluenesulfonate reference standard relies on a battery of tests, each providing a unique piece of the puzzle. This guide will focus on the core analytical techniques essential for establishing the identity, purity, and assay of the reference material. Our approach is aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> Validation of Compendial Procedures and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[3][4][5][6][7][8]
dot
Caption: Overall workflow for the validation of a 1-(Amino)-2-pyrrolidinone p-toluenesulfonate reference standard.
Part 1: Unambiguous Identity Confirmation
The first and most critical step in validating a reference standard is to unequivocally confirm its chemical structure. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic and molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules.[9][10][11] By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[9][12][13]
-
¹H NMR (Proton NMR): This experiment provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, we expect to see distinct signals corresponding to the protons on the pyrrolidinone ring, the amino group, and the p-toluenesulfonate counter-ion. The integration of these signals should be consistent with the number of protons in each part of the molecule.
-
¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms and their chemical environments. It is a crucial tool for confirming the carbon skeleton of the molecule.[9]
-
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are instrumental in piecing together the molecular puzzle.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the connectivity of proton networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve an accurately weighed amount of the 1-(Amino)-2-pyrrolidinone p-toluenesulfonate candidate standard in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and cross-peaks to confirm the structure of both the 1-(amino)-2-pyrrolidinone cation and the p-toluenesulfonate anion.
Mass Spectrometry (MS): Confirming the Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions.[14] It is an essential tool for determining the molecular weight of a compound and can provide information about its elemental composition.[15][16][17]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule. For 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, HRMS should confirm the mass of the intact salt or the individual cation and anion.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the candidate standard in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in high-resolution mode.
-
Data Analysis: Determine the accurate mass of the molecular ions and compare them to the theoretical calculated masses for the protonated 1-(amino)-2-pyrrolidinone and the deprotonated p-toluenesulfonic acid.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Molecular Fingerprint
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations.[18] The resulting spectrum is a unique "fingerprint" of the molecule, providing information about the functional groups present. While not ideal for analyzing simple inorganic salts, it is useful for organic salts where characteristic vibrations of both the cation and anion can be observed.[19][20]
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present in 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, such as N-H, C=O (amide), and S=O (sulfonate) stretching vibrations.
Part 2: Rigorous Purity Assessment
A reference standard must be of the highest possible purity, and any impurities present must be identified and quantified.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the most widely used technique for determining the purity of pharmaceutical compounds and for quantifying impurities.[1][21][22] A well-developed HPLC method can separate the main component from related substances, degradation products, and process impurities.
Experimental Protocol: HPLC Purity Method
-
Method Development and Validation: Develop a stability-indicating HPLC method using a suitable column (e.g., C18) and mobile phase. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[3][6][7]
-
Sample Analysis: Prepare a solution of the candidate reference standard at a known concentration.
-
Data Analysis: Analyze the chromatogram for the presence of any impurity peaks. Quantify impurities using an area normalization method or against a qualified impurity reference standard.
Table 1: Comparison of Purity Assessment Methods
| Analytical Technique | Principle | Information Obtained | Typical Acceptance Criteria |
| HPLC | Differential partitioning between a stationary and mobile phase. | Chromatographic purity, detection and quantification of organic impurities. | Purity ≥ 99.5% |
| GC-HS | Separation of volatile compounds in the gas phase. | Quantification of residual solvents. | As per ICH Q3C guidelines |
| Karl Fischer Titration | Titrimetric method based on the reaction of water with iodine. | Water content. | ≤ 0.5% |
| Residue on Ignition (ROI) | Measurement of the amount of residual substance not volatilized from a sample when ignited. | Inorganic impurities. | ≤ 0.1% |
Gas Chromatography-Headspace (GC-HS): Screening for Residual Solvents
Residual solvents are organic volatile chemicals that are used or produced in the manufacturing of drug substances. Their presence must be controlled within acceptable limits. GC-HS is the standard technique for their determination.
Experimental Protocol: GC-HS for Residual Solvents
-
Sample Preparation: Accurately weigh the candidate standard into a headspace vial and add a suitable dissolution solvent.
-
Data Acquisition: Analyze the headspace vapor using a gas chromatograph equipped with a flame ionization detector (FID).
-
Quantification: Quantify any detected solvents against a calibrated standard.
Karl Fischer Titration: Accurate Water Content Determination
Water can be a significant impurity in pharmaceutical materials. Karl Fischer titration is a highly specific and accurate method for determining the water content.
Residue on Ignition (Sulfated Ash): Assessing Inorganic Impurities
This test measures the amount of residual substance not volatilized from a sample when ignited in the presence of sulfuric acid. It provides a measure of the total amount of inorganic impurities.
Part 3: Accurate Assay Determination
The assay of a reference standard is its potency, or the amount of the pure active substance. A highly accurate and precise assay value is critical for its use in quantitative applications.
Quantitative NMR (qNMR): A Primary Ratio Method
qNMR is a powerful technique for determining the purity and assay of a compound without the need for a specific reference standard of the same compound. It relies on the direct relationship between the integrated NMR signal intensity and the number of protons contributing to that signal.
Experimental Protocol: qNMR Assay
-
Sample Preparation: Accurately weigh the candidate reference standard and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Add a suitable deuterated solvent.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay).
-
Calculation: Calculate the assay of the candidate standard by comparing the integral of a well-resolved signal from the analyte with that of the internal standard.
Mass Balance: A Comprehensive Approach
The assay can also be determined by a mass balance approach, where the content of the pure substance is calculated by subtracting the percentages of all identified impurities from 100%.
Assay (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)
dot
Caption: Logical flow of the mass balance calculation for assay determination.
Table 2: Comparison of Assay Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | Comparison of NMR signal integrals of the analyte to a certified internal standard. | Primary method, does not require a specific reference standard of the analyte. | Requires a high-field NMR spectrometer and a suitable internal standard. |
| Mass Balance | Calculation based on the sum of all impurities. | Comprehensive, accounts for all types of impurities. | Accuracy depends on the accuracy of all individual impurity tests. |
| Acid-Base Titration | Neutralization of the acidic p-toluenesulfonate with a standardized base. | Simple, cost-effective. | Non-specific, may titrate other acidic or basic impurities. |
Conclusion: Ensuring the Integrity of Pharmaceutical Analysis
The validation of a 1-(Amino)-2-pyrrolidinone p-toluenesulfonate reference standard is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory requirements. By employing a suite of orthogonal analytical techniques, as detailed in this guide, researchers and drug development professionals can establish a well-characterized and reliable reference standard. This, in turn, ensures the accuracy and validity of all subsequent analytical testing, ultimately contributing to the safety and efficacy of pharmaceutical products. The causality behind these experimental choices is rooted in the fundamental principles of analytical science, ensuring a self-validating system where each piece of data corroborates the others to build a complete and trustworthy profile of the reference standard.
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MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]
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Baitai Paike Biotechnology. (n.d.). Mass Spectrometry Molecular Weight Determination. Retrieved from [Link]
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Ghadagepatil, N. (n.d.). Structural elucidation by NMR(1HNMR). Slideshare. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
In the dynamic landscape of drug discovery and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, a compound that, while not extensively documented, can be safely managed by understanding its constituent chemical moieties: the pyrrolidinone core and the p-toluenesulfonate (tosylate) counter-ion.
This document is structured to provide immediate, actionable intelligence for laboratory personnel. By explaining the "why" behind each step, we aim to build a deep, intuitive understanding of safe chemical handling, reinforcing the principles of Expertise, Experience, and Trustworthiness that are the bedrock of laboratory safety.
Part 1: Hazard Assessment & Immediate Safety Precautions
-
p-Toluenesulfonic Acid and its Salts (Tosylates): These compounds are known to be corrosive and can cause severe skin burns and eye damage. They are also irritating to the respiratory system. Therefore, 1-(Amino)-2-pyrrolidinone p-toluenesulfonate should be handled with the assumption that it is a skin, eye, and respiratory irritant.
-
Pyrrolidinone Derivatives: Many pyrrolidinone derivatives, such as the closely related N-Methyl-2-pyrrolidinone (NMP), are classified as skin and eye irritants and may cause respiratory irritation.[1] Notably, some pyrrolidinone compounds carry a risk of reproductive toxicity.[1] Until proven otherwise, 1-(Amino)-2-pyrrolidinone p-toluenesulfonate should be treated as a potential reproductive hazard.
Immediate Actions & Personal Protective Equipment (PPE):
Given the assessed risks, all handling and disposal procedures must be conducted within a certified chemical fume hood.[2] The following PPE is mandatory:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact, as the compound is presumed to be a skin irritant and potentially corrosive.[3] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes that could cause serious eye damage.[4] |
| Lab Coat | A flame-resistant lab coat, fully buttoned. | To protect skin and clothing from contamination. |
| Respiratory Protection | Not typically required if handled exclusively within a fume hood. For spills outside a hood, a NIOSH-approved respirator is necessary. | The fume hood provides primary respiratory protection.[2] In an emergency spill situation, additional respiratory protection is critical to prevent inhalation of irritating dust or aerosols.[4] |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
Step 1: Segregation and Collection
-
Collect all waste materials containing 1-(Amino)-2-pyrrolidinone p-toluenesulfonate, including residual amounts in containers, contaminated weighing papers, and used PPE, into a designated hazardous waste container.
Step 2: Container Selection and Labeling
-
Use a chemically compatible, leak-proof container with a secure screw-top lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled. The label should include:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "1-(Amino)-2-pyrrolidinone p-toluenesulfonate"
-
The primary hazards: "Corrosive," "Irritant," "Potential Reproductive Toxin"
-
The date the waste was first added to the container.
-
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][5]
-
Keep the container tightly closed except when adding waste.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Final disposal must be conducted by a licensed hazardous waste disposal company at an approved waste disposal plant.[5][6] This is a legal requirement under the U.S. Environmental Protection Agency (EPA) regulations (40 CFR 261.3).[2]
The logical flow for this disposal process is illustrated below.
Part 3: Emergency Procedures - Spill Management
Accidents happen, and preparedness is key. In the event of a spill, the primary objectives are to contain the spill, protect personnel, and prevent environmental release.
For a Small Spill (Contained within a Fume Hood):
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use an inert absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent to cover the spill.[7]
-
Collection: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4] Avoid creating dust.[4]
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent (e.g., water, if compatible), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Inform your lab supervisor and EHS office of the incident.
For a Large Spill (Outside of a Fume Hood):
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert all nearby personnel and activate the nearest fire alarm if the spill is substantial or involves other flammable materials.
-
ISOLATE: Close the doors to the affected area to contain vapors.
-
CALL FOR HELP: Contact your institution's emergency response line and the EHS office immediately. Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an emergency response team.[3]
The decision-making process for spill response is outlined in the diagram below.
Sources
Safeguarding Your Research: A Practical Guide to Handling 1-(Amino)-2-pyrrolidinone p-toluenesulfonate
The 2-pyrrolidinone chemical family, including analogues like 1-methyl-2-pyrrolidinone (NMP), is known to cause skin and eye irritation.[1][2][3][4][5][6][7][8] Some members of this family are also classified as reproductive toxins.[1][2][4][5][6][7] The p-toluenesulfonate component, being the salt of a strong acid, may also present an irritation hazard. Therefore, a cautious and well-defined handling strategy is paramount.
Hazard Assessment and Risk Mitigation
A thorough understanding of the potential hazards is the foundation of a safe handling protocol. Based on the profiles of structurally similar compounds, we can anticipate the following risks associated with 1-(Amino)-2-pyrrolidinone p-toluenesulfonate:
-
Skin and Eye Irritation: Direct contact may cause redness, itching, and inflammation.[9][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
-
Reproductive Toxicity: Due to the presence of the pyrrolidinone structure, a conservative approach is to consider the potential for reproductive harm.[4][7]
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent operational procedures is necessary.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical for minimizing exposure. The following table summarizes the recommended PPE for handling 1-(Amino)-2-pyrrolidinone p-toluenesulfonate.
| Body Part | PPE Recommendation | Standard | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 / EN 166 | Protects against splashes and airborne particles. |
| Hands | Nitrile or neoprene gloves | ASTM F739 / EN 374 | Provides a chemical-resistant barrier to prevent skin contact. |
| Body | Laboratory coat | --- | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with P95 or P100 filters | NIOSH 42 CFR 84 | Recommended when handling powders outside of a fume hood or when generating aerosols. |
Always inspect PPE for integrity before use and replace it if damaged.
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing the risk of exposure and ensuring the well-being of all laboratory personnel.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Designate a specific area for handling the compound and clearly label it.
2. Donning PPE:
-
A systematic approach to donning PPE prevents contamination.
3. Handling the Compound:
-
When weighing the solid, perform the task in a fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Handle the compound with care to avoid creating dust.
-
Use compatible tools (e.g., stainless steel or chemically resistant plastic spatulas).
-
Keep containers tightly closed when not in use.[5]
4. Doffing PPE:
-
The removal of PPE should be done in a manner that prevents cross-contamination.
5. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9]
-
Do not eat, drink, or smoke in the laboratory.[3]
Spill and Emergency Procedures
In the event of a spill or exposure, a prompt and informed response is crucial.
| Scenario | Immediate Action |
| Minor Spill | 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for disposal.[11] 4. Clean the spill area with a suitable solvent, followed by soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your supervisor and institutional safety officer. 3. Prevent entry into the affected area. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] 2. Remove contaminated clothing. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8] 2. Seek immediate medical attention. |
| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention.[8] |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention.[8] |
Disposal Plan: Responsible Waste Management
Proper disposal of 1-(Amino)-2-pyrrolidinone p-toluenesulfonate and any contaminated materials is an essential part of the safety protocol.
-
Waste Collection: All waste materials, including excess compound, contaminated PPE, and spill cleanup materials, should be collected in a clearly labeled, sealed, and chemically compatible container.[1][2][9]
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[6][7][10] Do not dispose of it in the regular trash or pour it down the drain.[6][8] Adherence to local, state, and federal regulations is mandatory.
By implementing these comprehensive safety measures, you can confidently and responsibly handle 1-(Amino)-2-pyrrolidinone p-toluenesulfonate in your laboratory, ensuring a safe environment for yourself and your colleagues.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]
-
Australian Government Department of Health. (2013, November 22). 2-Pyrrolidinone, 1-methyl-: Human health tier II assessment. Retrieved from [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
